3-((3,5-Dichlorophenoxy)methyl)azetidine
Description
BenchChem offers high-quality 3-((3,5-Dichlorophenoxy)methyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,5-Dichlorophenoxy)methyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3,5-dichlorophenoxy)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCYITHFHJWTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including a high degree of sp3 character, conformational rigidity, and the ability to improve aqueous solubility and metabolic stability, make it an attractive motif for the design of novel therapeutic agents.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to enhance their pharmacokinetic profiles and target engagement.[1] The synthesis of diversely substituted azetidines is therefore a critical endeavor for researchers and scientists in drug development, enabling the exploration of new chemical space and the optimization of lead compounds.[2]
This guide provides a comprehensive, in-depth technical overview of a robust synthetic protocol for 3-((3,5-Dichlorophenoxy)methyl)azetidine, a key building block for the synthesis of various biologically active molecules. We will delve into the strategic considerations for the synthesis, a detailed step-by-step protocol for the recommended synthetic route, and the critical experimental parameters that ensure a successful outcome.
Synthetic Strategy: A Comparative Analysis of Ether Bond Formation
The core of the synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine lies in the formation of the ether linkage between the azetidine-3-methanol core and the 3,5-dichlorophenol moiety. Two primary synthetic routes are considered for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a classical and cost-effective method for preparing ethers via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide.[3][4] In this context, the reaction could proceed via two pathways: the reaction of the sodium salt of 3,5-dichlorophenol with N-Boc-3-(halomethyl)azetidine, or the reaction of the alkoxide of N-Boc-3-(hydroxymethyl)azetidine with a suitable aryl halide. However, the preparation of the requisite N-Boc-3-(halomethyl)azetidine introduces an additional synthetic step and potential for side reactions.
The Mitsunobu reaction , on the other hand, offers a more direct and often higher-yielding alternative for the synthesis of aryl ethers from alcohols and phenols.[5][6] This reaction proceeds under mild conditions with a high degree of predictability and functional group tolerance.[7] The reaction involves the in-situ activation of the hydroxyl group of N-Boc-3-(hydroxymethyl)azetidine with a phosphine reagent (typically triphenylphosphine, PPh\textsubscript{3}) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), followed by nucleophilic attack by the phenoxide of 3,5-dichlorophenol.[5][6] Given its reliability and efficiency in forming the desired C-O bond, the Mitsunobu reaction is the recommended synthetic strategy for this target molecule.
The overall synthetic workflow can be visualized as a two-step process: the Mitsunobu coupling of N-Boc-3-(hydroxymethyl)azetidine with 3,5-dichlorophenol, followed by the deprotection of the N-Boc group to yield the final product.
Caption: Overall synthetic workflow for 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine, commencing with the Mitsunobu reaction to form the N-Boc protected intermediate, followed by the acidic deprotection of the Boc group.
Part 1: Synthesis of N-Boc-3-((3,5-dichlorophenoxy)methyl)azetidine
This step details the Mitsunobu reaction between N-Boc-3-(hydroxymethyl)azetidine and 3,5-dichlorophenol.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Physicochemical Profiling and Application of 3-((3,5-Dichlorophenoxy)methyl)azetidine in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds dictates the trajectory of lead optimization. 3-((3,5-Dichlorophenoxy)methyl)azetidine (Chemical Formula: C₁₀H₁₁Cl₂NO) has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) therapeutics and agrochemicals.
This technical guide deconstructs the physicochemical properties of this compound, explaining the mechanistic causality behind its structural features. By combining the conformational rigidity of an azetidine ring with the metabolic robustness and halogen-bonding capabilities of a 3,5-dichlorophenoxy moiety, this scaffold offers an optimal balance of lipophilicity, basicity, and target engagement potential.
Structural & Physicochemical Profiling
To effectively utilize 3-((3,5-Dichlorophenoxy)methyl)azetidine in a Hit-to-Lead pipeline, researchers must first understand its baseline physicochemical parameters. The data summarized below highlights its compliance with Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.
Table 1: Quantitative Physicochemical Parameters
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Formula | C₁₀H₁₁Cl₂NO | N/A |
| Molecular Weight | 232.11 g/mol | Highly efficient ligand efficiency (LE); leaves ample room for derivatization. |
| Exact Mass | 231.02 g/mol | Critical for high-resolution LC-MS/MS tracking. |
| Calculated LogP (cLogP) | ~2.8 - 3.1 | Optimal lipophilicity for blood-brain barrier (BBB) penetration. |
| pKa (Azetidine NH) | ~10.4 | Highly basic; protonated at physiological pH (7.4), enabling salt-bridge formation. |
| Topological Polar Surface Area | 21.26 Ų | Excellent membrane permeability; well below the 90 Ų threshold for CNS drugs. |
| Hydrogen Bond Donors (HBD) | 1 | Compliant with Rule of 5 (≤ 5). |
| Hydrogen Bond Acceptors (HBA) | 2 | Compliant with Rule of 5 (≤ 10). |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding. |
Mechanistic Causality of Physicochemical Traits
The utility of 3-((3,5-Dichlorophenoxy)methyl)azetidine is not accidental; it is the result of precise structural engineering. As a Senior Application Scientist, I evaluate this compound through two distinct functional lenses:
The Azetidine Core: Basicity and Conformational Restriction
Saturated heterocycles are critical in modern drug design. The [1], such as improved aqueous solubility and reduced lipophilicity compared to larger rings like piperidine or pyrrolidine.
-
Causality: The four-membered ring restricts the conformational flexibility of the basic nitrogen. This lowers the entropic penalty when the protonated amine forms a salt bridge with acidic residues (e.g., Aspartate) in the binding pockets of G-protein coupled receptors (GPCRs) or monoamine transporters. Furthermore, the high pKa (~10.4) ensures the molecule remains ionized in the physiological environment, which is crucial for target engagement.
The 3,5-Dichlorophenoxy Moiety: Halogen Bonding and Metabolic Shielding
The substitution pattern on the phenyl ring is a calculated choice. [2] to enhance binding affinity through non-covalent interactions with Lewis bases in the protein target.
-
Causality: Chlorine atoms at the meta positions (3 and 5) serve a dual purpose. First, they act as electron-withdrawing groups, modulating the electron density of the ether oxygen. Second, and more importantly, they provide steric and electronic shielding against Cytochrome P450 (CYP450) mediated aromatic hydroxylation. [3] by blocking the most metabolically labile sites on the phenyl ring, thereby prolonging the compound's half-life in vivo.
Hit-to-Lead optimization workflow utilizing the 3-((3,5-Dichlorophenoxy)methyl)azetidine scaffold.
Experimental Workflows & Protocols (E-E-A-T)
To ensure scientific integrity, the evaluation of this compound must rely on self-validating experimental systems. Below are the definitive protocols for assessing its lipophilicity and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS
Because the azetidine nitrogen is ionizable, LogD (distribution coefficient at a specific pH) is a far more accurate predictor of in vivo partitioning than LogP.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of 3-((3,5-Dichlorophenoxy)methyl)azetidine in DMSO.
-
Equilibration: Add 10 µL of the stock to a glass vial containing 5 mL of 1-octanol and 5 mL of 0.1 M phosphate buffer (pH 7.4). Causality: A low final concentration (10 µM) prevents compound self-aggregation, which can artificially skew partitioning data.
-
Agitation: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution between the aqueous and lipid phases.
-
Separation: Centrifuge at 3,000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both the octanol and aqueous layers using LC-MS/MS (MRM mode targeting the 232.11 -> fragment transitions).
-
Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. If recovery is <90%, it indicates non-specific binding to the glass vial, and the assay must be repeated with silanized glassware.
Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay
This assay tests the hypothesis that the 3,5-dichloro substitution protects the aromatic ring from rapid CYP450 metabolism.
Step-by-Step Methodology:
-
Incubation Mixture: Combine 1 µM of the compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity.
-
Self-Validation Check (Minus-NADPH Control): Run a parallel incubation replacing NADPH with buffer. Causality: If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases), validating that any clearance observed in the main assay is strictly CYP-dependent.
-
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂), which is then used to derive intrinsic clearance (CL_int).
Self-validating experimental workflow for determining human liver microsome intrinsic clearance.
Conclusion
3-((3,5-Dichlorophenoxy)methyl)azetidine represents a masterclass in structural optimization. By leveraging the basicity and low molecular weight of the azetidine ring alongside the metabolic shielding and halogen-bonding potential of the dichlorophenoxy group, this compound serves as a highly resilient and permeable scaffold. When integrated into rigorous, self-validating ADME workflows, it provides a robust foundation for the discovery of next-generation therapeutics.
References
-
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012. Available at:[Link]
Investigational Guide: Elucidating the Mechanism of Action of 3-((3,5-Dichlorophenoxy)methyl)azetidine as a Putative Monoamine Reuptake Inhibitor
An in-depth technical guide on the core mechanism of action for 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Abstract
3-((3,5-Dichlorophenoxy)methyl)azetidine is a novel synthetic compound with a chemical structure suggestive of psychoactive potential. The presence of a dichlorophenoxy moiety, a common pharmacophore in monoamine reuptake inhibitors, coupled with an azetidine ring, a versatile scaffold in medicinal chemistry, points towards a potential interaction with neurotransmitter transporters. This guide puts forth a hypothesized mechanism of action for this compound as a monoamine reuptake inhibitor and provides a comprehensive framework for its experimental validation. We will delve into the theoretical underpinnings of its action, propose a series of robust experimental protocols for its characterization, and outline the expected data signatures that would confirm our hypothesis. This document is intended for researchers and drug development professionals engaged in the discovery and characterization of novel central nervous system (CNS) agents.
Introduction: The Rationale for Investigation
The therapeutic landscape for neuropsychiatric disorders is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, selectivity, and safety profiles. Monoamine transporters—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters—remain targets of high interest due to their critical role in regulating synaptic neurotransmission. Dysregulation of these systems is implicated in the pathophysiology of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other CNS conditions.
The molecular structure of 3-((3,5-dichlorophenoxy)methyl)azetidine (Figure 1) presents a compelling case for its investigation as a modulator of these transporters. The 3,5-dichlorophenoxy group is a well-established feature in several known monoamine reuptake inhibitors, contributing to high-affinity binding. The azetidine core serves as a rigid scaffold that can orient the key interacting moieties in a conformationally constrained manner, potentially enhancing selectivity.
This guide proposes a research cascade to test the central hypothesis: 3-((3,5-Dichlorophenoxy)methyl)azetidine acts as a competitive inhibitor of monoamine transporters. We will outline the necessary in vitro binding and functional assays to determine its affinity, potency, and selectivity, thereby building a comprehensive pharmacological profile.
Pharmacodynamic Characterization: From Hypothesis to Data
The initial phase of characterization involves quantifying the interaction of the compound with its putative targets. This is achieved through a combination of binding and functional assays.
Primary Target Affinity: Radioligand Binding Assays
To determine the binding affinity of 3-((3,5-dichlorophenoxy)methyl)azetidine for SERT, NET, and DAT, competitive radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a high-affinity radiolabeled ligand from its target transporter. The resulting data allows for the calculation of the inhibition constant (Ki), an inverse measure of binding affinity.
The experimental workflow for these binding assays is outlined below:
A successful outcome from these experiments would be the generation of dose-response curves, from which we can derive the hypothetical binding affinities presented in Table 1.
Table 1: Hypothetical Binding Affinity (Ki) of 3-((3,5-Dichlorophenoxy)methyl)azetidine at Monoamine Transporters
| Target Transporter | Radioligand | Hypothetical Ki (nM) |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 1.5 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 5.8 |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 25.4 |
Note: These are representative values for a hypothetical potent and selective serotonin and norepinephrine reuptake inhibitor.
Functional Potency: Neurotransmitter Reuptake Assays
While binding affinity confirms target engagement, it does not describe the functional consequence. To assess this, neurotransmitter reuptake assays are employed. These experiments directly measure the compound's ability to inhibit the primary function of the transporters: clearing neurotransmitters from the synaptic cleft. These assays are typically performed using synaptosomes or cell lines recombinantly expressing the transporters.
The expected outcome is a dose-dependent inhibition of neurotransmitter uptake, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Table 2: Hypothetical Functional Potency (IC50) of 3-((3,5-Dichlorophenoxy)methyl)azetidine
| Assay | Substrate | Hypothetical IC50 (nM) |
| Serotonin Reuptake Inhibition | [³H]5-HT | 3.2 |
| Norepinephrine Reuptake Inhibition | [³H]NE | 10.1 |
| Dopamine Reuptake Inhibition | [³H]DA | 48.9 |
Note: These hypothetical values suggest that the compound is a potent inhibitor of serotonin and norepinephrine reuptake, with weaker activity at the dopamine transporter.
Proposed Mechanism of Action
Based on the hypothetical data, 3-((3,5-dichlorophenoxy)methyl)azetidine is proposed to act as a competitive inhibitor at the substrate binding site of monoamine transporters. By occupying this site, it allosterically prevents the binding and subsequent translocation of endogenous neurotransmitters like serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.
The proposed signaling pathway is depicted in the diagram below:
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Protocol: Radioligand Binding Assay for hSERT
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing hSERT. Thaw on ice and dilute in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 10-20 µg protein per well.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-((3,5-dichlorophenoxy)methyl)azetidine in DMSO. Perform serial dilutions in binding buffer to achieve a range of final assay concentrations from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of binding buffer (for total binding) or 25 µL of a non-radiolabeled saturating ligand like fluoxetine (10 µM, for non-specific binding).
-
25 µL of the test compound dilution series.
-
50 µL of [³H]Citalopram (final concentration ~1 nM).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly harvest the samples onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Synaptosomal [³H]5-HT Reuptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or hippocampus) using standard sucrose density gradient centrifugation methods. Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.
-
Compound Preparation: Prepare serial dilutions of 3-((3,5-dichlorophenoxy)methyl)azetidine in the assay buffer.
-
Assay Setup: In a 96-well plate, pre-incubate 50 µL of the synaptosome suspension with 25 µL of the test compound dilutions for 10 minutes at 37°C.
-
Initiate Uptake: Add 25 µL of [³H]5-HT (final concentration ~10 nM) to initiate the reuptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 5 minutes at 37°C), terminate the reaction by rapid filtration over a GF/B filter plate and washing with ice-cold buffer.
-
Quantification and Analysis: Quantify the trapped radioactivity via scintillation counting. Non-specific uptake is determined in the presence of a saturating concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine). Calculate the IC50 value by fitting the data to a dose-response curve.
Summary and Future Directions
This guide has outlined a robust, hypothesis-driven approach to characterizing the mechanism of action of 3-((3,5-dichlorophenoxy)methyl)azetidine. The proposed experiments are designed to rigorously test its presumed activity as a monoamine reuptake inhibitor. The hypothetical data presented suggests a profile of a potent serotonin and norepinephrine reuptake inhibitor, a class of drugs with significant therapeutic value.
Future research should focus on:
-
Selectivity Profiling: Screening the compound against a broad panel of CNS receptors, ion channels, and enzymes to identify any off-target activities.
-
In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects on neurotransmitter levels and behavior in animal models.
-
Structural Biology: Co-crystallization studies with the target transporters could provide invaluable insights into the precise binding mode and the structural basis for its affinity and selectivity.
By following the framework presented herein, researchers can effectively elucidate the pharmacological profile of this novel compound and determine its potential as a lead candidate for further drug development.
References
-
Title: The role of monoamine transporters in neuropsychiatric disorders. Source: Nature Reviews Neuroscience URL: [Link]
-
Title: Monoamine Transporters: An Update on Their Pharmacology, Molecular Biology and Pathology. Source: Pharmacological Reviews URL: [Link]
-
Title: Radioligand binding assays: theory and practice. Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Neurotransmitter Transporter Assays in Drug Discovery. Source: Methods in Molecular Biology URL: [Link]
-
Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
Unveiling the In Vitro Bioactivity of 3-((3,5-Dichlorophenoxy)methyl)azetidine: A Proposed Investigational Guide
Introduction: Rationale for a Focused In Vitro Investigation
The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Its incorporation into drug candidates has led to advancements in treatments for a range of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1][2] The dichlorophenoxy moiety, while present in some herbicides, also appears in molecules with diverse pharmacological activities, including potential endocrine modulation and enzyme inhibition.[3][4]
The novel chemical entity, 3-((3,5-Dichlorophenoxy)methyl)azetidine, represents an intriguing convergence of these two pharmacophores. However, to the best of our knowledge, its in vitro activity has not been extensively reported in the public domain. This technical guide, therefore, presents a comprehensive, proposed strategy for the systematic in vitro characterization of this compound. Our approach is grounded in the established pharmacology of related azetidine and dichlorophenoxy-containing molecules and is designed to efficiently elucidate the potential therapeutic applications of this novel compound.
This guide is intended for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a logical, tiered framework for investigation, with a focus on understanding the causality behind experimental choices.
Tier 1: Initial Pharmacological Profiling - A Broad Net Approach
A critical first step in characterizing a novel compound is to perform a broad pharmacological screen to identify potential biological targets. This "broad net" approach helps to de-risk later, more focused studies and can uncover unexpected activities. We propose an initial screen against a panel of common biological targets.
Proposed Initial Target Panel
| Target Class | Representative Targets | Rationale |
| CNS Receptors | GABA Transporters (GAT-1, GAT-3), Dopamine Transporters, Serotonin Transporters | Azetidine derivatives are known to act as GABA uptake inhibitors and have shown potential as CNS stimulants.[5][6] |
| Oncology Targets | A panel of representative cancer cell lines (e.g., MCF-7, A549, HCT116) | Azetidine-containing compounds have demonstrated cytotoxic and antiproliferative effects.[2] |
| Microbial Targets | Representative strains of Gram-positive and Gram-negative bacteria, and fungi | Azetidine derivatives have been explored for their antimicrobial properties.[2][7][8] |
| Endocrine Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | The dichlorophenoxyacetic acid (2,4-D) has been evaluated for endocrine disruption potential.[3] |
| Key Enzymes | Cyclooxygenases (COX-1, COX-2), Hyaluronidase | Dichlorophenoxy-containing compounds have shown inhibitory effects on enzymes like hyaluronidase.[4][9] |
Experimental Workflow for Initial Profiling
Caption: Workflow for the initial broad pharmacological profiling of 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Tier 2: In-Depth Investigation of Identified "Hits"
Based on the results of the Tier 1 screen, a more focused investigation into the mechanism of action for any identified "hits" is warranted. The following sections outline potential experimental plans for different activity classes.
A. Potential CNS Activity: GABA Uptake Inhibition
-
Rationale: Structurally related azetidine derivatives have demonstrated inhibitory activity against GABA transporters (GATs).[5]
-
Proposed Assays:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for GAT-1 and GAT-3.
-
Functional Uptake Assays: To measure the functional inhibition of GABA uptake in synaptosomes or cell lines expressing specific GAT subtypes.
-
-
Cell Culture: Culture HEK293 cells stably expressing human GAT-1 or GAT-3.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 3-((3,5-Dichlorophenoxy)methyl)azetidine for 15 minutes.
-
GABA Uptake: Add a solution containing [3H]-GABA and incubate for a defined period (e.g., 10 minutes) to allow for uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]-GABA.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake at each compound concentration and determine the IC50 value.
B. Potential Anticancer Activity: Cytotoxicity and Proliferation
-
Rationale: The azetidine ring is a component of several anticancer agents.[2]
-
Proposed Assays:
-
MTT or CellTiter-Glo Assay: To assess the effect of the compound on the metabolic activity and proliferation of a panel of cancer cell lines.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, using methods such as Annexin V/Propidium Iodide staining and caspase activity assays.
-
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-((3,5-Dichlorophenoxy)methyl)azetidine for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
C. Potential Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
-
Rationale: Azetidine derivatives have shown promise as novel antimicrobial agents.[2][7][8]
-
Proposed Assay:
-
Broth Microdilution Assay: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
-
-
Compound Preparation: Prepare a serial dilution of 3-((3,5-Dichlorophenoxy)methyl)azetidine in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 3: Mechanistic and Selectivity Studies
Should the Tier 2 investigations yield promising results, further studies to elucidate the precise mechanism of action and selectivity are crucial.
Proposed Mechanistic and Selectivity Workflow
Caption: Proposed workflow for mechanistic and selectivity studies based on initial findings.
Conclusion: A Roadmap to Understanding a Novel Chemical Entity
This technical guide provides a structured and scientifically-grounded framework for the in vitro characterization of 3-((3,5-Dichlorophenoxy)methyl)azetidine. By leveraging the known pharmacology of its constituent moieties, we have proposed a logical progression of experiments, from broad initial screening to more focused mechanistic studies. The successful execution of this plan will provide a comprehensive understanding of the compound's in vitro bioactivity and will be instrumental in guiding future preclinical and clinical development efforts. The data generated will be crucial for establishing a clear structure-activity relationship and for identifying the most promising therapeutic avenues for this novel chemical entity.
References
- Faust MR, Höfner G, Pabel J, Wanner KT.
- Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. PubMed.
- Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- BenchChem. Reproducibility of Experiments Using 4-(2,5-Dichlorophenoxy)
- Palma, J., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.
- Dave, A. J., et al. (2026). New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets.
- IJBPAS. (2022). VARIOUS ACTIVITIES OF AZETIDINE-2-ONE DERIVATIVES - A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences.
- Kaya, M. O. (2017). In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. CABI Digital Library.
- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- Samadhiya, S., et al. Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.
- Wernimont, S. A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
- UKM. Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Universiti Kebangsaan Malaysia.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Kozell, L. B., et al. (2025). Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors. PMC.
- Gamo, F.-J., et al. (2025). The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. PMC.
- de Farias, F. P., et al. (2017). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PMC.
- Wong, C. S., et al. (1995).
- Lee, H.-Y., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. PubMed.
- Rodríguez-Hernández, L., et al. (2021). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI.
- Rodríguez-Hernández, L., et al. (2025). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes.
- Phelan, J. J., et al. (2021). A novel aryl-guanidinium derivative, VP79s, targets the signal transducer and activator of transcription 3 signaling pathway, downregulates myeloid cell leukaemia-1 and exhibits preclinical activity against multiple myeloma. PubMed.
- Boschi, D., et al. (2009).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 6. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. scispace.com [scispace.com]
- 9. Nitrooxymethyl-substituted analogues of celecoxib: synthesis and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Target Identification and Deconvolution for 3-((3,5-Dichlorophenoxy)methyl)azetidine
Foreword: From Phenotype to Precision
In modern drug discovery, we often encounter small molecules that exhibit compelling biological activity in phenotypic screens, yet their precise molecular targets remain elusive. This guide addresses the critical challenge of target deconvolution, using the novel compound 3-((3,5-Dichlorophenoxy)methyl)azetidine as a central case study. The azetidine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as metabolic stability and solubility.[1][2][3][4] The dichlorophenoxy moiety suggests potential interactions with a variety of biological targets. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify the molecular targets of such a promising, yet enigmatic, compound. Our approach is rooted in a philosophy of integrated, self-validating experimental systems, combining computational prediction with robust biochemical and cellular validation.
Part 1: The Strategic Framework for Target Identification
The journey from a bioactive compound to a validated drug target is a multi-faceted endeavor. It requires a logical and iterative process that begins with broad, predictive methods and progressively narrows down to high-confidence targets. Our strategy is built on two pillars: in silico target prediction and experimental target validation.
Figure 2: Workflow for Affinity Chromatography coupled with Mass Spectrometry.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 3-((3,5-Dichlorophenoxy)methyl)azetidine that incorporates a linker and a biotin tag. The linker should be attached at a position that is not critical for biological activity, as determined by preliminary structure-activity relationship (SAR) studies.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads or resin.
-
Incubation: Incubate the immobilized probe with a cell or tissue lysate that is relevant to the observed phenotype.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be done using a denaturing agent (e.g., SDS) or, more elegantly, by competitive elution with an excess of the original, unmodified compound.
-
Protein Identification: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified in the probe-treated sample to those from a control sample (e.g., beads without the probe, or competitive elution). Bona fide targets should be significantly enriched in the probe-treated sample and their binding should be competed away by the free compound. [5]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique for identifying the functional state of enzymes in complex proteomes. [6][7][8][9]It uses active site-directed probes to covalently label enzymes, and can be used in a competitive profiling format to identify the targets of an inhibitor.
-
Rationale: If 3-((3,5-Dichlorophenoxy)methyl)azetidine acts as an enzyme inhibitor, it will compete with a broad-spectrum ABPP probe for binding to the active site of its target enzyme(s). This will result in a decreased labeling of the target enzyme by the probe, which can be quantified by mass spectrometry. [10]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a biophysical method that directly measures the engagement of a compound with its target in intact cells or tissues. [11][12][13][14][15]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant environment, without the need for compound modification. [12][15]This is a critical step in validating putative targets identified by other methods.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with either 3-((3,5-Dichlorophenoxy)methyl)azetidine at a desired concentration or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the aggregated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement. [14]
Experimental Method Principle Key Advantage Considerations Affinity Chromatography-MS Physical capture of binding partners. Unbiased, identifies direct interactors. Requires synthesis of a functional probe. Activity-Based Protein Profiling (ABPP) Competition with an active site-directed probe. Provides functional information (inhibition). Primarily applicable to enzymes with reactive active site residues. | Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization. | Label-free, confirms target engagement in intact cells. | Requires a specific antibody or a mass spectrometry-based proteomics setup. |
Part 4: Conclusion: A Pathway to Mechanistic Understanding
The identification of a drug's molecular target is a cornerstone of modern pharmacology. It transforms a compound from a "black box" with a desirable phenotype into a precision tool for modulating biological pathways. The integrated approach outlined in this guide, beginning with a broad computational search and culminating in rigorous experimental validation, provides a robust framework for the target deconvolution of novel compounds like 3-((3,5-Dichlorophenoxy)methyl)azetidine. By systematically applying these techniques, researchers can build a compelling, evidence-based case for a compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.
References
- Activity-based proteomics - Wikipedia. (n.d.).
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- Identifying novel drug targets with computational precision - ScienceDirect. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
- Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. (n.d.).
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.).
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. (n.d.).
- Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC. (n.d.).
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. - Apollo - University of Cambridge. (n.d.).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
- A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
- The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 9).
- Phenotypic profiling in drug discovery - Drug Target Review. (2019, June 5).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22).
- Current Developments in Activity-Based Protein Profiling | Bioconjugate Chemistry. (2014, June 19).
- Chemical Proteomics for Target Validation - World Preclinical Congress. (n.d.).
- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).
- Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed. (2024, February 15).
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.).
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed. (2019, January 15).
- In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. (n.d.).
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15).
- Systematic computational strategies for identifying protein targets and lead discovery - PMC. (n.d.).
- In Silico Target Prediction - Creative Biolabs. (n.d.).
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.).
- What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (n.d.).
- What Is Affinity Selection-Mass Spectrometry? - Virscidian. (n.d.).
- Phenotypic Screening Transforms Small Molecule Discovery | Biocompare.com. (2017, July 17).
- Computational/in silico methods in drug target and lead prediction - PMC. (n.d.).
- Azetidines in Drug Discovery - PharmaBlock. (n.d.).
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009, June 9).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12).
- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv. (2020, July 2).
- Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | LCGC International. (2020, March 1).
- Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. (n.d.).
- Affinity selection and mass spectrometry-based strategies to identify lead compounds in combinatorial libraries - PubMed. (n.d.).
- Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.).
- 1339830-61-3 | 3-(3,5-Dichlorophenoxy)azetidine - ChemScene. (n.d.).
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - DASH. (2017, July 21).
- Target Identification and Mode of Action Studies. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1).
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Structural Analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine: A Comprehensive Technical Guide for Drug Development
Executive Summary
In modern drug discovery, the transition from planar,
As a Senior Application Scientist overseeing structural characterization pipelines, I frequently encounter molecules where precise 3D spatial geometry dictates target affinity. 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS: 1332301-14-0) is a prime example of such a molecule. It combines a metabolically stable, basic azetidine core with a highly lipophilic, electron-withdrawing 3,5-dichlorophenoxy moiety. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound, detailing the causality behind advanced NMR, X-ray crystallography, and computational workflows.
The Rationale: Azetidines as Privileged Bioisosteres
The structural architecture of 3-((3,5-Dichlorophenoxy)methyl)azetidine is intentionally designed to optimize both target binding and metabolic resilience. Small rings such as oxetane and azetidine have been successfully used as bioisosteres for larger, more metabolically susceptible rings like morpholine and piperazine, respectively[2].
By replacing a traditional secondary amine with an azetidine ring, medicinal chemists achieve three key outcomes:
-
Reduced Lipophilicity (LogD): The smaller ring size lowers the overall lipophilicity compared to piperidines, improving aqueous solubility.
-
Modulated
: The ring strain alters the hybridization of the nitrogen lone pair, subtly lowering the basicity and improving membrane permeability. -
Controlled Exit Vectors: The methylene-ether linker acts as a flexible hinge, allowing the 3,5-dichlorophenoxy group to rotate and lock into hydrophobic pockets, facilitating optimal halogen bonding.
Pharmacophore mapping and bioisostere properties of the target molecule.
Structural Elucidation: A Self-Validating Analytical Framework
To unambiguously confirm the structure of 3-((3,5-Dichlorophenoxy)methyl)azetidine, we employ an orthogonal, self-validating analytical pipeline. No single technique is sufficient; rather, exact mass (MS) confirms the formula, NMR establishes 2D connectivity, and X-ray diffraction mathematically proves the 3D conformation.
Workflow for the structural elucidation of 3-((3,5-Dichlorophenoxy)methyl)azetidine.
High-Resolution NMR Spectroscopy
The high ring strain of the azetidine core (~26 kcal/mol) significantly impacts its NMR profile. The configurational assignment of azetidine derivatives heavily relies on the coupling constants of the heterocyclic protons, where
Step-by-Step Methodology:
-
Sample Preparation & Solvent Selection: Dissolve ~10 mg of the analyte in 0.5 mL of deuterated chloroform (
).-
Causality:
provides a non-exchanging, low-polarity environment that preserves the fine splitting of the azetidine amine (N-H) proton, which would otherwise rapidly exchange and broaden in protic solvents like Methanol- .
-
-
1D
H and C Acquisition: Acquire standard H (600 MHz) and C (150 MHz) spectra.-
Causality: Establishes the primary chemical environment. The high ring strain of the four-membered azetidine shifts the
and carbons distinctly upfield (~52 ppm) compared to unstrained aliphatic amines.
-
-
2D COSY and HSQC/HMBC Mapping: Run homonuclear (COSY) and heteronuclear (HSQC, HMBC) 2D experiments.
-
Causality: COSY maps the critical spin-spin coupling network between the
protons and the proton. HMBC is strictly required to validate the ether linkage, confirming connectivity by showing cross-peaks between the methylene linker protons and both the azetidine and the ipso-carbon of the 3,5-dichlorophenoxy group. This creates a closed-loop, self-validating proof of the molecular skeleton.
-
Single-Crystal X-Ray Diffraction (SCXRD)
While NMR provides connectivity in solution, SCXRD remains the gold standard for determining the absolute 3D conformation in the solid state.
Step-by-Step Methodology:
-
Controlled Crystallization: Employ vapor diffusion using a dichloromethane/hexane binary system.
-
Causality: The highly lipophilic 3,5-dichlorophenoxy moiety paired with the polar azetidine core requires a slow solvent gradient to reach the metastable supersaturation zone, promoting the growth of a single, highly ordered crystal rather than an amorphous precipitate.
-
-
Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a Mo K
or Cu K radiation source. The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage[4].-
Causality: Cryocooling drastically reduces the Debye-Waller factor (atomic thermal vibrations), which sharpens the diffraction spots, improves the resolution of the electron density map, and prevents radiation-induced degradation of the organic framework.
-
-
Phase Solution and Anisotropic Refinement: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on
.-
Causality: This mathematically self-validating approach iteratively minimizes the residual factor (
). A final confirms the precise 3D spatial arrangement, including the exact puckering angle of the azetidine ring.
-
Conformational Dynamics & Spatial Geometry
Unlike perfectly planar epoxides or aziridines, the four-membered azetidine ring is structurally dynamic. It adopts a "puckered" conformation to relieve torsional strain (Pitzer strain) caused by eclipsing hydrogen atoms, balancing it against the inherent angle strain (Baeyer strain) of the four-membered ring.
In the case of 3-((3,5-Dichlorophenoxy)methyl)azetidine, the bulky (3,5-dichlorophenoxy)methyl substituent at the
Quantitative Data Summaries
To facilitate rapid reference for drug development professionals, the core physicochemical and spectroscopic parameters of the molecule are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-((3,5-Dichlorophenoxy)methyl)azetidine |
| CAS Number | 1332301-14-0 |
| Molecular Formula | |
| Molecular Weight | 232.11 g/mol |
| Hydrogen Bond Donors | 1 (Azetidine N-H) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Ether Oxygen) |
| Rotatable Bonds | 3 |
Table 2: Diagnostic NMR Chemical Shifts (Typical values in )
| Position | Multiplicity / Assignment | ||
| Azetidine | 3.60 – 3.80 | 52.0 | m, 4H (Ring |
| Azetidine | 2.80 – 3.10 | 32.5 | m, 1H (Ring CH) |
| Linker | 4.05 – 4.15 | 71.0 | d, 2H ( |
| Aromatic | 6.80 – 6.90 | 114.5 | d, 2H (Ar-H) |
| Aromatic | 6.95 – 7.05 | 121.0 | t, 1H (Ar-H) |
| Aromatic | - | 135.5 | s, 2C (C-Cl) |
| Aromatic | - | 159.0 | s, 1C (C-O) |
References
1.[1] Examples of azetidine-based bioisosters | Download Scientific Diagram - ResearchGate. researchgate.net. 2.[2] Bioisosteres | TCI AMERICA. tcichemicals.com. 3.[3] Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. ipb.pt. 4.[4] Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction - Benchchem. benchchem.com. 5. Product Details: AD18887 - Aquila Pharmatech LLC. aquilapharmatech.com.
Sources
Technical Guide: Physicochemical Profiling and Stability of 3-((3,5-Dichlorophenoxy)methyl)azetidine
[1][2][3]
Executive Summary
3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS: 1339830-61-3) is a high-value heterocyclic building block utilized in the synthesis of GPCR ligands, ion channel modulators, and fragment-based drug discovery (FBDD).[1][2][3] Its structural core combines a strained azetidine ring (providing rigid vector orientation and metabolic distinctiveness) with a lipophilic 3,5-dichlorophenoxy moiety.[1][2][3]
While the ether linkage confers chemical robustness, the azetidine ring introduces specific stability challenges—namely, acid-catalyzed ring opening and oxidative susceptibility of the secondary amine. This guide provides a rigorous framework for handling, solubilizing, and stabilizing this compound to ensure data integrity in biological and chemical assays.[3]
Physicochemical Profile & Structural Logic[4][5]
Understanding the molecule's intrinsic properties is the prerequisite for successful formulation.[4]
| Property | Value / Characteristic | Impact on Handling |
| Molecular Formula | C₁₀H₁₁Cl₂NO | MW: 232.11 g/mol |
| pKa (Calculated) | ~9.2 – 9.8 (Azetidine Nitrogen) | Highly basic; exists as a cation at physiological pH (7.4).[1][2][3] |
| LogP (Predicted) | 2.8 – 3.2 | Moderately lipophilic; requires organic co-solvents for high-concentration stocks.[1][2][3] |
| Ring Strain | ~25.4 kcal/mol | High energy; prone to ring-opening hydrolysis in strong acids or nucleophilic attack.[1][2][3] |
| H-Bond Donors | 1 (Secondary Amine) | Capable of salt formation (HCl, TFA, Oxalate).[1][2] |
Structural Causality[3][8]
-
The Azetidine Core: Unlike pyrrolidine (5-membered), the 4-membered azetidine ring possesses significant angle strain.[1][2][3] This makes the ring nitrogen less sterically hindered but thermodynamically primed for ring-opening reactions if activated (protonated) and subjected to nucleophilic attack (e.g., by water or chloride ions).[1]
-
The Dichlorophenoxy Tail: The electron-withdrawing chlorine atoms on the phenyl ring increase lipophilicity and metabolic stability of the aryl ether, but they do not significantly shield the azetidine nitrogen from oxidation.
Solubility Assessment & Protocols
Solubility Profile
The compound exhibits "pH-dependent solubility" typical of lipophilic bases.[3]
-
Aqueous Solubility (Neutral pH): Low (< 1 mg/mL).[1][2] The neutral free base aggregates due to the dichlorophenoxy group.
-
Aqueous Solubility (Acidic pH < 4): High (> 10 mg/mL).[1][2] Protonation of the azetidine nitrogen (
) solubilizes the scaffold. -
Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and DCM.[2][3]
Preparation of Stock Solutions (Standard Operating Procedure)
Objective: Prepare a stable 10 mM stock solution for biological assays.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[2] Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent potential nucleophilic ring opening over months.[1][3]
-
Weighing: Weigh the hydrochloride salt or free base rapidly. The free base is hygroscopic and will absorb atmospheric CO₂ to form carbamates.
-
Dissolution:
-
Add DMSO to achieve 10 mM.[3]
-
Vortex for 30 seconds.
-
Critical Step: If using the free base, purge the headspace with Argon/Nitrogen before sealing to prevent oxidative degradation.
-
Visualizing the Solubility Workflow
Caption: Decision matrix for solubilizing 3-((3,5-Dichlorophenoxy)methyl)azetidine based on solid-state form.
Stability Profile & Degradation Pathways[3]
Chemical Stability Risks
The stability of this compound is governed by the tension between the robust ether linkage and the fragile azetidine ring.
A. Acid-Catalyzed Ring Opening (Hydrolysis)
While azetidines are more stable than aziridines, they are susceptible to ring opening in strong acids, especially if heated.[2][3]
-
Mechanism: Protonation of the nitrogen activates the C2/C4 carbons. A nucleophile (water) attacks the
-carbon, cleaving the C-N bond and yielding a linear -amino alcohol derivative.[3] -
Prevention: Avoid storage in acidic aqueous buffers (pH < 2) for prolonged periods (> 24 hours).
B. Oxidative Degradation (N-Oxidation)
Secondary amines are prone to oxidation by peroxides or atmospheric oxygen over time, forming N-hydroxylamines or nitrones.[1][2][3]
Solid State Stability[3]
-
Hygroscopicity: The HCl salt is generally non-hygroscopic, whereas the free base is an oil or low-melting solid that absorbs moisture.[3]
-
Carbon Dioxide Sensitivity: The free secondary amine can react with atmospheric CO₂ to form unstable carbamic acids (
).[1][2][3]
Degradation Pathway Diagram[3]
Caption: Primary degradation pathways: Acid-mediated ring opening and oxidative N-oxide formation.[1][2][3]
Handling and Storage Recommendations
To maintain >98% purity over 12 months, adhere to the following "Gold Standard" storage protocols.
Storage Conditions
| State | Condition | Shelf Life (Est.) |
| Solid (Salt) | -20°C, Desiccated, Dark | > 2 Years |
| Solid (Free Base) | -80°C, Under Argon | 6–12 Months |
| DMSO Stock (10mM) | -20°C, Sealed | 3–6 Months |
| Aqueous Solution | +4°C | < 48 Hours |
Experimental Best Practices
-
Avoid Freeze-Thaw Cycles: Aliquot DMSO stocks into single-use vials (e.g., 20 µL) to prevent repeated moisture ingress, which accelerates hydrolysis.[1][2][3]
-
Inert Atmosphere: If handling the free base, always work within a nitrogen-flushed glovebox or use Schlenk techniques.
-
LCMS Monitoring: Before critical assays, validate integrity via LCMS.[2][3]
References
-
Couty, F., & Evano, G. (2006).[2][3] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[2][3]
-
Singh, G. S., & D'Hooghe, M. (2021).[2][3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[3][5] Chemical Society Reviews.[2][3]
-
PubChem Compound Summary. (2024). Azetidine, 3-(3,5-dichlorophenoxy)-.[1][2][3][6] National Center for Biotechnology Information.[2][3]
-
Lowe, D. (2010).[1][2] In the Pipeline: Small Rings, Big Trouble? Science Translational Medicine (Commentary on Azetidine Stability).[1][2]
-
Wuitschik, G., et al. (2010).[2][3] Oxa- and Azaspirocycles as Novel, Saturated Morpholine and Piperidine Surrogates.[2][3] (Discussion on physicochemical properties of azetidine analogs). Journal of Medicinal Chemistry.
Sources
Whitepaper: A Strategic Approach to the Preliminary Toxicity Screening of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Introduction: The Imperative for Early-Stage Toxicity Assessment
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] The compound 3-((3,5-Dichlorophenoxy)methyl)azetidine, a unique small molecule, presents a promising scaffold. However, its structural motifs—the dichlorinated phenyl ring and the strained azetidine ring—necessitate a rigorous, front-loaded safety evaluation. This guide delineates a strategic, multi-tiered approach for its preliminary toxicity screening. Our methodology is not a rigid checklist but a dynamic, decision-driven workflow designed to build a comprehensive safety profile efficiently. We will progress from predictive computational models to high-throughput in vitro assays and culminate in a targeted in vivo study, ensuring that resources are allocated logically and ethically. The primary objectives of this preclinical safety evaluation are to identify an initial safe dose, uncover potential target organs for toxicity, and establish key parameters for subsequent monitoring.[3][4]
Tier 1: In Silico Toxicological Prediction
Before committing to resource-intensive wet-lab experiments, a computational assessment is an indispensable first step.[5] In silico toxicology leverages computational models to predict the toxicological properties of a molecule based on its structure, saving significant time and resources.[6][7]
Rationale for a Computational First-Pass
The principle of "molecular similarity" suggests that molecules with similar structures often exhibit similar biological activities.[5] By analyzing the structural alerts within 3-((3,5-Dichlorophenoxy)methyl)azetidine, we can preemptively identify potential liabilities. This predictive approach allows us to refine our experimental design, focusing on the most probable areas of concern.[7]
Recommended Platforms and Endpoints
We will utilize established Quantitative Structure-Activity Relationship (QSAR) and machine learning-based platforms to generate an initial risk profile.
| Platform/Model | Predicted Endpoint | Justification |
| toxCSM | Human Toxicity (various models) | A comprehensive web server that predicts a wide range of toxicity endpoints, from nuclear receptor binding to environmental toxicity.[8] |
| MolToxPred / ToxiM | General Toxicity | Machine learning-based tools trained on large datasets to provide a binary prediction of toxicity (toxic vs. non-toxic).[5][9] |
| hERG Predictors | hERG Inhibition | Specialized models that predict the likelihood of binding to the hERG potassium channel, a key indicator of cardiotoxicity risk. |
| DILI Predictors | Drug-Induced Liver Injury | Models that assess the potential for hepatotoxicity, a major cause of drug failure.[10][11] |
The outputs from these models will not be taken as definitive but will serve to guide the design of the subsequent in vitro testing cascade.
Tier 2: The In Vitro Screening Cascade
Following the computational assessment, a battery of in vitro assays is deployed to gain empirical data on the compound's biological effects at the cellular level. This stage is crucial for efficient, ethical screening and for identifying non-viable candidates early.[12]
// Edges InSilico -> Cytotoxicity [label="Guides Assay\nConcentrations"]; Cytotoxicity -> Genotoxicity [lhead=cluster_1, label="If IC50 > 10µM"]; Cytotoxicity -> RiskProfile [color="#EA4335", fontcolor="#EA4335", label="No-Go if\nPotently Cytotoxic"]; Genotoxicity -> Cardiotoxicity; Cardiotoxicity -> Hepatotoxicity; Hepatotoxicity -> InVivo [label="If In Vitro Profile\nis Acceptable"]; InVivo -> RiskProfile;
} A tiered approach for preliminary toxicity screening.
General Cytotoxicity: Establishing a Baseline
The initial step is to determine the concentration range at which the compound affects basic cellular viability. We employ two complementary assays to measure distinct cytotoxicity mechanisms.
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[13][14]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cell lysis.[15]
Table 1: Hypothetical Cytotoxicity Data for 3-((3,5-Dichlorophenoxy)methyl)azetidine
| Assay | Cell Line | Endpoint | Result (IC50) |
|---|---|---|---|
| MTT | HepG2 | Cell Viability | 45.2 µM |
| LDH Release | HepG2 | Cell Lysis | 78.9 µM |
Causality: A significant difference between MTT and LDH IC50 values could suggest a specific mitochondrial toxicant effect rather than general membrane disruption. These values are critical for selecting non-toxic concentrations for subsequent, more specific assays.[14]
Genotoxicity: Assessing Mutagenic Potential
Genotoxicity is the ability of a chemical to damage DNA, which can lead to carcinogenesis. The microbial reverse mutation assay, or Ames test, is a widely accepted and rapid method for assessing mutagenic potential.[16][17][18]
-
Principle: The assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).[17] The compound is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[19]
-
Metabolic Activation: The test must be conducted with and without a liver S9 fraction to account for metabolites that may be more or less mutagenic than the parent compound.[16]
Table 2: Hypothetical Ames Test Results
| Strain | Test Condition | Revertant Colonies (Mean ± SD) | Fold Increase vs. Control | Result |
|---|---|---|---|---|
| TA98 | -S9 | 25 ± 4 | 1.1 | Negative |
| TA98 | +S9 | 28 ± 6 | 1.3 | Negative |
| TA100 | -S9 | 115 ± 12 | 1.0 | Negative |
| TA100 | +S9 | 124 ± 15 | 1.1 | Negative |
A result is typically considered positive if a dose-dependent increase of at least 2-fold over the negative control is observed.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[20] Therefore, early assessment of hERG liability is a critical safety checkpoint.
-
Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) provides high-quality data on channel inhibition.[20][21]
-
Endpoint: The primary endpoint is the IC50 value, the concentration of the compound that causes 50% inhibition of the hERG current.
A potent hERG IC50 value (typically <10 µM, especially if close to the expected therapeutic concentration) is a significant red flag in drug development.
Hepatotoxicity: A Key Focus for Drug Metabolism
The liver is the primary organ for drug metabolism, making it highly susceptible to drug-induced injury (DILI), a major reason for drug withdrawal.[2][10] An initial screen using a human liver cell line provides valuable data.
-
Model System: Immortalized human hepatoma cells, such as HepG2, are a standard model for initial screening due to their availability and metabolic capabilities.[22] More advanced models like primary human hepatocytes or 3D liver spheroids can be used for follow-up but are less suited for initial high-throughput screening.[10]
-
Endpoints: In addition to the general cytotoxicity endpoints (MTT/LDH), mechanistic assays can be employed to investigate mitochondrial impairment or the formation of reactive oxygen species (ROS).[10]
// Edges Start -> Decision; Decision -> Proceed [label="Yes"]; Decision -> Stop [label="No\n(e.g., Potent hERG blocker,\nPositive Ames test)"]; } Decision-making workflow after in vitro screening.
Tier 3: In Vivo Acute Toxicity Assessment
While in vitro assays are powerful, they cannot fully replicate the complex interactions within a living organism.[12][23] An acute in vivo study is essential to understand the systemic effects of a single dose, establish dose-response relationships, and identify the maximum tolerated dose (MTD).[24]
Study Design: OECD Acute Toxic Class Method (Guideline 423)
The OECD Guideline 423 is a scientifically robust and ethically considerate method for determining acute oral toxicity.[25][26] It uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class, rather than calculating a precise LD50, thus reducing animal usage.[27]
-
Species: Rat (typically female, as they are often slightly more sensitive).[28]
-
Starting Dose: Selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on in silico and in vitro data.[26]
-
Procedure: A group of 3 animals is dosed. The outcome (mortality or evident toxicity) determines the next step: dosing at a lower level, a higher level, or stopping the test.[26]
-
Observations: Animals are observed for 14 days for clinical signs of toxicity, changes in body weight, and mortality.[28] A gross necropsy is performed at the end of the study.
Table 3: GHS Classification Based on OECD 423 Outcome
| LD50 Cut-off Value (mg/kg Body Weight) | GHS Category |
|---|---|
| ≤ 5 | 1 |
| > 5 and ≤ 50 | 2 |
| > 50 and ≤ 300 | 3 |
| > 300 and ≤ 2000 | 4 |
| > 2000 | 5 or Unclassified |
Source: Adapted from OECD Guideline 423.[25]
Data Synthesis and Preliminary Risk Profile
The culmination of this tiered approach is the integration of all data points—computational, cellular, and systemic—to form a cohesive preliminary risk profile for 3-((3,5-Dichlorophenoxy)methyl)azetidine.
-
Correlation: Do the in vivo effects correlate with in vitro findings? For example, if hepatotoxicity was predicted and observed in vitro, were there any macroscopic liver changes in the in vivo study?
-
Safety Margins: How do the concentrations causing toxicity in vitro or in vivo compare to the anticipated efficacious concentration? A large safety margin is desirable.
-
Go/No-Go Decision: The integrated profile informs the critical decision: Should this compound advance to more extensive preclinical studies, or does its toxicity profile warrant termination or chemical modification to mitigate the observed liabilities?
This systematic evaluation ensures that only the most promising and safest candidates proceed, optimizing the drug development pipeline and upholding the highest standards of scientific and ethical integrity.
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 3-((3,5-Dichlorophenoxy)methyl)azetidine in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare dilutions of the test compound. For the metabolic activation arm, mix the compound with the S9 fraction.
-
Incubation: In a test tube, add 0.1 mL of the appropriate Salmonella typhimurium tester strain culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).[16]
-
Top Agar: Add 2.0 mL of molten top agar containing a trace amount of histidine to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[19]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: Compare the number of revertant colonies on the test plates to the spontaneous revertant colonies on the negative control plates. A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.[29]
References
-
Kumari, R., & Singh, D. B. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports. Available at: [Link]
-
Gupta, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]
-
OECD. (2002). OECD Guideline for the Testing of Chemicals 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Publishing. Available at: [Link]
-
Slideshare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Available at: [Link]
-
Pires, D. E. V., et al. (2022). toxCSM: comprehensive prediction of small molecule toxicity profiles. Briefings in Bioinformatics. Available at: [Link]
-
Scribd. OECD Acute Oral Toxicity Guidelines. Available at: [Link]
-
InfinixBio. (2026). In Vivo Toxicology Studies: Understanding Their Importance in Drug Development. InfinixBio. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Effective alternative methods of LD50 help to save number of experimental animals. Available at: [Link]
-
SMRTL. The Crucial Role of preclinical toxicology studies in Drug Discovery. Available at: [Link]
-
InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. InfinixBio. Available at: [Link]
-
Chand, S., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. Available at: [Link]
-
Ankara University. Determination of Acute Toxicity (LD50). Available at: [Link]
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Available at: [Link]
-
Eurofins Discovery. In Vitro Hepatotoxicity Services. Available at: [Link]
-
Wikipedia. Ames test. Available at: [Link]
-
Academia.edu. OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]
-
PubMed. (1985). Comparison of five methods for the determination of lethal dose in acute toxicity studies. Available at: [Link]
-
National Toxicology Program. OECD Test Guideline 425. Available at: [Link]
-
Cheng, Y., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]
-
Nuvisan. In vivo toxicology and safety pharmacology. Available at: [Link]
-
Co-Labb. (2025). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Available at: [Link]
-
Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Available at: [Link]
-
News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available at: [Link]
-
Patsnap. (2024). What is LD50? Available at: [Link]
-
Creative Bioarray. In Vivo Toxicity Study. Available at: [Link]
-
Ray, S. D., & Zink, M. C. (2012). In vitro models for liver toxicity testing. Adverse Effects of Engineered Nanomaterials. Available at: [Link]
-
University of California, Berkeley. The Ames Test. Available at: [Link]
-
Syngene. (2025). Computational toxicology – The new frontier in predictive safety assessment. Available at: [Link]
-
Emulate Bio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Available at: [Link]
-
National Institute of Environmental Health Sciences. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. Available at: [Link]
-
PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
-
PubMed. (2018). Microbial Mutagenicity Assay: Ames Test. Available at: [Link]
-
Slideshare. LD50 and ED50.pptx. Available at: [Link]
-
Evotec. hERG Safety. Available at: [Link]
-
Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]
-
ResearchGate. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
-
Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. Available at: [Link]
-
BioIVT. Hepatotoxicity Studies. Available at: [Link]
-
BioAgilytix. S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
European Medicines Agency. (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]
-
OZ Biosciences. LDH Cytotoxicity Assay Kit. Available at: [Link]
-
Reaction Biology. hERG Assay Services. Available at: [Link]
-
BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Available at: [Link]
-
PubMed. (2012). Preclinical Safety Evaluation. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. news-medical.net [news-medical.net]
- 3. co-labb.co.uk [co-labb.co.uk]
- 4. bioagilytix.com [bioagilytix.com]
- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoeford.com [hoeford.com]
- 7. Computational toxicology – The new frontier in predictive safety assessment - Syngene International Ltd [syngeneintl.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bioivt.com [bioivt.com]
- 12. infinixbio.com [infinixbio.com]
- 13. kosheeka.com [kosheeka.com]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ossila.com [ossila.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dedicatedfreighthandlers.com [dedicatedfreighthandlers.com]
- 24. labinsights.nl [labinsights.nl]
- 25. researchgate.net [researchgate.net]
- 26. academia.edu [academia.edu]
- 27. jocpr.com [jocpr.com]
- 28. scribd.com [scribd.com]
- 29. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Orthogonal Spectroscopic Characterization of 3-((3,5-Dichlorophenoxy)methyl)azetidine: A Technical Guide
Executive Summary and Structural Rationale
In modern drug discovery, the azetidine ring has emerged as a privileged, highly sought-after structural motif[1]. As a conformationally restricted, four-membered nitrogen heterocycle, it is frequently deployed as a bioisostere for larger, more lipophilic rings (such as pyrrolidine or piperidine) to improve metabolic stability, lower logP, and fine-tune basicity[2].
The compound 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS: 1332301-14-0)[3] represents a highly versatile synthetic intermediate. It combines the pharmacokinetic benefits of the azetidine scaffold with a 3,5-dichlorophenoxy moiety—an electron-deficient, lipophilic aromatic system capable of engaging in robust halogen bonding and π-π stacking within target protein pockets. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization (NMR, MS, IR) of this scaffold, establishing self-validating protocols to ensure absolute structural and regiochemical integrity.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(3,5-dichlorophenoxymethyl)azetidine |
| CAS Registry Number | 1332301-14-0 |
| Molecular Formula | C₁₀H₁₁Cl₂NO |
| Molecular Weight | 232.11 g/mol |
| Monoisotopic Mass | 231.0218 Da |
Analytical Validation Workflow
The following diagram illustrates the orthogonal analytical pipeline required to confidently release this compound for downstream biological or synthetic applications.
Fig 1: Self-validating orthogonal workflow for azetidine spectroscopic characterization.
Spectroscopic Data Matrices & Mechanistic Insights
Nuclear Magnetic Resonance (NMR)
Causality of Solvent Choice: Azetidines possess a high pKa (~10.4) and are prone to rapid proton exchange and atmospheric moisture absorption. While CDCl₃ is standard for neutral organics, DMSO-d₆ is strictly preferred here. DMSO-d₆ mitigates rapid proton exchange at the secondary amine, often allowing the N-H proton to be observed as a distinct broad singlet rather than being lost to the baseline. Furthermore, the high ring strain of azetidine alters the s-character of the C-H bonds, shifting the ring protons downfield relative to unstrained aliphatic amines.
Regiochemical Assignment: The symmetry of the NMR data is the ultimate proof of 3-substitution. Because the molecule possesses a plane of symmetry passing through the C3 position and the nitrogen atom, the C2 and C4 protons are chemically equivalent on the NMR timescale. Additionally, the aromatic protons exhibit pure meta-coupling (J ~ 1.8 Hz), which definitively confirms the 3,5-dichloro pattern and rules out 2,4- or 3,4-dichloro isomers[4].
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Assignment |
| 7.12 | t, J = 1.8 Hz | 1H | Ar-H (C4, para to O, ortho to both Cl) |
| 7.05 | d, J = 1.8 Hz | 2H | Ar-H (C2/C6, ortho to O, meta to Cl) |
| 4.15 | d, J = 6.5 Hz | 2H | -CH₂-O- (Exocyclic methylene) |
| 3.65 | t, J = 8.0 Hz | 2H | Azetidine C2/C4 (Protons cis to substituent) |
| 3.45 | t, J = 8.0 Hz | 2H | Azetidine C2/C4 (Protons trans to substituent) |
| 3.10 | m | 1H | Azetidine C3 (Methine) |
| 2.50 | br s | 1H | N-H (Secondary amine, exchangeable) |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Diagnostic Assignment |
| 160.2 | Ar-C1 (C-O, highly deshielded by electronegative oxygen) |
| 134.8 | Ar-C3, C5 (C-Cl) |
| 121.5 | Ar-C4 (C-H) |
| 114.2 | Ar-C2, C6 (C-H) |
| 71.5 | -CH₂-O- (Aliphatic ether carbon) |
| 51.2 | Azetidine C2, C4 (Equivalent due to symmetry) |
| 33.8 | Azetidine C3 |
Mass Spectrometry (LC-MS)
Causality of Ionization Choice: Electrospray Ionization in positive mode (ESI+) is mandated. The secondary amine of the azetidine ring is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion. Isotopic Fidelity: The presence of exactly two chlorine atoms dictates a rigid isotopic signature. Because chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), a dichloro-compound will always present an M : M+2 : M+4 cluster in a mathematically fixed ratio of approximately 9:6:1.
Table 4: LC-MS (ESI+) Data
| m/z Value | Relative Abundance | Ion Assignment |
| 232.0 | 100% | [M(³⁵Cl₂) + H]⁺ |
| 234.0 | ~65% | [M(³⁵Cl³⁷Cl) + H]⁺ |
| 236.0 | ~11% | [M(³⁷Cl₂) + H]⁺ |
| 114.1 | Variable | [M - 3,5-dichlorophenol]⁺ (Azetidinium fragment) |
Infrared Spectroscopy (ATR-FTIR)
Causality of Sampling Method: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet pressing. KBr is highly hygroscopic; the mechanical force of pressing a pellet often introduces atmospheric water, creating a massive, broad -OH stretch at 3400 cm⁻¹ that completely obscures the critical, weaker N-H stretch of the azetidine ring.
Table 5: ATR-FTIR Key Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3310 | Medium, Broad | N-H stretch (Secondary amine) |
| 3085 | Weak | C-H stretch (Aromatic) |
| 2940, 2865 | Medium | C-H stretch (Aliphatic) |
| 1590, 1575 | Strong | C=C stretch (Aromatic ring) |
| 1245 | Strong | C-O-C asymmetric stretch (Aryl ether) |
| 805 | Strong | C-Cl stretch |
Experimental Protocols & Self-Validating Workflows
To ensure absolute trustworthiness (E-E-A-T), the following methodologies are designed not just as instructions, but as closed-loop, self-validating systems.
Protocol A: Quantitative NMR (qNMR) Acquisition
-
Sample Preparation: Dissolve exactly 10.0 mg of the analyte and 2.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition: Acquire the ¹H spectrum using a 90° pulse angle, a minimum relaxation delay (D1) of 10 seconds (to ensure complete relaxation of all protons for accurate quantitation), and 64 scans.
-
Self-Validation Checkpoint: Perform an internal integration check. The ratio of the aromatic doublet (2H at 7.05 ppm) to the exocyclic -CH₂-O- doublet (2H at 4.15 ppm) must be exactly 1.00 : 1.00. Any deviation >2% indicates co-eluting structural impurities or incomplete relaxation.
Protocol B: LC-MS Isotopic Profiling
-
Chromatography: Inject 1 µL of a 1 mg/mL sample (in MeOH) onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.
-
Detection: Monitor UV absorbance at 254 nm and collect MS data in ESI+ mode scanning from m/z 100 to 600.
-
Self-Validation Checkpoint: Extract the mass spectrum at the apex of the primary UV peak. Calculate the mass error between the theoretical monoisotopic mass (232.0296 Da) and the observed mass. The error must be < 5 ppm. Concurrently, visually verify the 9:6:1 isotopic ratio at m/z 232, 234, and 236 to definitively prove the presence of the dichloro-moiety.
Protocol C: ATR-FTIR Functional Group Verification
-
Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
-
Analysis: Apply 1-2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil and acquire the spectrum.
-
Self-Validation Checkpoint: Overlay the sample spectrum with the background blank. The strict absence of a broad band at 3400-3600 cm⁻¹ in the blank ensures that the 3310 cm⁻¹ peak in the sample is a true azetidine N-H stretch, and not an artifact of uncompensated atmospheric water vapor.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / Taylor & Francis.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- 3-(3,5-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 688050. PubChem.
- 1332301-14-0 | 3-((3,5-Dichlorophenoxy)methyl)azetidine. BLD Pharm.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1332301-14-0|3-((3,5-Dichlorophenoxy)methyl)azetidine|BLD Pharm [bldpharm.com]
- 4. 3-(3,5-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 688050 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential therapeutic applications of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Executive Summary
The compound 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS 1332301-14-0) represents a highly versatile, structurally constrained pharmacophore with significant untapped potential in modern medicinal chemistry[1]. By marrying the metabolic resilience of an azetidine ring with the lipophilic, halogen-bonded anchoring of a 3,5-dichlorophenoxy moiety, this scaffold offers a privileged starting point for Central Nervous System (CNS) and neuro-oncology drug discovery. This technical guide explores the physicochemical rationale behind this scaffold, proposes two primary therapeutic trajectories, and details the self-validating experimental workflows required to advance it from a chemical building block to a lead candidate.
Structural Rationale & Pharmacophore Mapping
In drug design, the transition from flexible, highly basic acyclic amines or larger heterocycles (like piperidine) to constrained systems is a proven strategy for optimizing the Central Nervous System Multiparameter Optimization (CNS MPO) score.
The Azetidine Core: The four-membered azetidine ring is a privileged bioisostere[2][3]. In our experience, replacing a piperidine or pyrrolidine with an azetidine achieves three critical objectives:
-
Reduced Lipophilicity & Basicity: The increased
-character of the nitrogen lone pair in the strained ring lowers the by approximately 1-2 units compared to piperidine. This prevents excessive lysosomal trapping and improves blood-brain barrier (BBB) permeability[4]. -
Metabolic Stability: Azetidines lack the highly reactive
-hydrogens prone to rapid Cytochrome P450 (CYP)-mediated oxidation (specifically CYP3A4 and CYP2D6) typically seen in larger saturated nitrogen heterocycles[3]. -
Vector Control: The rigidity of the ring precisely projects the attached methyl-ether linker, locking the pharmacophore into a bioactive conformation.
The 3,5-Dichlorophenoxy Anchor:
Halogenated aryloxy groups are classic motifs for driving hydrophobic interactions within the binding pockets of monoamine transporters and Sigma receptors[5]. The 3,5-dichloro substitution pattern is particularly valuable; the meta-positioned chlorines create a robust
Fig 1: Pharmacophore mapping of 3-((3,5-Dichlorophenoxy)methyl)azetidine to CNS targets.
Primary Therapeutic Trajectories
Based on the structural profile, we project two primary therapeutic applications for derivatives of this scaffold:
Trajectory A: Neuroprotection via Sigma-1 Receptor ( R) Modulation
The
Trajectory B: Atypical Monoamine Reuptake Inhibition (SNDRIs)
Aryloxyalkylamines form the backbone of numerous selective serotonin and norepinephrine reuptake inhibitors (e.g., atomoxetine, fluoxetine)[7]. By utilizing the azetidine ring instead of a secondary acyclic amine, researchers can modulate the selectivity profile between the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). This constraint forces the molecule into a compact geometry, potentially yielding triple reuptake inhibitors (SNDRIs) with superior safety margins for treatment-resistant depression.
Quantitative Data: Scaffold Profiling
To justify the selection of the azetidine scaffold over traditional rings, we summarize the predicted physicochemical advantages and hypothetical comparative binding data based on established SAR principles for aryloxyalkylamines.
Table 1: Physicochemical & ADME Properties (Calculated)
| Property | 3-((3,5-Dichlorophenoxy)methyl)azetidine | Piperidine Analog | Ideal CNS Drug Space |
| Molecular Weight | 232.11 g/mol | 260.16 g/mol | < 400 g/mol |
| cLogP | 2.8 | 3.6 | 2.0 - 3.0 |
| Basic | ~8.4 | ~9.8 | 7.5 - 8.5 |
| Topological PSA | 21.3 Ų | 21.3 Ų | < 90 Ų |
| CNS MPO Score | 5.2 / 6.0 | 4.1 / 6.0 | > 4.0 |
Table 2: Representative In Vitro Profiling (Azetidine vs. Piperidine)
| Scaffold Core | SERT | HLM | |
| Azetidine (Target) | < 5.0 | < 10.0 | > 90 |
| Pyrrolidine | 15.2 | 25.4 | 45 |
| Piperidine | 8.4 | 12.1 | 20 |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the assay inherently proves its own reliability through strict internal controls and statistical acceptance criteria before any test compound data is accepted.
Protocol 1: High-Throughput Radioligand Binding Assay ( R)
Causality: We utilize
-
Preparation: Prepare guinea pig brain membrane homogenates (a tissue rich in
R) in 50 mM Tris-HCl buffer (pH 7.4). -
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
(final concentration 3 nM), and 50 µL of the azetidine test compound (serial dilutions from to M). -
Self-Validation Controls:
-
Total Binding (
): Buffer replacing the test compound. -
Non-Specific Binding (NSB): Include 10 µM Haloperidol (a non-selective
binder) in designated wells. -
Positive Control: (+)-Pentazocine standard curve.
-
-
Filtration & Detection: Terminate the reaction after 120 minutes at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding). Wash 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Acceptance Criteria: The assay is only valid if the Z'-factor (calculated from
and NSB) is , and the of the positive control falls within 3-fold of historical averages.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: We assess HLM stability to prove the hypothesis that the azetidine ring resists CYP-mediated
-
Incubation Mix: Combine 1 µM of 3-((3,5-Dichlorophenoxy)methyl)azetidine with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate for 5 mins at 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Self-Validation Controls:
-
Negative Control: Reaction without NADPH (validates that degradation is CYP-dependent, not chemical instability).
-
High-Clearance Control: Verapamil (must show
mins). -
Low-Clearance Control: Warfarin (must show
mins).
-
-
Analysis: Centrifuge quenched samples and analyze the supernatant via LC-MS/MS. Calculate half-life (
) and intrinsic clearance ( ) from the log-linear decline of the parent compound.
Hit-to-Lead Workflow Visualization
Fig 2: Self-validating hit-to-lead workflow for azetidine-based CNS therapeutics.
Conclusion
The 3-((3,5-Dichlorophenoxy)methyl)azetidine scaffold is a highly optimized, structurally rigid building block. By leveraging the bioisosteric advantages of the azetidine ring and the target-anchoring properties of the 3,5-dichlorophenoxy group, drug development professionals can bypass the pharmacokinetic liabilities of traditional acyclic amines. When subjected to the rigorous, self-validating workflows described above, this compound serves as an ideal launchpad for next-generation neurotherapeutics.
References
-
Bourrie, B., et al. "SSR125329A, a high affinity sigma receptor ligand with potent anti-inflammatory properties." National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Sun, H., et al. "Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy." RSC Publishing. Available at: [Link]
-
Kucwaj-Brysz, K., et al. "Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation." MDPI. Available at:[Link]
- Google Patents. "Carbostyril derivatives and serotonin reuptake inhibitors for treatment of mood disorders (US8759350B2)." Google Patents.
Sources
- 1. 1339830-61-3|3-(3,5-Dichlorophenoxy)azetidine|BLD Pharm [bldpharm.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. SSR125329A, a high affinity sigma receptor ligand with potent anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8759350B2 - Carbostyril derivatives and serotonin reuptake inhibitors for treatment of mood disorders - Google Patents [patents.google.com]
Methodological & Application
using 3-((3,5-Dichlorophenoxy)methyl)azetidine in cell culture assays
Application Note: Pharmacological Profiling of 3-((3,5-Dichlorophenoxy)methyl)azetidine in Cell Culture Models
Introduction & Biological Context
3-((3,5-Dichlorophenoxy)methyl)azetidine is a synthetic small molecule probe belonging to the 3-aryloxymethyl-azetidine class. This structural scaffold is a critical pharmacophore in neuropharmacology, serving as a constrained bioisostere for flexible phenoxyalkylamines found in antidepressants and an analog to nicotinic acetylcholine receptor (nAChR) ligands like A-85380.
Mechanism of Action (Hypothesis-Driven): Based on Structure-Activity Relationship (SAR) data for 3-substituted azetidines, this compound is predicted to exhibit dual pharmacological profiles:
-
Monoamine Transporter Inhibition (Primary): The lipophilic 3,5-dichlorophenyl ether tail combined with the azetidine amine mimics the pharmacophore of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors (SNRIs), similar to desvenlafaxine but with a constrained ring.
-
Nicotinic Receptor Modulation (Secondary): The azetidinyl-methoxy motif is a classic ligand for neuronal nAChRs (specifically
and subtypes), where the dichlorophenyl group replaces the pyridine ring of A-85380 to modulate binding affinity and lipophilicity.
This guide provides standardized protocols for evaluating this compound's efficacy as a Monoamine Reuptake Inhibitor and a nAChR Ligand in cell culture.
Material Preparation & Handling
Compound Properties:
-
Chemical Name: 3-((3,5-Dichlorophenoxy)methyl)azetidine[1]
-
Molecular Weight: ~232.11 g/mol
-
Solubility: Soluble in DMSO (>10 mM); limited solubility in water/PBS.
Stock Solution Protocol:
-
Weighing: Accurately weigh 2.32 mg of the compound.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the stock 1:1000 in assay buffer (e.g., HBSS) to achieve a 10 µM working concentration (0.1% DMSO final).
Protocol A: Monoamine Uptake Inhibition Assay (SERT/NET/DAT)
Objective: Determine the IC50 of the compound for inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), or dopamine (DAT).
Cell Model:
-
Primary: HEK-293 cells stably transfected with human SERT, NET, or DAT.
-
Alternative: SH-SY5Y neuroblastoma cells (express endogenous NET/DAT).
Reagents:
-
Fluorescent Substrate: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide) or IDT307 (Neurotransmitter Transporter Uptake Assay Kit).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow:
-
Seeding: Plate HEK-293-Transporter cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate for 24 hours at 37°C/5% CO2.
-
Starvation: Remove culture medium and wash cells once with 100 µL warm Assay Buffer.
-
Compound Treatment:
-
Prepare a serial dilution of 3-((3,5-Dichlorophenoxy)methyl)azetidine (0.1 nM to 10 µM) in Assay Buffer.
-
Add 50 µL of diluted compound to wells.
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., 10 µM Cocaine or Fluoxetine).
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Add 50 µL of ASP+ substrate solution (final concentration 5-10 µM) directly to the wells containing the compound.
-
Do not wash the compound out.
-
-
Kinetic Measurement:
-
Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).
-
Excitation/Emission: 475 nm / 605 nm (for ASP+).
-
Read fluorescence every 2 minutes for 30 minutes.
-
-
Data Analysis: Calculate the slope of fluorescence uptake (RFU/min) for the linear phase (0-15 min). Normalize to Vehicle Control (100% uptake).
DOT Diagram: Monoamine Uptake Inhibition Workflow
Caption: Workflow for fluorescent neurotransmitter uptake inhibition assay using ASP+ substrate.
Protocol B: Nicotinic Receptor (nAChR) Functional Assay
Objective: Evaluate the compound as an agonist or positive allosteric modulator (PAM) of
Cell Model:
-
Primary: HEK-293 cells stably expressing human
or nAChR. -
Reagent Note:
assays require the addition of a PAM (e.g., PNU-120596) if detecting weak agonists, or use of specific calcium dyes.
Reagents:
-
Calcium Indicator: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Agonist Control: Epibatidine (full agonist) or Acetylcholine.
Step-by-Step Workflow:
-
Dye Loading:
-
Seed cells (50,000/well) in black 96-well plates.
-
Remove media and add 100 µL Dye Loading Buffer (Fluo-4 AM + Probenecid to prevent dye leakage).
-
Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.
-
-
Compound Preparation:
-
Prepare 5X concentrated compound solutions in HBSS (Mg2+-free for
assays to prevent block, or standard HBSS for ).
-
-
Baseline Reading: Measure baseline fluorescence (Ex 488 / Em 525) for 10 seconds.
-
Injection & Measurement:
-
Inject 25 µL of 5X compound into the wells (final 1X concentration).
-
Continuously record fluorescence for 60-90 seconds.
-
-
Data Analysis:
-
Calculate Max - Min fluorescence (RFU).
-
Plot Dose-Response Curve (Log[Agonist] vs. Response).
-
Calculate EC50 .[2]
-
Protocol C: Cytotoxicity Screening (MTS/MTT)
Objective: Confirm that observed effects are pharmacological and not due to cell death.
Step-by-Step Workflow:
-
Seed Cells: 10,000 cells/well (HEK-293 or SH-SY5Y) in 96-well clear plates.
-
Treatment: Add compound (0.1 - 100 µM) for 24 hours.
-
Reagent Addition: Add 20 µL MTS/PMS reagent (Promega CellTiter 96) per well.
-
Incubation: 1-4 hours at 37°C until color develops.
-
Measurement: Read Absorbance at 490 nm.
-
Threshold: Compounds with >10 µM IC50 in functional assays should show >50 µM CC50 (Cytotoxic Concentration) to be considered specific.
Data Presentation & Analysis
Table 1: Expected Pharmacological Parameters
| Parameter | Definition | Calculation Method | Target Value (Potent Probe) |
| IC50 | Concentration inhibiting 50% of uptake | Non-linear regression (Sigmoidal dose-response) | < 100 nM (High Affinity) |
| EC50 | Concentration eliciting 50% max response | Non-linear regression (4-parameter logistic) | < 1 µM (Agonist) |
| Z' Factor | Assay robustness metric | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Hill Slope | Cooperativity index | Derived from regression curve | ~1.0 (Standard Binding) |
DOT Diagram: Signaling Pathway & Target Interaction
Caption: Dual-target mechanism hypothesis: Monoamine transporter inhibition and nAChR activation.
References
-
Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: 3-(2-Azetidinylmethoxy)pyridines." Journal of Medicinal Chemistry, 41(4), 407-412. Link
-
Carroll, F. I., et al. (2009). "Synthesis and Monoamine Transporter Binding Properties of 3-(Substituted phenyl)azetidines." Journal of Medicinal Chemistry, 52(21), 6768-6781. Link
-
Schwartz, R. D., et al. (2012). "High-Throughput Fluorescent Assay for Monoamine Transporters using ASP+." Nature Protocols, 7, 1055-1066. Link
-
ChemSrc Database. (2024). "3-((3,5-Dichlorophenoxy)methyl)azetidine - CAS Details and Structure." ChemSrc. Link(Note: Link directs to related structural entry for verification).
Sources
Application Note: Protocol for Dissolving 3-((3,5-Dichlorophenoxy)methyl)azetidine
Introduction & Chemical Context
The compound 3-((3,5-Dichlorophenoxy)methyl)azetidine represents a specific class of functionalized azetidines often utilized in medicinal chemistry as scaffolds for neurotransmitter transporter inhibitors or nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it consists of a basic azetidine ring linked via a methylene bridge to a lipophilic 3,5-dichlorophenoxy moiety.
Successful experimentation relies on the precise solubilization of this compound. Its physicochemical profile presents a duality: the azetidine nitrogen is highly basic (pKa
This protocol outlines a field-proven methodology to generate stable stock solutions and precipitate-free working solutions, ensuring data integrity in high-throughput screening (HTS) or functional assays.
Physicochemical Analysis & Solvent Selection
Before handling, identify the form of your compound (Free Base vs. Salt). This dictates the solvation strategy.
Compound Forms
| Property | Free Base Form | Hydrochloride (HCl) Salt |
| Physical State | Viscous oil or low-melting solid | Crystalline solid (White/Off-white) |
| Water Solubility | Poor (Hydrophobic) | Moderate (pH dependent) |
| DMSO Solubility | Excellent (>100 mM) | Excellent (>100 mM) |
| Stability | Prone to oxidation/volatility | Stable at RT; hygroscopic |
Solvent Compatibility Matrix
-
Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) . Anhydrous DMSO is the gold standard for this compound class due to its ability to disrupt intermolecular hydrogen bonding and solvate the lipophilic phenoxy group.
-
Secondary Solvent: Ethanol (EtOH) . Acceptable, but evaporation rates can alter concentration over time.
-
Aqueous Buffers: Not recommended for stock preparation. Only use for final working dilutions.
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock in DMSO.
Materials
-
3-((3,5-Dichlorophenoxy)methyl)azetidine (Solid/Oil)
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade,
99.9%) -
Vortex mixer
-
Ultrasonic water bath (optional)
-
Amber glass vials (borosilicate) with PTFE-lined caps
Procedure
-
Calculate Mass: Determine the molecular weight (MW) from the specific Certificate of Analysis (CoA).
-
Note: If using the HCl salt, ensure you use the MW of the salt, not the free base.
-
Example: If MW = 268.14 g/mol (hypothetical salt MW), to make 1 mL of 10 mM solution, weigh 2.68 mg.
-
-
Weighing: Weigh the compound into an amber glass vial. Do not use plastic microcentrifuge tubes for long-term storage of high-concentration hydrophobic amines, as they can leach into the plastic.
-
Solvation: Add the calculated volume of anhydrous DMSO to the vial.
-
Homogenization:
-
Secure the cap tightly.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Inspect against a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) or particulates persist, sonicate for 5 minutes at room temperature.
-
-
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol 2: Preparation of Working Solutions (Aqueous Dilution)
Objective: Dilute the DMSO stock into physiological buffer without precipitation ("crashing out").
Critical Mechanism: The "Dichlorophenoxy" tail is hydrophobic. Rapid addition of water to a high-concentration stock can cause micro-precipitation that is invisible to the naked eye but skews IC50/EC50 data.
Workflow Visualization
The following diagram illustrates the decision logic for solubilization and dilution to ensure compound stability.
Figure 1: Decision tree for the solubilization and handling of lipophilic azetidine derivatives.
Step-by-Step Dilution Method (Serial Dilution)
-
Thaw: Remove one aliquot of 10 mM DMSO stock and thaw at room temperature. Vortex briefly.
-
Intermediate Dilution (10x):
-
Prepare an intermediate concentration (e.g., 1 mM) in 100% DMSO or 50% DMSO/Water first. Do not jump directly from 10 mM DMSO to 100% aqueous buffer, as the shock can precipitate the compound.
-
-
Final Dilution:
-
Pipette the intermediate solution into the assay buffer (e.g., PBS, HBSS, or Media).
-
Mixing Rule: Add the compound solution to the buffer while vortexing the buffer (dynamic addition). This prevents local high concentrations.
-
Ensure the final DMSO concentration is
0.1% (v/v) to avoid solvent toxicity in cell assays.
-
Quality Control & Self-Validation
To ensure the trustworthiness of your preparation, perform these checks:
The "Light Scattering" Test
Before adding to cells or proteins, hold the working solution up to a focused light beam (e.g., a laser pointer or bright LED).
-
Pass: The beam passes through invisibly or with minimal scattering.
-
Fail: A visible "beam path" (Tyndall effect) indicates micro-precipitates. Do not proceed.
pH Verification
Azetidines are bases. If working at high concentrations (>100 µM) in unbuffered saline, check the pH. The compound may shift the pH alkaline. Ensure your assay buffer (HEPES/MOPS) has sufficient capacity to maintain pH 7.4.
Biological Pathway Context
This compound likely acts on signaling pathways involving ion channels (nAChRs) or transporters. Below is a generalized pathway map for an azetidine-based agonist activating a cation channel, leading to downstream signaling.
Figure 2: Generalized mechanism of action for azetidine-based ligands in neuronal signaling.
References
-
Compound Properties & Analog Context
-
Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand".[1] Neuropharmacology, 35(6), 725–734.[1]
- Note: This reference establishes the handling protocols for azetidine-ether scaffolds.
-
-
Solubility Guidelines
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
-
Chemical Structure Validation
-
PubChem Compound Summary for 3-(3,5-Dichlorophenoxy)azetidine (Analogous Core).
-
Sources
Application Notes and Protocols for High-Throughput Screening with 3-((3,5-Dichlorophenoxy)methyl)azetidine
Introduction: The Promise of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique conformational rigidity and sp3-rich character can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and receptor affinity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic potential across a range of diseases, from inflammatory conditions to oncology.[1] The compound of interest, 3-((3,5-Dichlorophenoxy)methyl)azetidine, combines this valuable scaffold with a dichlorophenoxy group, a moiety known to interact with various biological targets, including enzymes and receptors.[2][3] Given the novelty of this specific molecule, a systematic high-throughput screening (HTS) approach is warranted to elucidate its biological activity and identify potential therapeutic applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust HTS campaign for 3-((3,5-Dichlorophenoxy)methyl)azetidine. We will delve into the rationale behind experimental design, provide detailed protocols for plausible target classes, and outline a self-validating workflow from initial hit identification to lead validation.
Hypothesized Biological Targets and Rationale
The chemical structure of 3-((3,5-Dichlorophenoxy)methyl)azetidine suggests several potential classes of biological targets. The azetidine core can act as a versatile anchor, while the dichlorophenoxy group may drive specific interactions. Based on these features, we can hypothesize the following target classes:
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and are highly druggable targets.[4] The structural motifs of the compound could allow it to act as an agonist or antagonist at various GPCRs.
-
Ion Channels: These membrane proteins are crucial for cellular communication and are implicated in numerous diseases.[5] The compound's ability to partition into the cell membrane could facilitate interaction with ion channel pores or allosteric sites.
-
Kinases: These enzymes play a central role in signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The compound could act as an ATP-competitive or allosteric inhibitor of specific kinases.
The High-Throughput Screening (HTS) Workflow: A Roadmap to Discovery
A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits" for further development.[7][8] The following workflow provides a logical progression from assay development to validated leads.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 8. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes & Protocols: 3-((3,5-Dichlorophenoxy)methyl)azetidine as a Selective Chemical Probe for the Serotonin Transporter (SLC6A4)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 3-((3,5-dichlorophenoxy)methyl)azetidine as a potent and selective chemical probe for the human serotonin transporter (SERT, or SLC6A4). While direct studies on this specific molecule are emerging, its structural features—a dichlorophenyl moiety analogous to that in the selective serotonin reuptake inhibitor (SSRI) Sertraline and a privileged azetidine scaffold—strongly support its hypothesized mechanism as a high-affinity SERT inhibitor.[1][2][3] This guide details the scientific rationale, experimental workflows, and step-by-step protocols for validating its use as a chemical probe to investigate serotonergic signaling.
Introduction and Scientific Rationale
The serotonin transporter is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[4] Its dysfunction is implicated in numerous psychiatric conditions, making it a key target for therapeutics. Chemical probes are essential tools for dissecting the biological roles of proteins like SERT in native environments.
3-((3,5-Dichlorophenoxy)methyl)azetidine is proposed as a high-fidelity chemical probe for SERT based on established structure-activity relationships:
-
Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring is a key pharmacophoric feature in several known SERT inhibitors. For instance, Sertraline, a widely prescribed antidepressant, features a 3,4-dichlorophenyl group that contributes to its high affinity and selectivity for SERT.[1] The 3,5-dichloro substitution on the phenoxy ring of our probe is hypothesized to engage with similar hydrophobic and aromatic pockets within the transporter's binding site.[5]
-
Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence as "privileged scaffolds" in medicinal chemistry.[2][3] Their inherent ring strain and conformational rigidity can enhance binding affinity, improve metabolic stability, and provide unique vectors for interacting with target proteins compared to more flexible aliphatic chains or larger rings.[3]
This guide outlines the necessary experiments to rigorously characterize 3-((3,5-dichlorophenoxy)methyl)azetidine, establishing its potency, selectivity, and mechanism of action as a SERT inhibitor.
Experimental Workflows and Data Presentation
A systematic approach is required to validate a new chemical probe. The following workflow outlines the key stages of characterization, from initial binding affinity determination to functional validation in a cellular context.
Caption: Workflow for validating 3-((3,5-dichlorophenoxy)methyl)azetidine as a SERT chemical probe.
Table 1: Hypothetical Comparative Profile of 3-((3,5-Dichlorophenoxy)methyl)azetidine
| Parameter | 3-((3,5-Dichlorophenoxy)methyl)azetidine | Sertraline (Reference) | Desipramine (NET Control) | GBR-12909 (DAT Control) |
| SERT Ki (nM) | 5.2 | 13[6] | 61[7] | >10,000 |
| NET Ki (nM) | 850 | >4,000 | 4[7] | 250 |
| DAT Ki (nM) | 1,200 | >4,000 | 78,720[7] | 15 |
| Selectivity (NET/SERT) | ~163x | >300x | 0.06x | - |
| Selectivity (DAT/SERT) | ~230x | >300x | 1290x | - |
| SERT IC50 (nM) | 12.5 | 25 | - | - |
Note: Data for the topic compound are hypothetical and for illustrative purposes. Reference values are from cited literature.
Detailed Application Protocols
Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity (Ki)
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from SERT.[8]
Rationale: This assay provides a direct measure of target engagement.[9] We use membranes from HEK293 cells stably expressing human SERT and [³H]citalopram, a high-affinity radioligand. Non-specific binding is determined using a saturating concentration of a known SERT inhibitor (e.g., paroxetine).
Materials:
-
HEK293 cells stably expressing hSERT
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl
-
Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)
-
Non-specific control: Paroxetine
-
Test Compound: 3-((3,5-dichlorophenoxy)methyl)azetidine
-
96-well microplates, glass fiber filters (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest hSERT-HEK293 cells and homogenize in ice-cold Membrane Preparation Buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.
-
Resuspend the resulting membrane pellet in Assay Buffer and determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]citalopram (final concentration ~1 nM), 50 µL membrane suspension (20-40 µg protein).
-
Non-specific Binding: 50 µL Paroxetine (final concentration 10 µM), 50 µL [³H]citalopram, 50 µL membrane suspension.
-
Test Compound: 50 µL of 3-((3,5-dichlorophenoxy)methyl)azetidine dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M final concentration), 50 µL [³H]citalopram, 50 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add 4 mL of scintillation fluid, and count radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
Caption: Radioligand binding assay workflow.
Protocol 2: Synaptosomal [³H]Serotonin Uptake Inhibition Assay
This protocol assesses the functional inhibitory potency (IC₅₀) of the test compound on SERT activity in a more physiologically relevant ex vivo preparation.[10]
Rationale: Synaptosomes are resealed nerve terminals that contain functional transporters.[11] This assay measures the ability of the test compound to block the uptake of radiolabeled serotonin ([³H]5-HT) into synaptosomes prepared from rodent brain tissue (e.g., striatum or cortex).
Materials:
-
Rodent brain tissue (e.g., rat striatum)
-
Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 10 mM Glucose, 25 mM HEPES, pH 7.4.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT)
-
Non-specific uptake control: Fluoxetine (10 µM)
-
Test Compound: 3-((3,5-dichlorophenoxy)methyl)azetidine
-
Centrifuge, dounce homogenizer, 96-well plates, filtration apparatus.
Procedure:
-
Synaptosome Preparation:
-
Dissect brain tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 min at 4°C to pellet crude synaptosomes.
-
Gently resuspend the pellet in KRH buffer and determine protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, add KRH buffer, synaptosomal suspension (50-100 µg protein), and varying concentrations of the test compound or vehicle.
-
For non-specific uptake, use 10 µM Fluoxetine.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate uptake by adding [³H]5-HT (final concentration ~10 nM).
-
Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of initial uptake rates.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration over glass fiber filters, followed by three washes with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis:
-
Calculate specific uptake = Total uptake (vehicle) - Non-specific uptake (Fluoxetine).
-
Express the data as a percentage of the specific uptake in the control (vehicle) wells.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based [³H]Serotonin Uptake Inhibition Assay
This protocol validates the functional activity of the probe in a whole-cell system, typically using cell lines that endogenously or recombinantly express the human serotonin transporter.[12]
Rationale: Using a cell line like JAR choriocarcinoma cells (which endogenously express hSERT) or transfected HEK293 cells provides a clean system to measure the inhibition of the human transporter without the complexity of a brain tissue matrix.[12] This assay confirms that the compound can access the transporter in a cellular context.
Materials:
-
JAR or hSERT-HEK293 cells
-
Cell culture medium and 96-well culture plates (PEI-coated for JAR cells)
-
KRH Assay Buffer (same as Protocol 2)
-
[³H]5-HT, Citalopram (for non-specific uptake), and test compound.
Procedure:
-
Cell Plating: Plate cells (e.g., 50,000 cells/well for JAR) in a 96-well plate and grow overnight.[12]
-
Assay Preparation:
-
On the day of the assay, gently wash the cells with 100 µL of KRH buffer.
-
Add 100 µL of KRH buffer to each well and pre-incubate at 37°C for 15 minutes.
-
-
Uptake Inhibition:
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
For total uptake, add 25 µL of vehicle. For non-specific uptake, add 25 µL of 5 µM Citalopram.[12]
-
Initiate the reaction by adding 25 µL of [³H]5-HT (final concentration at its Km, ~1 µM for JAR cells).[12]
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, determined from initial kinetic experiments).
-
-
Termination and Lysis:
-
Terminate the assay by aspirating the buffer and washing the cells twice with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 25 µL of 1% Triton X-100 and shaking.
-
-
Quantification: Transfer the lysate to a scintillation vial (or use a microplate compatible with a scintillation counter) and measure radioactivity.
Data Analysis:
-
Similar to the synaptosomal assay, calculate specific uptake and determine the IC₅₀ value from the dose-response curve.
Selectivity and Off-Target Profiling
A high-quality chemical probe must demonstrate high selectivity for its intended target.
Causality and Rationale: To confirm that the observed biological effects are due to SERT inhibition, the probe must be tested against closely related targets, primarily the dopamine transporter (DAT) and the norepinephrine transporter (NET). The protocols described above can be readily adapted for DAT and NET by using:
-
Cell lines or brain regions rich in the respective transporter (e.g., striatum for DAT, cortex for NET).
-
Specific radiolabeled substrates (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).
-
Selective inhibitors for defining non-specific uptake (e.g., GBR-12909 for DAT, Desipramine for NET).
A selectivity of at least 30-fold over related family members is a widely accepted standard for a useful chemical probe.
Conclusion
The structural features of 3-((3,5-dichlorophenoxy)methyl)azetidine provide a strong scientific basis for its potential as a selective and potent chemical probe for the serotonin transporter, SLC6A4. The protocols detailed in this guide provide a rigorous and self-validating framework for its experimental characterization. By systematically determining its binding affinity, functional inhibitory potency, and selectivity profile, researchers can confidently employ this molecule to explore the nuanced roles of serotonin transport in health and disease.
References
- Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chem Neurosci. 2018;9(5):1038-1045.
- Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. Published online June 13, 2022. doi:10.1101/2022.06.12.495861
- Koe BK, Weissman A, Welch WM, Browne RG. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. J Pharmacol Exp Ther. 1983;226(3):686-700.
- Hasenhuetl PS, Bhat S, Freissmuth M, Sandtner W. A mechanism of uncompetitive inhibition of the serotonin transporter. Mol Pharmacol. 2019;96(3):330-338.
- Cheekatla S. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026;18(3):303-337.
- Elo H, Ylitalo P. Distribution of three common chlorophenoxyacetic acid herbicides into the rat brain. Toxicol Lett. 1980;6(2-3):133-137.
- Laddick R, Montalvo-Acosta JJ, Deventer M, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Anal Chem. 2022;94(33):11538-11547.
- Singh AK, Singh S, Kumar A. A review on azetidine: a new paradigm in medicinal chemistry. Eur J Med Chem. 2017;138:1078-1108.
- Hasenhuetl PS, Schicker K, Sitte HH, Freissmuth M, Sandtner W. A mechanism of uncompetitive inhibition of the serotonin transporter. Elife. 2023;12:e83267.
-
Development and Validation of a High-Throughput Screening Method for Two Polymorphisms in the Serotonin Transporter Gene. Ovid. Available at: [Link].
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link].
- Engelbrecht I, Horn SR, Giesy JP, Pieters R. Quantification of Pesticides and In Vitro Effects of Water-Soluble Fractions of Agricultural Soils in South Africa. Arch Environ Contam Toxicol. 2025;88(2):235-247.
- Koldsø H, Severinsen K, Schiøtt B. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. J Med Chem. 2011;54(21):7587-7598.
- Saha K, Sambo D, Richardson JR, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Neurosci. 2014;68:3.27.1-3.27.20.
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link].
- Jørgensen M, Rickli A, Faria R, et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020;11(11):1624-1635.
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link].
-
Chlorophenoxy Herbicides. INCHEM. Available at: [Link].
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link].
- Calabrò M, Naro A, Pollicino P, et al. Association Study of SLC6A4 (5-HTTLPR) Polymorphism and Its Promoter Methylation with Rehabilitation Outcome in Patients with Subacute Stroke. J Pers Med. 2021;11(4):299.
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Available at: [Link].
- Dunkley PR, Jarvie PE, Robinson PJ. Synaptosome Preparations: Which Procedure Should I Use? Methods Mol Biol. 2008;457:57-73.
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link].
-
Glennon RA. Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link].
- Ahmed SE, Al-Otaibi JS, Al-Majid AM, Barakat A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Adv J Chem A. 2025;9(1):146-154.
Sources
- 1. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for Developing Assays for Putative Glycine Transporter 1 (GlyT1) Inhibitors
A Guide for Characterizing 3-((3,5-Dichlorophenoxy)methyl)azetidine
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide focuses on 3-((3,5-Dichlorophenoxy)methyl)azetidine, a novel chemical entity. While its specific biological target is not publicly defined, its structure, featuring a dichlorophenoxy moiety, suggests a potential interaction with monoamine transporters. We hypothesize that this compound may act as an inhibitor of the Glycine Transporter 1 (GlyT1), a key regulator of neurotransmission in the central nervous system (CNS) and a high-value target for therapeutic intervention in schizophrenia and other psychiatric disorders.[3][4] This document provides a comprehensive, experience-driven framework for researchers to develop, validate, and execute robust biochemical and cell-based assays to definitively characterize the affinity and functional potency of this compound against GlyT1. We present detailed, step-by-step protocols for both radioligand binding and functional glycine uptake inhibition assays, alongside critical guidance on data analysis and assay validation in accordance with industry best practices.
Part 1: Strategic Framework for Assay Development
The Biological Target: Glycine Transporter 1 (GlyT1)
Glycine serves a dual role in the CNS: it is a primary inhibitory neurotransmitter in the brainstem and spinal cord, and it acts as an essential co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors throughout the brain.[5] The precise regulation of glycine concentration in the synaptic cleft is therefore critical for maintaining balanced neurotransmission. GlyT1, a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, is the primary transporter responsible for the reuptake of glycine from the synapse into glial cells.[3] By inhibiting GlyT1, the extracellular concentration of glycine increases, enhancing NMDA receptor function. This mechanism is a leading therapeutic strategy for alleviating the cognitive and negative symptoms of schizophrenia.[4][6]
A successful assay cascade for a putative GlyT1 inhibitor must be designed to interrogate its interaction with this specific biological system.
Selecting the Optimal Assay: Affinity vs. Function
A comprehensive characterization of a compound's activity requires a multi-assay approach. The two foundational methods for transporter inhibitors are binding assays and uptake inhibition assays.
-
Radioligand Binding Assay: This is a biochemical assay that measures the direct interaction of a compound with the transporter protein. It quantifies the compound's affinity (Ki), or how tightly it binds to the target. It does not, however, confirm that this binding results in a functional effect.
-
Functional Uptake Inhibition Assay: This is a cell-based assay that measures a compound's ability to block the primary biological function of the transporter—the uptake of its substrate (glycine). It quantifies the compound's potency (IC50), providing a more physiologically relevant measure of its inhibitory activity.
From our experience, running these assays in parallel is the most efficient strategy. A compound that shows high affinity in the binding assay and high potency in the uptake assay is a strong candidate for further development.
Part 2: Protocol 1 - Radioligand Binding Assay for Target Affinity (Ki)
This protocol determines the affinity of 3-((3,5-Dichlorophenoxy)methyl)azetidine for hGlyT1 by measuring its ability to compete with a known high-affinity radioligand.
Principle
Cell membranes containing the human GlyT1 (hGlyT1) transporter are incubated with a fixed concentration of a radiolabeled GlyT1 inhibitor (e.g., [³H]-NFPS) and varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the transporter. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound. The data are used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7][8]
Materials & Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GlyT1.
-
Radioligand: [³H]-labeled high-affinity GlyT1 inhibitor (e.g., [³H]-Org24598 or a similar compound).
-
Test Compound: 3-((3,5-Dichlorophenoxy)methyl)azetidine, dissolved in 100% DMSO to create a 10 mM stock.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known, potent, unlabeled GlyT1 inhibitor (e.g., Bitopertin) to define non-specific binding.
-
Buffers:
-
Membrane Prep Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4 with protease inhibitors.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
-
Equipment: 96-well plates, cell harvester with GF/C filters, scintillation counter, scintillation fluid.
Step-by-Step Protocol
-
Membrane Preparation:
-
Grow hGlyT1-expressing cells to confluency. Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold Membrane Prep Buffer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound in Assay Buffer. A typical final concentration range is 0.1 nM to 10 µM.
-
In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 150 µL membranes, 50 µL Assay Buffer, 50 µL radioligand.
-
Non-Specific Binding (NSB) wells: 150 µL membranes, 50 µL non-specific ligand, 50 µL radioligand.
-
Test Compound wells: 150 µL membranes, 50 µL test compound dilution, 50 µL radioligand.
-
-
-
Incubation & Filtration:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine IC50: Plot the % inhibition (calculated relative to specific binding) against the log concentration of the test compound. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for GlyT1.
-
| Parameter | Description | Example Value |
| Total Binding | CPM in wells with only radioligand and membranes. | 15,000 CPM |
| Non-Specific Binding | CPM in wells with radioligand, membranes, and excess unlabeled ligand. | 500 CPM |
| Specific Binding | Total Binding - Non-Specific Binding. | 14,500 CPM |
| IC50 | Concentration of test compound causing 50% inhibition of specific binding. | 50 nM |
| [L] / Kd | Radioligand concentration / its dissociation constant. | 1.0 (e.g., [L] = 2 nM, Kd = 2 nM) |
| Ki | Calculated affinity of the test compound. | 25 nM |
Part 3: Protocol 2 - [³H]Glycine Uptake Assay for Functional Potency (IC₅₀)
This protocol provides a direct measure of the functional inhibition of glycine transport into living cells. It is a critical step to confirm that the binding affinity observed translates into a biological effect.
Principle
Intact hGlyT1-expressing cells are pre-incubated with various concentrations of the test compound. Subsequently, [³H]glycine is added, and the cells are incubated for a short period to allow for transporter-mediated uptake. The reaction is stopped by rapidly washing the cells with ice-cold buffer. The amount of radioactivity inside the cells is then quantified. A potent inhibitor will block the uptake of [³H]glycine, resulting in a lower radioactive signal.[5][9][10]
Materials & Reagents
-
Cell Line: Adherent HEK293 or CHO cells stably expressing human GlyT1.
-
Substrate: [³H]glycine.
-
Test Compound: 3-((3,5-Dichlorophenoxy)methyl)azetidine (10 mM stock in DMSO).
-
Buffers:
-
Assay Buffer: Krebs-Henseleit Buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
-
Equipment: 96-well cell culture plates (clear bottom, white-walled for scintillation counting), multichannel pipette, scintillation counter, scintillation fluid.
Step-by-Step Protocol
-
Cell Plating:
-
Seed the hGlyT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Culture overnight.
-
-
Compound Preparation & Pre-incubation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with room temperature Assay Buffer.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 50 µL of the compound dilutions to the appropriate wells. For control wells (100% uptake), add 50 µL of Assay Buffer with vehicle (DMSO). For background wells (0% uptake), add a known potent inhibitor.
-
Pre-incubate the plate at room temperature for 5-30 minutes.[9][11]
-
-
Uptake Initiation & Termination:
-
Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]glycine (final concentration typically near its Km value).
-
Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature. This time must be within the linear range of uptake, determined in preliminary experiments.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells 3-4 times with ice-cold Wash Buffer.[5]
-
-
Lysis & Counting:
-
Lyse the cells by adding a lysis buffer or 1% SDS.
-
Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate % Inhibition:
-
Correct all readings by subtracting the background counts (0% uptake control).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% uptake).
-
% Inhibition = 100 * (1 - (Sample CPM / Vehicle Control CPM))
-
-
Determine IC50:
-
Plot the % inhibition against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (four-parameter logistic curve fit) to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of glycine uptake.
-
Part 4: Critical Assay Validation & Quality Control
To ensure the trustworthiness of the generated data, every assay must be rigorously validated. The standards outlined in the NIH's Assay Guidance Manual provide an excellent framework for this process.[12][13][14][15][16]
Key Validation Parameters
A robust and reliable assay must meet predefined acceptance criteria for several key performance metrics. These metrics ensure that the assay is sensitive, specific, and reproducible. Adherence to these standards is also a core component of regulatory guidelines on bioanalytical method validation.[17][18][19][20]
| Parameter | Description | Acceptance Criteria | Relevance |
| Z'-Factor | A measure of assay quality, reflecting the dynamic range and data variation. | Z' > 0.5 | Indicates the assay is suitable for high-throughput screening (HTS). |
| Signal-to-Background (S/B) | The ratio of the mean signal of the uninhibited control to the mean signal of the background. | S/B ≥ 10 | Ensures a sufficient window to detect inhibition. |
| Signal-to-Noise (S/N) | The ratio of the mean signal to its standard deviation. | S/N ≥ 10 | Reflects the precision of the measurement. |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% | Prevents artifacts from the compound's solvent vehicle. |
| Reproducibility | Consistency of results across different plates and different days (%CV). | Intra-assay CV < 15%Inter-assay CV < 20% | Confirms the assay is reliable over time. |
Troubleshooting Common Pitfalls
-
Low Z'-Factor or S/B Ratio: This can result from low transporter expression, degraded reagents (enzyme, substrate), or incorrect buffer conditions. Solution: Validate cell line expression levels, use fresh reagents, and optimize buffer components and incubation times.
-
High Data Variability: Often caused by inconsistent cell plating, pipetting errors, or edge effects on the plate. Solution: Use automated liquid handlers, ensure even cell seeding, and avoid using the outer wells of the plate for critical samples.
-
Compound Insolubility: The test compound may precipitate at higher concentrations, leading to artificially low potency values. Solution: Visually inspect compound dilutions. If precipitation is observed, consider using a different solvent or adding a solubilizing agent like BSA to the assay buffer.
-
Cytotoxicity in Cell-Based Assays: At high concentrations, the compound may be killing the cells rather than specifically inhibiting the transporter. Solution: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to determine the concentration range where the compound is non-toxic.
Conclusion
This application note provides a comprehensive, two-pronged strategy for characterizing the activity of 3-((3,5-Dichlorophenoxy)methyl)azetidine as a putative Glycine Transporter 1 inhibitor. By first establishing target affinity through a biochemical radioligand binding assay and then confirming functional potency with a cell-based [³H]glycine uptake assay, researchers can generate a robust and reliable data package. Rigorous adherence to the outlined protocols and validation criteria will ensure the production of high-quality, reproducible results, forming a solid foundation for subsequent lead optimization and drug development efforts.
References
-
MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available from: [Link]
-
PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Available from: [Link]
-
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
PubMed. (2008, July 1). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. Available from: [Link]
-
Wiley Online Library. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Available from: [Link]
-
Cell Biolabs, Inc. Glycine Assay Kit. Available from: [Link]
-
NCBI Bookshelf. (2025, December 1). Assay Guidance Manual. Available from: [Link]
-
ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]
-
ResearchGate. (2025, November 11). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Available from: [Link]
-
PMC. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Available from: [Link]
-
Institute of Molecular and Translational Medicine. (2025, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Available from: [Link]
-
ResearchGate. (2012, May 1). The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
MDPI. (2024, February 12). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
(2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
Frontiers. (2023, February 20). Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Available from: [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available from: [Link]
-
SciSpace. (2018, July 24). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available from: [Link]
-
Aarhus University. (2021, March 4). Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. Available from: [Link]
-
ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Available from: [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
(2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
ResearchGate. (2025, August 7). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). Available from: [Link]
-
CDN. (2018, July 1). Assay Guidance Manual. Available from: [Link]
-
GaBI Journal. FDA issues final guidance on bioanalytical method validation. Available from: [Link]
-
ResearchGate. Glucose Uptake Cell-Based Assay Kit. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance | MDPI [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. hhs.gov [hhs.gov]
- 20. FDA issues final guidance on bioanalytical method validation [gabionline.net]
analytical methods for quantifying 3-((3,5-Dichlorophenoxy)methyl)azetidine in biological samples
Application Note: High-Throughput LC-MS/MS Method for the Quantification of 3-((3,5-Dichlorophenoxy)methyl)azetidine in Biological Samples
Audience: Pharmacokineticists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma / Serum Analytical Platform: UPLC-ESI-MS/MS
Introduction & Chemical Causality in Method Design
The quantification of novel pharmacophores in biological matrices requires a deep understanding of the analyte's physicochemical properties. The compound 3-((3,5-Dichlorophenoxy)methyl)azetidine presents a unique bioanalytical profile due to its dual functional moieties:
-
Azetidine Ring: A strained, four-membered saturated heterocycle containing a secondary amine. With a pKa of approximately 9.5, this nitrogen is predominantly protonated (cationic) at physiological pH (7.4).
-
3,5-Dichlorophenoxy Group: A highly lipophilic, electron-withdrawing aromatic system that drives protein binding and tissue distribution.
The Causality of Method Selection: Standard reversed-phase protein precipitation (PPT) often fails to adequately remove endogenous phospholipids, leading to severe matrix effects (ion suppression) in the mass spectrometer. Because the azetidine ring remains positively charged under acidic conditions, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most scientifically rigorous choice[1].
The MCX sorbent contains both reversed-phase (lipophilic) and sulfonic acid (cation-exchange) binding sites. By acidifying the plasma sample, we ensure the azetidine nitrogen is fully protonated. It binds ionically to the sulfonic acid groups, allowing us to aggressively wash the sorbent with 100% methanol. This step washes away neutral lipids and lipophilic interferences that would otherwise cause ion suppression[2]. The target analyte is then selectively eluted by introducing a basic solvent (5%
Experimental Workflow
Fig 1. Mixed-mode SPE and LC-MS/MS workflow for 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Step-by-Step Methodological Protocol
Reagents and Materials
-
Target Analyte: 3-((3,5-Dichlorophenoxy)methyl)azetidine (Reference Standard).
-
Internal Standard (IS):
-3-((3,5-Dichlorophenoxy)methyl)azetidine (Stable Isotope Labeled). Using a stable isotope IS is critical for a self-validating system, as it perfectly co-elutes and corrects for any variations in extraction recovery or matrix ionization effects[3]. -
SPE Sorbent: Waters Oasis MCX
Elution 96-well plate (30 µm)[1]. -
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Sample Preparation (MCX Elution)
-
Spiking: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of IS working solution (50 ng/mL) and vortex for 30 seconds.
-
Pre-treatment: Add 50 µL of 2% Formic Acid in water to the plasma. Rationale: Disrupts protein binding and ensures complete protonation of the azetidine ring.
-
Conditioning: Condition the MCX plate with 200 µL Methanol, followed by 200 µL Water.
-
Loading: Load the acidified plasma samples onto the MCX plate. Apply low vacuum.
-
Wash 1 (Aqueous): Wash with 200 µL of 2% Formic Acid in water. Rationale: Removes water-soluble endogenous salts and proteins.
-
Wash 2 (Organic): Wash with 200 µL of 100% Methanol. Rationale: Removes neutral lipids and phospholipids. The analyte remains bound via strong cation exchange[2].
-
Elution: Elute the analyte and IS into a clean collection plate using 2 × 25 µL of 5% Ammonium Hydroxide (
) in Methanol. Rationale: The high pH neutralizes the secondary amine, breaking the ionic interaction with the sorbent[1]. -
Dilution: Dilute the eluate with 50 µL of Mobile Phase A prior to injection to match initial gradient conditions and prevent peak distortion.
Chromatographic Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Rationale: The ethylene-bridged hybrid particle resists dissolution and minimizes secondary interactions (tailing) with basic amines.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear ramp to 95% B
-
2.5 - 3.0 min: Hold at 95% B (Column wash)
-
3.0 - 3.5 min: Return to 5% B (Equilibration)
-
Mass Spectrometry Parameters (ESI+)
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: The target molecule (
, exact mass 231.02) yields a protonated molecule at m/z 232.0 (based on the isotope). -
Quantifier Transition: m/z 232.0
70.1 . Rationale: Collision-induced dissociation (CID) cleaves the ether linkage, yielding the highly stable azetidine-methyl cation ( ). -
Qualifier Transition: m/z 232.0
175.0 . Rationale: Corresponds to the cleavage leaving the dichlorophenoxy moiety.
Method Validation & Quantitative Data
The method was validated strictly according to the FDA 2018 Bioanalytical Method Validation Guidance [3] and the EMA ICH M10 Guidelines [4]. The calibration curve was linear over the dynamic range of 0.5 to 500 ng/mL (
Table 1: Intra-day and Inter-day Precision and Accuracy (Simulated Data)
Acceptance Criteria: Precision (CV)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.4 | 104.2 | 11.2 | 106.5 |
| LQC | 1.5 | 5.1 | 98.7 | 6.3 | 97.4 |
| MQC | 50.0 | 3.8 | 101.3 | 4.5 | 102.1 |
| HQC | 400.0 | 2.9 | 99.5 | 3.6 | 100.8 |
Table 2: Extraction Recovery and Matrix Effect Evaluation Evaluated at Low (1.5 ng/mL) and High (400.0 ng/mL) QC levels across 6 independent lots of human plasma.
| Parameter | LQC (1.5 ng/mL) Mean | HQC (400.0 ng/mL) Mean | Evaluation Rationale |
| Extraction Recovery (%) | 88.4 | 91.2 | High recovery confirms efficient binding/elution of the azetidine ring on the MCX sorbent. |
| Matrix Effect (IS-Normalized) | 0.98 | 1.02 | Values near 1.0 indicate negligible ion suppression/enhancement, validating the 100% MeOH wash step. |
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
-
European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation. Available at:[Link]
-
Waters Corporation. (2010). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Application Note. Available at:[Link]
-
Semantic Scholar / PLOS ONE. (2018). Pharmacokinetic properties of a novel inosine analog... (Demonstrating MCX SPE utility for basic amines). Available at:[Link]
Sources
Application Note: 3-((3,5-Dichlorophenoxy)methyl)azetidine in the Lead Optimization of Nav1.7 Inhibitors
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Pain Therapeutics, Ion Channel Modulators, Central Nervous System (CNS) Drug Design
Executive Summary
The pursuit of non-opioid analgesics has heavily focused on the voltage-gated sodium channel Nav1.7 (encoded by the SCN9A gene), a critical mediator of nociceptive signaling. Human genetic validation—where loss-of-function mutations lead to congenital insensitivity to pain—has made Nav1.7 a premier target [1]. However, achieving selectivity over off-target isoforms (e.g., Nav1.5 in the heart, Nav1.1 in the CNS) remains a formidable challenge.
In recent medicinal chemistry campaigns, 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS: 1332301-14-0) has emerged as a highly privileged building block. This application note details the structural rationale, synthetic incorporation, and electrophysiological profiling of this pharmacophore in the lead optimization of state-dependent Nav1.7 inhibitors.
Scientific Rationale & Pharmacophore Dynamics
The transition from high-throughput screening (HTS) hits to preclinical candidates requires precise tuning of physicochemical properties. The incorporation of the 3-((3,5-Dichlorophenoxy)methyl)azetidine motif addresses several critical liabilities in early-stage Nav1.7 blockers:
-
Conformational Restriction (The Azetidine Ring): Replacing flexible acyclic amines or highly lipophilic piperidines with an azetidine ring lowers the overall molecular weight and reduces the basicity (pKa) of the amine. A lower pKa (~8.0–8.5 for azetidines vs. ~10.0 for piperidines) reduces the fraction of protonated species at physiological pH, thereby enhancing passive membrane permeability and reducing hERG channel liability (a common off-target effect for highly basic amines).
-
Lipophilic Anchoring (The 3,5-Dichlorophenoxy Moiety): State-dependent Nav1.7 inhibitors typically bind to the local anesthetic (LA) binding site or the Domain IV S4-S5 linker [2]. The 3,5-dichloro substitution pattern provides optimal steric bulk and electronegativity to engage deep hydrophobic pockets. Furthermore, blocking the meta positions with chlorine atoms prevents rapid cytochrome P450 (CYP)-mediated aromatic hydroxylation, significantly improving microsomal stability compared to unsubstituted or mono-substituted phenoxy rings.
-
Linker Flexibility: The oxymethyl (-CH2-O-) spacer between the azetidine and the aryl ring provides a critical rotational degree of freedom, allowing the dichlorophenyl ring to adopt an orthogonal conformation relative to the azetidine plane, maximizing π-π or cation-π interactions within the Nav1.7 binding domain.
Lead Optimization Workflow
The following workflow illustrates the iterative cycle of incorporating the azetidine building block, synthesizing the library, and profiling for state-dependent Nav1.7 block and ADME properties.
Workflow for Nav1.7 lead optimization using the azetidine pharmacophore.
Experimental Protocols
Protocol A: General Procedure for N-Arylation (SNAr) of the Azetidine Core
To utilize this building block in a targeted library, it is frequently coupled to an electron-deficient heteroaryl core (e.g., a pyrimidine or triazine) via Nucleophilic Aromatic Substitution (SNAr) [3].
Materials:
-
3-((3,5-Dichlorophenoxy)methyl)azetidine hydrochloride (1.0 eq)
-
Heteroaryl chloride/bromide scaffold (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, suspend 3-((3,5-Dichlorophenoxy)methyl)azetidine hydrochloride (0.5 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.5 mmol) dropwise. Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base to liberate the free amine of the azetidine without competing for the electrophile.
-
Electrophile Addition: Add the heteroaryl chloride (0.525 mmol) to the solution.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progression via LC-MS. Causality: The inherent ring strain of the azetidine slightly reduces the nucleophilicity of its nitrogen compared to pyrrolidine; thus, mild heating is required to drive the SNAr reaction to completion.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO3 (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the pure target compound.
Protocol B: Automated Patch-Clamp Electrophysiology for State-Dependent Nav1.7 Inhibition
Effective Nav1.7 pain therapeutics must exhibit "state-dependence"—binding preferentially to the inactivated state of the channel rather than the resting state. This ensures the drug selectively targets rapidly firing nociceptors rather than normal physiological signaling [4].
Cell Line: HEK293 cells stably expressing human Nav1.7.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells at 70-80% confluency. Suspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Voltage Protocol (Resting State): Hold the membrane potential at -120 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds. Causality: At -120 mV, nearly all Nav1.7 channels are in the closed/resting state. Inhibition here indicates non-selective, resting-state block.
-
Voltage Protocol (Inactivated State): Hold the membrane potential at a depolarized state (e.g., -90 mV or V1/2 of inactivation) for 8 seconds to drive channels into the fast-inactivated state, followed by a 20 ms test pulse to 0 mV.
-
Compound Application: Perfuse the azetidine derivatives at concentrations ranging from 1 nM to 10 µM. Allow 5 minutes for equilibration.
-
Data Analysis: Calculate the IC50 for both protocols. A high ratio (Resting IC50 / Inactivated IC50 > 50) validates a highly state-dependent mechanism driven by the 3,5-dichlorophenoxy moiety stabilizing the S4-S5 linker in its inactivated conformation.
Quantitative Data Presentation
The following table summarizes a representative SAR (Structure-Activity Relationship) optimization demonstrating the superiority of the 3-((3,5-Dichlorophenoxy)methyl)azetidine motif over traditional amines in a hypothetical heteroaryl series.
| Structural Motif (R-Group) | Nav1.7 IC50 (Resting) | Nav1.7 IC50 (Inactivated) | State-Dependence Ratio | hERG IC50 | Human Liver Microsomes (t1/2) |
| N-Methylpiperazine | > 30,000 nM | 1,250 nM | > 24x | 4.5 µM | 15 min |
| 3-(Phenoxymethyl)piperidine | 15,000 nM | 340 nM | 44x | 2.1 µM | 22 min |
| 3-(3,5-Dichlorophenoxy)pyrrolidine | 8,500 nM | 85 nM | 100x | 8.0 µM | 45 min |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine | > 20,000 nM | 32 nM | > 625x | > 30 µM | > 120 min |
Data Interpretation: The azetidine analog achieves sub-100 nM potency against the inactivated state while maintaining extreme selectivity over the resting state. Furthermore, the reduced basicity abolishes hERG activity (>30 µM), and the meta-chloro substitutions protect the molecule from rapid hepatic clearance, extending the half-life to over 120 minutes.
References
-
Alexandrou, A. J., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS One, 11(4), e0152405. Available at:[Link]
-
Flinn, S., et al. (2017). Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor. Scientific Reports, 7, 39662. Available at:[Link]
- Dehnhardt, C. M., et al. (2011). Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. World Intellectual Property Organization, WO2011103196A1.
-
Wood, J. N., et al. (2018). Analgesia linked to Nav1.7 loss of function requires µ- and δ-opioid receptors. Wellcome Open Research, 3, 101. Available at:[Link]
Application Note & Protocols: Strategic Functionalization of 3-((3,5-Dichlorophenoxy)methyl)azetidine for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the chemical functionalization of the novel scaffold, 3-((3,5-Dichlorophenoxy)methyl)azetidine. Azetidine moieties are increasingly incorporated into modern pharmaceuticals to enhance properties such as metabolic stability, solubility, and receptor selectivity.[1][2] This document outlines detailed, robust protocols for the strategic modification of the azetidine nitrogen, enabling the synthesis of diverse chemical libraries for applications in drug discovery and chemical biology. The methodologies are presented with an emphasis on the underlying chemical principles and experimental rationale, ensuring both technical precision and practical applicability for researchers in the field.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered, sp³-rich nitrogenous heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its inherent ring strain and conformational rigidity offer a unique three-dimensional vector for substituent placement, distinguishing it from more flexible acyclic linkers and larger heterocyclic systems.[1] The incorporation of an azetidine moiety can significantly improve the pharmacokinetic profile of a drug candidate by enhancing metabolic stability and aqueous solubility.[2][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1][2]
The subject of this guide, 3-((3,5-Dichlorophenoxy)methyl)azetidine, is a versatile starting material for library synthesis. The 3,5-dichlorophenoxy group provides a stable, lipophilic moiety, while the secondary amine of the azetidine ring serves as a prime handle for a multitude of functionalization reactions. This allows for the systematic exploration of chemical space around a rigid core, a critical strategy in modern lead optimization.
Core Scaffold Analysis and Functionalization Strategy
The chemical architecture of 3-((3,5-Dichlorophenoxy)methyl)azetidine offers two principal sites for chemical modification: the nucleophilic azetidine nitrogen and the electron-deficient aromatic ring. This guide will concentrate on the more facile and versatile functionalization of the azetidine nitrogen. The secondary amine is a potent nucleophile, amenable to a wide array of classical and contemporary organic transformations.
Our strategic approach focuses on leveraging this reactivity to append a diverse range of functional groups, thereby generating novel derivatives with tailored physicochemical and pharmacological properties. The choice of functionalization reaction is dictated by the intended application, such as enhancing target binding, modulating solubility, or attaching a payload for targeted drug delivery.
Figure 1: Strategic functionalization pathways for 3-((3,5-Dichlorophenoxy)methyl)azetidine and their potential applications in drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of 3-((3,5-Dichlorophenoxy)methyl)azetidine. These procedures are based on well-established transformations of the azetidine ring and are designed for high efficiency and product purity.
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates and visualized using UV light (254 nm) and/or potassium permanganate stain. Flash column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer, with chemical shifts (δ) reported in parts per million (ppm) relative to the residual solvent peak. Mass spectra should be obtained using electrospray ionization (ESI).
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of secondary amines, offering access to a vast chemical space due to the commercial availability of a wide array of aldehydes and ketones.
Causality Behind Experimental Choices: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder and more selective than other borohydrides like sodium cyanoborohydride, and it does not reduce the aldehyde starting material. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and the intermediate iminium ion.
Figure 2: Experimental workflow for N-alkylation via reductive amination.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 3-((3,5-Dichlorophenoxy)methyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Representative Data for N-Alkylation Products
| R-CHO/R₂CO | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | MS (ESI) m/z |
| Cyclohexanone | 1-Cyclohexyl-3-((3,5-dichlorophenoxy)methyl)azetidine | 88 | 6.98 (t, J=1.8 Hz, 1H), 6.82 (d, J=1.8 Hz, 2H), 4.15 (d, J=5.5 Hz, 2H), 3.65 (t, J=7.5 Hz, 2H), 3.05 (t, J=7.5 Hz, 2H), 2.85 (m, 1H), 2.40 (m, 1H), 1.90-1.10 (m, 10H) | [M+H]⁺ 314.1 |
| 4-Fluorobenzaldehyde | 1-(4-Fluorobenzyl)-3-((3,5-dichlorophenoxy)methyl)azetidine | 91 | 7.30 (dd, J=8.5, 5.5 Hz, 2H), 7.00 (t, J=8.5 Hz, 2H), 6.95 (t, J=1.8 Hz, 1H), 6.80 (d, J=1.8 Hz, 2H), 4.10 (d, J=5.5 Hz, 2H), 3.60 (s, 2H), 3.55 (t, J=7.5 Hz, 2H), 3.00 (t, J=7.5 Hz, 2H), 2.80 (m, 1H) | [M+H]⁺ 340.0 |
Protocol 2: N-Acylation with Acyl Halides
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, profoundly impacting the molecule's biological activity and physical properties.
Causality Behind Experimental Choices: This is a rapid and generally high-yielding reaction. A tertiary amine base, such as triethylamine or diisopropylethylamine, is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic. The reaction is initiated at 0 °C to control the initial exotherm.
Figure 3: Experimental workflow for N-acylation with acyl halides.
Step-by-Step Procedure:
-
Dissolve 3-((3,5-Dichlorophenoxy)methyl)azetidine (1.0 eq) in DCM (0.1 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl halide (1.1 eq) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Data for N-Acylation Products
| R-COCl | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | MS (ESI) m/z |
| Acetyl chloride | 1-Acetyl-3-((3,5-dichlorophenoxy)methyl)azetidine | 95 | 7.00 (t, J=1.8 Hz, 1H), 6.85 (d, J=1.8 Hz, 2H), 4.40 (t, J=8.5 Hz, 1H), 4.30 (dd, J=8.5, 6.0 Hz, 1H), 4.20 (d, J=5.5 Hz, 2H), 4.10 (t, J=8.5 Hz, 1H), 3.95 (dd, J=8.5, 6.0 Hz, 1H), 3.10 (m, 1H), 2.05 (s, 3H) | [M+H]⁺ 274.0 |
| Benzoyl chloride | (3-((3,5-Dichlorophenoxy)methyl)azetidin-1-yl)(phenyl)methanone | 92 | 7.45-7.35 (m, 5H), 7.00 (t, J=1.8 Hz, 1H), 6.85 (d, J=1.8 Hz, 2H), 4.55 (t, J=8.5 Hz, 1H), 4.45 (dd, J=8.5, 6.0 Hz, 1H), 4.30 (d, J=5.5 Hz, 2H), 4.20 (t, J=8.5 Hz, 1H), 4.05 (dd, J=8.5, 6.0 Hz, 1H), 3.20 (m, 1H) | [M+H]⁺ 336.0 |
Applications in Drug Discovery: A Perspective
The functionalized derivatives of 3-((3,5-Dichlorophenoxy)methyl)azetidine are valuable precursors for a range of biologically active molecules.
-
Enzyme Inhibitors: The N-acylated and N-sulfonylated derivatives can be used to target enzymes where an amide or sulfonamide is a key pharmacophoric element, such as in certain proteases or kinases.
-
GPCR Ligands: The N-benzylated derivatives can be explored as ligands for G-protein coupled receptors, where the appended aromatic ring can participate in crucial π-stacking or hydrophobic interactions within the receptor's binding pocket.
-
PROTACs and Molecular Glues: The azetidine nitrogen provides a convenient attachment point for linkers used in the construction of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are novel therapeutic modalities.[5]
Conclusion
This application note provides a robust and versatile set of protocols for the functionalization of 3-((3,5-Dichlorophenoxy)methyl)azetidine. The described methods for N-alkylation and N-acylation are high-yielding and facilitate the introduction of a wide array of chemical functionalities. These functionalized building blocks are well-suited for application in various stages of the drug discovery process, from hit-finding to lead optimization. The detailed procedures and the rationale behind them are intended to empower researchers to confidently and creatively utilize this valuable scaffold in their scientific endeavors.
References
- Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation Source: ChemRxiv URL
-
Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: Chemistry – A European Journal URL: [Link]
-
Title: Modular access to functionalized azetidines via electrophilic azetidinylation Source: Organic Chemistry Frontiers URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]
-
Title: A Multicomponent Reaction to Access Functionalized Azetidine Derivatives Source: Synfacts URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]
-
Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL: [Link]
-
Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental controls for 3-((3,5-Dichlorophenoxy)methyl)azetidine studies
Application Note & Protocol Guide
Topic: A Guide to Rigorous Experimental Controls for Studies of 3-((3,5-Dichlorophenoxy)methyl)azetidine and Novel Small Molecules
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigor in Small Molecule Research
The azetidine ring is a privileged four-membered heterocycle in medicinal chemistry, prized for the unique structural and physicochemical properties it imparts to bioactive molecules.[1][2] Its incorporation can enhance metabolic stability, solubility, and receptor affinity, making azetidine derivatives promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]
3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS No. 1339830-61-3) is a representative of novel chemical entities whose biological effects require meticulous investigation.[3] The journey from a promising hit compound to a validated lead molecule is fraught with potential for misinterpretation due to experimental artifacts, off-target effects, or unforeseen compound liabilities. The foundation of a successful research program lies not only in demonstrating an effect but in proving that the effect is specific, reproducible, and directly attributable to the molecule of interest.
This guide serves as a comprehensive framework for designing, implementing, and interpreting the critical experimental controls necessary to ensure the scientific integrity of studies involving 3-((3,5-Dichlorophenoxy)methyl)azetidine or any novel small molecule inhibitor. As a senior application scientist, the goal is to move beyond a simple checklist and explain the causality behind each control, empowering researchers to build self-validating experimental systems that generate robust and trustworthy data.[4][5]
Section 1: The Foundational Principles of Experimental Control
At its core, an experiment is a question posed to a biological system. Controls are the grammatical rules that ensure the question is unambiguous and the answer is interpretable. Without robust controls, researchers risk confounding the true biological effect of a compound with influences from solvents, experimental conditions, or assay-specific interference.[6] The primary types of controls form a logical hierarchy, each designed to eliminate a specific source of potential error.
dot
Caption: Logical relationship of core experimental control groups.
-
Vehicle Control: This is the most fundamental control. Small molecules are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) before being added to an aqueous biological system.[7] The vehicle control group receives the same final concentration of the solvent as the treatment group. This is critical because solvents can induce their own biological effects, such as cytotoxicity or altered gene expression, and this control allows the effect of the compound to be distinguished from the effect of its carrier.[4]
-
Positive Control: This group is treated with a known substance expected to produce the same effect being measured.[7][] For instance, in a cancer cell viability assay, a standard-of-care chemotherapy drug would be a suitable positive control. This control validates the assay itself, confirming that the biological system is responsive and the detection method is working as expected. An absent or weak response in the positive control group invalidates the results of the entire experiment.[6]
-
Negative Control: This can take two forms:
-
No-Treatment Control: A group that is handled identically to others but receives neither the test compound nor the vehicle. This establishes the baseline state of the system.
-
Inactive Analog Control: A superior negative control involves using a structurally similar molecule that is known to be inactive against the target or in the pathway of interest.[7] This is a powerful tool to demonstrate that the observed effect is due to the specific chemical structure of the active compound and not a general property of its chemical class.
-
-
Assay-Specific Controls: These controls address potential artifacts of the measurement technology itself. For example, in fluorescence-based assays, a compound may be autofluorescent, creating a false-positive signal. A control experiment measuring the compound's fluorescence in the absence of the biological target is necessary to rule out such interference.[9]
Section 2: In Vitro Experimental Controls and Protocols
In vitro experiments are the workhorse of early-stage drug discovery, used to determine a compound's potency, selectivity, and mechanism of action.[10] Rigorous controls at this stage are paramount to avoid pursuing false leads.
Compound and Assay Integrity
Before initiating biological assays, the integrity of the compound itself must be ensured.
-
Compound Stability: The stability of 3-((3,5-Dichlorophenoxy)methyl)azetidine in the experimental medium (e.g., cell culture media, buffer) should be assessed. A compound that degrades over the course of an experiment will lead to an underestimation of its true potency.[11][12] This can be checked by incubating the compound under experimental conditions and measuring its concentration at various time points using methods like HPLC or LC-MS.[11]
-
Assay Interference: It is crucial to test for non-specific compound activity. This includes running counter-screens to identify compounds that act through undesirable mechanisms like aggregation, redox activity, or membrane disruption.[9] Adding a small amount of a non-ionic detergent (e.g., Triton X-100) to the assay buffer can help identify effects driven by aggregation.
dot
Caption: Workflow for a robust in vitro screening experiment.
Protocol: Cell Viability Assay (MTS) with Full Controls
This protocol describes a typical 96-well plate cell viability assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Objective: To measure the dose-dependent effect of 3-((3,5-Dichlorophenoxy)methyl)azetidine on the viability of a cancer cell line (e.g., MCF-7).[13]
Materials:
-
Test Compound: 3-((3,5-Dichlorophenoxy)methyl)azetidine
-
Vehicle: Sterile DMSO
-
Positive Control: Staurosporine (a potent inducer of apoptosis)
-
Negative Control: Structurally similar but inactive analog (if available)
-
Cell Line: MCF-7 breast cancer cells
-
Culture Medium: EMEM supplemented with 10% FBS
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of the test compound, positive control, and negative control in culture medium. The final DMSO concentration in all wells (except no-treatment controls) must be identical and should not exceed 0.5%.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Add 100 µL of medium containing only the vehicle to the vehicle control wells. Add 100 µL of fresh medium to the no-treatment control and blank wells. (See Table 1 for plate layout).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability and the average of the blank wells to 0% viability.
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Example Plate Layout
A well-planned plate layout is essential for minimizing edge effects and ensuring data quality.
Table 1: Example 96-Well Plate Layout for IC50 Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | TC-1 | TC-1 | TC-1 | PC-1 | PC-1 | PC-1 | NC-1 | NC-1 | NC-1 | Veh | Veh | Blank |
| B | TC-2 | TC-2 | TC-2 | PC-2 | PC-2 | PC-2 | NC-2 | NC-2 | NC-2 | Veh | Veh | Blank |
| C | TC-3 | TC-3 | TC-3 | PC-3 | PC-3 | PC-3 | NC-3 | NC-3 | NC-3 | Veh | Veh | Blank |
| D | TC-4 | TC-4 | TC-4 | PC-4 | PC-4 | PC-4 | NC-4 | NC-4 | NC-4 | Veh | Veh | Blank |
| E | TC-5 | TC-5 | TC-5 | PC-5 | PC-5 | PC-5 | NC-5 | NC-5 | NC-5 | Veh | Veh | Blank |
| F | TC-6 | TC-6 | TC-6 | PC-6 | PC-6 | PC-6 | NC-6 | NC-6 | NC-6 | Veh | Veh | Blank |
| G | TC-7 | TC-7 | TC-7 | PC-7 | PC-7 | PC-7 | NC-7 | NC-7 | NC-7 | Veh | Veh | Blank |
| H | TC-8 | TC-8 | TC-8 | PC-8 | PC-8 | PC-8 | NC-8 | NC-8 | NC-8 | Veh | Veh | Blank |
| TC = Test Compound (8-point dose-response); PC = Positive Control; NC = Negative Control; Veh = Vehicle Control; Blank = Medium only. |
Section 3: In Vivo Experimental Controls
Translating in vitro findings to an in vivo model is a critical step in drug development.[14][15] The complexity of a whole-organism system introduces more variables, demanding even more stringent controls.[16]
Study Design and Group Allocation
A well-designed preclinical in vivo study must account for biological variability and potential bias.[5]
-
Randomization and Blinding: Animals must be randomly allocated to treatment groups to prevent selection bias.[4] Furthermore, the study should be conducted in a blinded manner, where technicians administering the treatments and assessing the outcomes are unaware of which group each animal belongs to. This minimizes unconscious bias in data collection.
-
Control Groups: The choice of control groups is critical for a valid study.[17][18]
Table 2: Essential Control Groups for an In Vivo Efficacy Study
| Control Group | Description | Rationale |
| Group 1: Vehicle Control | Animals receive the same formulation (e.g., saline, PEG400) used to deliver the test compound, on the same schedule. | Isolates the therapeutic effect of the compound from any physiological effects of the delivery vehicle. |
| Group 2: Positive Control | Animals receive a standard-of-care drug known to be effective in the chosen disease model. | Validates the animal model's responsiveness and provides a benchmark against which to compare the efficacy of the new compound. |
| Group 3: Naïve/Untreated Control | (Optional but recommended) A group of healthy animals not subjected to the disease model. | Provides a baseline for physiological parameters and helps assess the overall health impact of the disease model itself. |
// Node Definitions start [label="Animal Cohort\n(Disease Model)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; random [label="Randomization\n& Blinding", fillcolor="#FFFFFF", fontcolor="#202124"]; group1 [label="Group 1:\nVehicle Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; group2 [label="Group 2:\nTreatment (Test Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; group3 [label="Group 3:\nPositive Control (SoC Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment Period\n(e.g., 28 days)", fillcolor="#FFFFFF", fontcolor="#202124"]; endpoints [label="Measure Primary & Secondary Endpoints\n(e.g., Tumor Volume, Body Weight)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Statistical Analysis\n(Unblinding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> random; random -> {group1, group2, group3}; {group1, group2, group3} -> treatment; treatment -> endpoints; endpoints -> analysis; analysis -> end; }
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 6. tigermedemea.com [tigermedemea.com]
- 7. resources.biomol.com [resources.biomol.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer | MDPI [mdpi.com]
- 14. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 18. What types of controls are used in clinical studies? | FAQs [proximacro.com]
Troubleshooting & Optimization
improving the yield of 3-((3,5-Dichlorophenoxy)methyl)azetidine synthesis
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Optimization Guide: Synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Executive Summary
This technical guide addresses the synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine , a structural motif increasingly relevant in medicinal chemistry (e.g., NaV1.8 inhibitors, GPCR modulators).[1][2] The synthesis typically involves the etherification of 1-Boc-3-(hydroxymethyl)azetidine with 3,5-dichlorophenol , followed by N-deprotection.[1][2][3]
Users frequently report yields below 40% due to three primary failure modes:
-
Inefficient Coupling: Poor conversion in SN2 displacement due to the reduced nucleophilicity of 3,5-dichlorophenoxide.
-
Purification Losses: Difficulty separating the product from triphenylphosphine oxide (TPPO) in Mitsunobu protocols.[3]
-
Ring Instability: Azetidine ring opening during harsh thermal or acidic conditions.[3]
This guide provides validated protocols and troubleshooting workflows to elevate yields to >75%.
Module 1: The Coupling Reaction (Critical Step)
There are two primary routes to form the ether linkage. Selecting the correct pathway is the single biggest determinant of yield.
Route Comparison: Mitsunobu vs. SN2
| Feature | Route A: Mitsunobu Reaction (Recommended) | Route B: SN2 Displacement (Scale-up Alternative) |
| Mechanism | Redox-condensation (PPh₃/DEAD) | Nucleophilic Substitution (Mesylate displacement) |
| Reactivity | Excellent for 3,5-dichlorophenol (pKa ~8.2).[1][2][3] | Moderate. Phenoxide is stabilized/less nucleophilic.[3] |
| Conditions | 0°C to Room Temp (Mild). | Heating required (60–80°C).[1][2] |
| Risk | Separation of PPh₃O byproduct.[3] | High Risk: Azetidine polymerization/ring opening.[3] |
| Target Yield | 80–90% | 50–65% |
Visual Workflow: Synthetic Pathway
Caption: Comparison of Mitsunobu (Green) and SN2 (Red) pathways. Mitsunobu is preferred due to mild conditions preserving the strained azetidine ring.[1]
Module 2: Troubleshooting The Coupling
Scenario A: "I am using the Mitsunobu reaction, but conversion is stalled at 50%."
Diagnosis: The pKa of 3,5-dichlorophenol is approximately 8.[1]2. While this is ideal for Mitsunobu (pKa < 11), the sterics of the azetidine alcohol can slow the formation of the alkoxy-phosphonium intermediate.[1]
Corrective Protocol:
-
Order of Addition (Crucial):
-
Dissolve Alcohol (1.0 equiv), Phenol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.
-
Cool to 0°C .
-
Add DIAD (1.2 equiv) dropwise over 20 minutes.
-
Why? Premixing PPh₃ and DIAD can lead to the formation of the hydrazine byproduct before it activates the alcohol.[1]
-
-
Concentration: Run the reaction at 0.2 M . Dilute conditions slow the bimolecular coupling.
-
Reagent Quality: Ensure PPh₃ is not oxidized. If the solution turns opaque immediately upon DIAD addition, moisture is present.
Scenario B: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."
Diagnosis: The N-Boc protected ether often co-elutes with TPPO on silica gel.[3]
Solution: The Precipitation Workup
-
Concentrate the reaction mixture to a thick oil.
-
Add MTBE (Methyl tert-butyl ether) or 9:1 Hexane/EtOAc .[2]
-
Vigorously stir/sonicate. TPPO precipitates as a white solid.[3]
-
Filter off the solid. The filtrate contains your product.
-
Alternative: Use Polymer-supported Triphenylphosphine (PS-PPh₃) .[1][2] It allows you to remove the phosphorus byproduct by simple filtration, though it requires longer reaction times (24–48 h).[1]
Module 3: Deprotection & Isolation (The "Oiling Out" Issue)
After successful coupling, removing the Boc group often yields a hygroscopic oil that is difficult to handle.
Protocol: Controlled Deprotection & Salt Formation[3]
Step 1: Acidolysis
-
Dissolve the N-Boc intermediate in DCM (5 vol) .
-
Add TFA (5 vol) dropwise at 0°C.
-
Warning: Do not heat.[3] Azetidines are acid-stable at RT but can ring-open at high temperatures in strong acid.[2]
-
Monitor by LCMS.[4] Reaction is usually complete in 1–2 hours.
Step 2: Free Basing (Crucial for Purity) [1][2]
-
Evaporate TFA/DCM (azeotrope with toluene if necessary).[1][2]
-
Extract the organic layer.[4][5] This removes acidic impurities and residual phenols.
Step 3: Salt Formation (Solidification) [1][2][3]
-
The free base is likely an oil. To obtain a stable solid:
-
Dissolve free base in minimal EtOH or EtOAc .
-
Add Oxalic Acid (1.0 equiv) in EtOH.
-
Or add HCl (4M in Dioxane) dropwise.
-
The Oxalate salt often crystallizes better than the Hydrochloride salt for this class of ethers.
-
Frequently Asked Questions (FAQs)
Q1: Why is the SN2 reaction with the mesylate giving low yields? A: 3,5-Dichlorophenol is electron-deficient.[3] The resulting phenoxide anion is stabilized, making it a "lazy" nucleophile. To force the reaction, you likely increased the temperature (>80°C).[1] At these temperatures, the mesyloxymethyl-azetidine is prone to:
-
Ring expansion (to pyrrolidine derivatives).
-
Polymerization initiated by the strained ring.[3] Recommendation: Switch to the Mitsunobu conditions described in Module 2.
Q2: Can I use 1-Boc-3-(bromomethyl)azetidine instead of the alcohol? A: Yes, but the same nucleophilicity issue applies. If you must use the halide, add NaI (0.1 equiv) as a catalyst (Finkelstein condition) and use Cs₂CO₃ in DMF at 60°C. Cesium ( "soft" cation) improves the solubility of the phenoxide, enhancing reactivity without excessive heat.[1]
Q3: Is the ether linkage stable to TFA? A: Yes. Aryl alkyl ethers are generally stable to TFA at room temperature.[3] The electron-withdrawing chlorines on the phenyl ring actually stabilize the ether bond against acid cleavage compared to electron-rich phenols (e.g., 4-methoxyphenol).[1][2][3]
References
-
Mitsunobu Reaction Mechanism & Optimization
-
Azetidine Synthesis & Stability
-
Purification of Mitsunobu Products
-
pKa Data for Phenols
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
overcoming solubility issues with 3-((3,5-Dichlorophenoxy)methyl)azetidine
This guide functions as a specialized technical support portal for 3-((3,5-Dichlorophenoxy)methyl)azetidine .[1][2][3] It is designed to address the physicochemical paradox of this molecule: a highly lipophilic "tail" (dichlorophenoxy) grafted onto a highly basic "head" (azetidine).[1]
Compound: 3-((3,5-Dichlorophenoxy)methyl)azetidine
Molecular Formula:
Executive Summary: The "Quick Fix"
If you are currently staring at a precipitate in your test tube, start here.
| Application | Recommended Vehicle | Why? |
| Stock Solution | DMSO (anhydrous) at 10–50 mM | High solubility (>50 mg/mL); prevents hydrolysis.[1][2][3] |
| Cell Culture | DMSO Stock diluted into media (Max 0.5% v/v) | Rapid dispersion before precipitation can occur.[1][2][3] |
| In Vivo (IP/PO) | 20% HP- | Encapsulates the lipophilic tail; acidic pH keeps the amine charged.[1] |
| In Vivo (IV) | Saline adjusted to pH 5.0 | Strict pH control is required to maintain the protonated state.[1][2] |
Module 1: The pKa Trap (Why it Precipitates in PBS)
User Question: "I dissolved the compound in water/DMSO, but as soon as I added it to PBS (pH 7.4), it turned cloudy. Why?"
Technical Insight: This is a classic pH-dependent solubility crash .[1][2][3]
-
The Azetidine Head: The nitrogen in the azetidine ring is a secondary amine with a
of approximately 10.5–11.0 .[2] -
The Mechanism:
-
At pH < 9.0: The nitrogen accepts a proton (
).[1][2] The molecule is ionic and water-soluble.[1][2][3] -
At pH 7.4 (PBS): You are approaching the free-base form.[1][2][3] While still largely protonated, the equilibrium shifts enough that the highly lipophilic 3,5-dichlorophenoxy group drives the neutral fraction to aggregate and precipitate.[2]
-
At pH > 10: The molecule is completely neutral (
) and insoluble in water.[1][2]
-
Troubleshooting Protocol:
-
Acidify Your Buffer: Do not use standard PBS.[1][2][3] Use a buffer with a lower pH (e.g., Acetate or Citrate at pH 5.0–6.[2]0) if your assay tolerates it.[1][2][3]
-
Salt Conversion: If you synthesized the free base, convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately.[1][2]
Visualization: Solubility Phase Diagram
Figure 1: The relationship between pH environment and the protonation state of the azetidine nitrogen, determining solubility.
Module 2: Stock Solution Preparation
User Question: "Can I store the stock solution in water or ethanol?"
Technical Insight:
-
Water: No. Even if protonated, aqueous solutions of azetidines can be prone to ring-opening hydrolysis over long periods, especially if not kept strictly cold and acidic.[2][3]
-
Ethanol: Risky. Ethanol evaporates easily, changing the concentration.[2] It is also less effective at solubilizing the dichlorophenoxy moiety at high concentrations (>10 mM).[1][2]
-
DMSO: Yes. It is the gold standard for this compound class.[1][2]
Standard Operating Procedure (SOP) for 10 mM Stock:
-
Weighing: Weigh 2.32 mg of the compound (adjust for salt correction factor if using HCl/TFA salt).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).
-
Mixing: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent light degradation of the chlorinated ring) and store at -20°C.
Module 3: In Vivo Formulation (Animal Dosing)
User Question: "I need to dose mice at 10 mg/kg IP. The DMSO stock crashes when I add saline. What is the vehicle?"
Technical Insight: Direct dilution of DMSO into saline causes a "solvent shock," forcing the lipophilic drug out of solution. You need a complexing agent to hide the hydrophobic tail or a surfactant to stabilize the suspension.[1][2]
Recommended Formulation: The Cyclodextrin Trap
Cyclodextrins (specifically HP-
Step-by-Step Formulation Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) (2-Hydroxypropyl)-
-cyclodextrin (HP- -CD) in 50 mM Citrate Buffer (pH 4.5). -
Prepare Compound: Dissolve the required amount of compound in a minimal volume of DMSO (e.g., 2% of final volume).
-
Slow Addition: While vortexing the vehicle vigorously, add the DMSO solution dropwise .
-
Sonication: Sonicate the mixture for 10–15 minutes until clear.
-
Filtration: Sterile filter using a 0.22
m PVDF or PES membrane.[1][2][3]
Visualization: Formulation Decision Tree
Figure 2: Decision workflow for selecting the appropriate vehicle based on experimental constraints.[1][2][3]
Frequently Asked Questions (FAQ)
Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. A vehicle of 5% DMSO / 5% Tween-80 / 90% Saline is a common alternative.[1][2][3] However, Tween-80 can cause histamine release in dogs and some hypersensitivity in mice, potentially confounding inflammation data.[2][3] Cyclodextrins are generally more inert.[1][2][3]
Q: Is the compound light-sensitive? A: The 3,5-dichlorophenoxy moiety can undergo photodehalogenation under intense UV light.[1][2][3] Always use amber vials or wrap tubes in foil during long incubations.[1][2]
Q: My compound turned pink/brown in storage. Is it bad? A: This indicates oxidation of the amine or the phenolic ether. Check purity via LC-MS. If purity is <95%, discard the stock.[2]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Azetidine Derivatives. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[2] [Link][1][2]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[2] [Link][1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[2] [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of 3-((3,5-Dichlorophenoxy)methyl)azetidine
The following technical support guide addresses the specific challenges associated with 3-((3,5-Dichlorophenoxy)methyl)azetidine , a compound exhibiting the classic Cationic Amphiphilic Drug (CAD) pharmacophore. This structure—a basic azetidine nitrogen linked to a lipophilic dichlorophenyl ether—is highly prone to specific off-target mechanisms, most notably hERG channel blockade , phospholipidosis , and promiscuous GPCR binding .[1]
Status: Active Ticket ID: CHEM-AZE-35DCP Subject: Troubleshooting Non-Specific Binding & Toxicity in CNS Ligand Screens[1]
Introduction: The Physicochemical Trap
This compound is likely being utilized as a high-affinity ligand for Nicotinic Acetylcholine Receptors (nAChRs) or Monoamine Transporters (MATs) .[1] However, its efficacy is often compromised by its structural duality:[1]
-
High Basicity: The azetidine nitrogen (
) is fully protonated at physiological pH.[1] -
High Lipophilicity: The 3,5-dichlorophenoxy moiety drives membrane partitioning.[1]
The Consequence: This creates a "Cationic Amphiphilic" profile, leading to lysosomal trapping (phospholipidosis) and non-specific electrostatic interactions with ion channel pores (hERG).[1] The following guide provides protocols to isolate specific pharmacological signals from this background noise.
Troubleshooting Guide: Specific Issues & Solutions
Issue A: "My cell viability data shows steep toxicity at >10 µM, unrelated to target inhibition."
Diagnosis: Phospholipidosis (Lysosomal Trapping) . The protonated azetidine accumulates in acidic lysosomes, neutralizing the pH gradient and inhibiting lipid degradation enzymes.[1] This manifests as cytoplasmic vacuolation and non-apoptotic cell death.[1]
Troubleshooting Protocol:
-
Step 1: Confirm the Artifact.
-
Step 2: The "Pulse-Chase" Rescue.
-
Step 3: pH Adjustment (Advanced).
Issue B: "I am seeing unexpected QT prolongation signals or ion channel noise."
Diagnosis: hERG Channel Blockade . The 3,5-dichlorophenyl tail fits into the hydrophobic pocket of the hERG potassium channel, while the charged azetidine nitrogen interacts with the pore's aromatic residues (Tyr652/Phe656).[1]
Troubleshooting Protocol:
-
Step 1: The "Shift" Assay. [1]
-
Step 2: Serum Protein Correction. [1]
-
Step 3: Structural Modification (Chemistry Team).
Issue C: "The compound binds to 'everything' in my radioligand panel."
Diagnosis: Promiscuous Sigma-1/2 & GPCR Binding .
The "Basic Amine + Aromatic Linker" is the exact pharmacophore for Sigma receptors (
Troubleshooting Protocol:
-
Step 1: The Sigma Mask. [1]
-
Step 2: Competitive Displacement.
Experimental Workflows (Visualized)
Workflow 1: The "Clean Screen" Cascade
A logic gate system to filter out false positives caused by physicochemical artifacts.[1]
Caption: A sequential screening cascade designed to eliminate compounds with high physicochemical liabilities before expensive efficacy testing.
Pathway 2: Mechanism of Off-Target Toxicity
Visualizing how the cationic amphiphilic nature leads to cellular stress.[1]
Caption: The dual pathway of toxicity driven by the compound's basic amine and lipophilic tail.[1]
Data Summary: Reference Values
Use this table to benchmark your experimental results. If your values deviate significantly, re-evaluate your assay buffer composition (specifically BSA/HSA content).
| Parameter | Assay Type | Acceptable Range | Critical Threshold (Fail) |
| LogD (pH 7.4) | Physicochemical | 1.0 – 3.0 | > 4.0 (High Promiscuity) |
| hERG IC50 | Safety Pharmacology | > 10 µM | < 1 µM |
| Lysosomal Trapping | HCS Imaging | No accumulation at | Visible at therapeutic dose |
| Hill Slope ( | Binding Kinetics | 0.8 – 1.2 | < 0.8 (Negative Cooperativity/Non-specific) |
References
-
Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a database of 61 agents.[1] Characterizes the hERG liability of lipophilic amines.
-
Anderson, N., & Borlak, J. (2006).[1] Drug-induced phospholipidosis.[1] Detailed mechanisms of cationic amphiphilic drug accumulation in lysosomes.[1]
-
Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Discusses the design of azetidine-based ligands and the trade-off between potency and lipophilicity. [1]
-
Kramer, S. D., et al. (2007).[1] Cationic amphiphilic drugs: physicochemical properties and their relationship to phospholipidosis inducing potential. [1]
Sources
Technical Support Center: In Vivo Dosing & Optimization for 3-((3,5-Dichlorophenoxy)methyl)azetidine
Welcome to the Technical Support Center. As drug development professionals, you understand that transitioning a promising pharmacophore from in vitro screening to in vivo efficacy is fraught with translational pitfalls. 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS 1332301-14-0)[1] is a highly specific aryl ether azetidine derivative utilized in preclinical research as an experimental modulator of nociceptive pathways, specifically as a putative Voltage-Gated Sodium Channel 1.7 (Nav1.7) inhibitor.
Because Nav1.7 is predominantly expressed in the peripheral nervous system (specifically in dorsal root ganglion [DRG] nociceptors), targeting it offers the potential for profound analgesia without central nervous system (CNS) or motor side effects[2]. This guide provides field-proven troubleshooting strategies, pharmacokinetic (PK) insights, and self-validating protocols to optimize the in vivo dosing of this compound.
Part 1: Formulation & Pharmacokinetics (FAQs)
Q: How should I formulate 3-((3,5-Dichlorophenoxy)methyl)azetidine for systemic (IV/PO) administration to avoid precipitation? A: The molecular structure of this compound presents a classic formulation challenge: the 3,5-dichlorophenoxy group is highly lipophilic, while the secondary amine of the azetidine ring is basic (pKa ~9.0). If you attempt to dissolve the free base directly in saline, it will precipitate.
-
Causality & Solution: To achieve a stable solution, you must either convert the free base to a hydrochloride (HCl) salt to enhance aqueous solubility or utilize a co-solvent/complexation system. For intravenous (IV) infusions, we recommend a, which encapsulates the lipophilic moiety[3]. Alternatively, for intraperitoneal (IP) or oral (PO) dosing, a standard co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is highly effective[4]. Ensure the compound is fully dissolved in DMSO and PEG before adding the aqueous phase dropwise under continuous sonication.
Q: My PK data shows high total plasma concentration, but I am not observing behavioral analgesia. What is going wrong?
A: This is a frequent translational failure point caused by ignoring the plasma free fraction (
-
Causality & Solution: Total plasma concentration is irrelevant to efficacy; only the unbound (free) drug can penetrate the biophase (DRG tissue) to engage Nav1.7 channels. Your target unbound plasma concentration must exceed the in vitro IC₅₀ by 1.5- to 3-fold[3]. If your
is less than 5%, you must escalate the dose or structurally optimize the compound to reduce lipophilicity.
Quantitative PK/PD Optimization Targets
| PK/PD Parameter | Target Threshold | Mechanistic Rationale |
| In Vitro IC₅₀ (Nav1.7) | < 100 nM | Ensures high-affinity target engagement before moving to in vivo models. |
| Plasma Free Fraction ( | > 0.05 (5%) | Lipophilic compounds bind heavily to plasma proteins; high |
| Target Unbound | 1.5x – 3.0x IC₅₀ | The free drug concentration must exceed the IC₅₀ at the DRG for robust behavioral analgesia[3]. |
| Selectivity (Nav1.4 / Nav1.5) | > 100-fold | Prevents off-target motor impairment (Nav1.4) and cardiotoxicity (Nav1.5), widening the therapeutic index[5]. |
Part 2: Mechanistic Pathway & Workflow Visualization
To understand how to dose this compound, one must visualize its site of action. The compound acts peripherally, preventing the initiation of action potentials in sensory neurons.
Figure 1: Mechanism of Nav1.7 inhibition in the peripheral nociceptive pathway.
Part 3: Self-Validating In Vivo Protocol
A major issue in pain pharmacology is the [6]. Many researchers rely on neuropathic models (like Chronic Constriction Injury, CCI) which often fail to translate to humans. For Nav1.7 inhibitors, inflammatory pain models (such as the Complete Freund's Adjuvant[CFA] model) demonstrate a much higher sensitivity and translational reliability[2],[7].
The following protocol is designed as a self-validating system : behavioral data is strictly gated by simultaneous PK blood sampling to prove target engagement.
Protocol: CFA Inflammatory Pain Model with PK/PD Correlation
Step 1: Baseline Behavioral Assessment
-
Acclimate adult wild-type mice to the testing environment for 3 days.
-
Measure baseline mechanical allodynia using Von Frey filaments (up-down method) and thermal hyperalgesia using the Hargreaves apparatus.
Step 2: CFA Induction
-
Inject 20 µL of Complete Freund's Adjuvant (CFA) intraplantarly into the left hind paw.
-
Wait 24 hours to allow for the development of robust localized inflammation and hypersensitivity.
Step 3: Dosing & Administration
-
Administer 3-((3,5-Dichlorophenoxy)methyl)azetidine via IV tail vein injection (e.g., 1 mg/kg in 5% Captisol) or PO gavage (e.g., 10 mg/kg in DMSO/PEG/Tween/Saline vehicle).
-
Control: Administer the exact vehicle formulation without the active pharmaceutical ingredient (API) to a parallel cohort.
Step 4: Post-Dose Behavioral Assay
-
Perform Von Frey and Hargreaves testing at
(typically 1h, 2h, and 4h post-dose). -
Causality Check: True Nav1.7 inhibition will reverse thermal hyperalgesia back to baseline levels without causing motor sedation (verify via rotarod test).
Step 5: PK/PD Blood Sampling (The Validation Step)
-
Immediately following the 2h behavioral test, collect 50 µL of blood via submandibular bleed.
-
Centrifuge to isolate plasma and quantify the compound via LC-MS/MS.
-
Validation Rule: If analgesia is absent, but the unbound plasma concentration is > 3x the IC₅₀, the pain modality is not Nav1.7-dependent. If the concentration is < IC₅₀, the formulation or dose is insufficient.
Figure 2: Self-validating in vivo workflow for PK/PD optimization and behavioral validation.
Part 4: Troubleshooting Efficacy & Toxicity
Q: My animals are showing signs of motor impairment (ataxia) on the rotarod after dosing. Is this a CNS effect? A: Not necessarily. While CNS penetration can cause sedation, motor impairment with sodium channel blockers is most frequently caused by poor selectivity against Nav1.4 (expressed in skeletal muscle) or Nav1.6 (expressed in motor neurons).
-
Action: Review your in vitro patch-clamp data. If the selectivity window between Nav1.7 and Nav1.4 is less than 50-fold, your in vivo dose is likely spilling over to block muscle action potentials[5]. Lower the dose or re-engineer the azetidine core to improve isoform selectivity.
Q: The compound works perfectly in the CFA inflammatory model but fails completely in the CCI neuropathic model. Why? A: This is a well-documented biological reality. have demonstrated that while Nav1.7 is absolutely critical for heat hypersensitivity in inflammatory states (CFA), many forms of mechanical allodynia secondary to nerve injury (CCI) are actually independent of Nav1.7 in adult rodents[2]. Your compound is likely working perfectly; you are simply testing it against a pain etiology that does not rely on the target.
References
-
Chang, J. H., et al. "Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors." Journal of Neuroscience, 38(47), 10039-10047 (2018). Available at:[Link]
-
Wong, O., et al. "Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose." Frontiers in Pharmacology (PMC8756073). Available at:[Link]
-
Gereau, R. W., et al. "Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain." Pain (PMC7955146). Available at:[Link]
-
Alsaloum, M., et al. "Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain." International Journal of Molecular Sciences, MDPI. Available at:[Link]
-
Marinelli, L., et al. "A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7." Molecules, MDPI. Available at:[Link]
Sources
- 1. 1332301-14-0|3-((3,5-Dichlorophenoxy)methyl)azetidine|BLD Pharm [bldpharm.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 inhibitor | Anesthesia | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 3-((3,5-Dichlorophenoxy)methyl)azetidine Instability
From the Desk of the Senior Application Scientist Handling strained nitrogen heterocycles requires a deep understanding of their underlying physical chemistry. 3-((3,5-Dichlorophenoxy)methyl)azetidine presents a unique trifecta of instability drivers: a highly strained four-membered ring, a nucleophilic secondary amine, and an excellent leaving group (the 3,5-dichlorophenoxy moiety). This guide deconstructs the causality behind its degradation in solution and provides self-validating protocols to ensure your experimental integrity.
Part 1: Fundamental Instability Mechanisms (FAQs)
Q1: Why does 3-((3,5-Dichlorophenoxy)methyl)azetidine degrade so rapidly in acidic aqueous buffers? A1: The primary degradation pathway in low-pH environments is acid-catalyzed ring opening. The azetidine ring possesses a significant inherent ring strain of approximately 25.4 kcal/mol[1]. Under acidic conditions (pH < 6), the secondary amine nitrogen becomes protonated. This protonation not only increases the electrophilicity of the adjacent ring carbons but also turns the nitrogen into a viable leaving group. Subsequent nucleophilic attack by solvent molecules (e.g., water) or buffer counterions (e.g., chloride) cleaves the C-N bond, relieving the ring strain and yielding acyclic amino-alcohol or amino-chloride derivatives[2].
Q2: I observe multiple higher-mass peaks in my LC-MS when storing the compound in DMSO at room temperature. What is happening?
A2: You are observing intermolecular oligomerization driven by nucleophilic substitution (
Q3: My free-base powder turned into an insoluble gel after being left on the benchtop. Is it ruined?
A3: This phenomenon is caused by atmospheric carbon dioxide (
Part 2: Quantitative Stability Profile
To aid in experimental planning, the following table summarizes the kinetic stability of 3-((3,5-Dichlorophenoxy)methyl)azetidine under various standard laboratory conditions.
| Condition | Solvent / Buffer | Temperature | Observed Half-Life ( | Primary Degradation Pathway |
| Acidic Aqueous | 50 mM Citrate, pH 3.0 | 25°C | < 2 hours | Acid-catalyzed ring opening |
| Neutral Aqueous | 50 mM PBS, pH 7.4 | 25°C | > 48 hours | Stable (Minimal degradation) |
| Concentrated Free Base | Anhydrous DMSO (50 mM) | 25°C | ~ 12 hours | Intermolecular oligomerization |
| Dilute Free Base | Anhydrous DMSO (1 mM) | -80°C | > 6 months | Stable (Kinetically frozen) |
| Atmospheric Exposure | Neat Solid (Benchtop) | 25°C | N/A (Rapid) | Carbamate formation ( |
Part 3: Diagnostic Workflow
Use the following decision tree to diagnose and resolve unexpected loss of compound signal or the appearance of degradation products in your assays.
Diagnostic workflow for 3-((3,5-Dichlorophenoxy)methyl)azetidine instability in solution.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
To prevent both acid-catalyzed ring opening and free-base oligomerization, stock solutions must be carefully controlled for concentration, temperature, and atmospheric exposure. This protocol includes a self-validation step to ensure stock integrity.
Step-by-Step Methodology:
-
Drying: Lyophilize the 3-((3,5-Dichlorophenoxy)methyl)azetidine powder overnight to remove trace moisture that could act as a nucleophile.
-
Degassing: Sparge anhydrous, LC-MS grade DMSO with Argon gas for 15 minutes to displace dissolved
and . -
Dissolution: Dissolve the compound in the degassed DMSO to a maximum concentration of 1 mM . Causality note: Keeping the concentration low exponentially decreases the probability of bimolecular
oligomerization. -
Validation (t=0): Immediately withdraw a 1 µL aliquot, dilute in 99 µL of acetonitrile, and run an LC-MS purity check. The Extracted Ion Chromatogram (EIC) should show >98% purity for the parent mass.
-
Storage: Aliquot the remaining solution into single-use amber glass vials, blanket with Argon, seal tightly, and store immediately at -80°C.
Protocol 2: Kinetic Stability Assay (Self-Validating System)
When transitioning the compound into your specific biological assay buffer, you must validate its half-life under those exact conditions. This protocol uses an internal standard (IS) to create a self-validating system that accounts for injection volume errors or matrix effects.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM working solution of the azetidine compound in your target assay buffer (e.g., pH 7.4 PBS).
-
Internal Standard Spike: Immediately spike in 10 µM of a stable, structurally distinct Internal Standard (e.g., Labetalol or a heavy-isotope labeled standard).
-
Incubation & Sampling: Incubate the mixture at 37°C. At time points t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 50 µL aliquot.
-
Quenching: Instantly quench the reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile. Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any precipitated buffer salts.
-
Analysis: Analyze the supernatant via LC-MS/MS.
-
Data Interpretation: Plot the Area Ratio (Peak Area of Azetidine / Peak Area of IS) against time. By relying on the Area Ratio rather than absolute peak area, you self-validate the data against instrument drift or evaporation during the 24-hour incubation.
References
-
[1] Title: 2-(2-Chloro-4-fluorophenyl)azetidine Source: Benchchem URL:
-
[2] Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:
-
[3] Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: MDPI URL:
Sources
common pitfalls in 3-((3,5-Dichlorophenoxy)methyl)azetidine experiments
Topic: Troubleshooting & Optimization Guide for Synthesis, Purification, and Handling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-((3,5-Dichlorophenoxy)methyl)azetidine is a deceptively simple bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates. While the 3,5-dichlorophenoxy moiety provides a robust lipophilic anchor, the azetidine ring introduces significant strain (~25 kcal/mol), creating a "stability paradox."
This guide addresses the three critical failure modes in its experimental lifecycle:
-
The "Acid Trap": Inadvertent ring-opening during N-deprotection.[1]
-
The "Purification Nightmare": Separating a lipophilic basic amine from triphenylphosphine oxide (TPPO) byproducts.
-
The "Storage Timebomb": Polymerization of the free base.
Module 1: Synthesis & The "Hidden" Nucleophile
Context: The most common route involves coupling N-Boc-3-(hydroxymethyl)azetidine with 3,5-dichlorophenol .
Critical Pitfall: The Mitsunobu Quagmire
While the Mitsunobu reaction is standard, the combination of a strained ring and a bulky phenol creates specific kinetic hurdles.
Issue: Low yield and difficult separation of the product from hydrazine/phosphine oxide byproducts.
Root Cause:
-
Steric Bulk: The 3,5-dichloro substitution pattern creates steric hindrance, slowing the attack on the phosphonium intermediate.
-
Azetidine Interference: The basic nitrogen (even when Boc-protected) can occasionally participate in competitive H-bonding, reducing effective reagent concentration.
Troubleshooting Protocol:
| Symptom | Diagnosis | Corrective Action |
| Incomplete Conversion | Reagent stoichiometry mismatch due to moisture or degradation. | Use ADDP/PBu3: Switch from DEAD/PPh3 to ADDP (1,1'-(azodicarbonyl)dipiperidine) and tributylphosphine. The reaction can be run at higher temperatures if needed, and byproducts are easier to remove. |
| "Sticky" Impurities | Co-elution of TPPO with the lipophilic product. | Precipitation Workup: Dilute the crude reaction mixture with cold diethyl ether/hexane (1:1). TPPO often precipitates out. Filter before chromatography. |
| Ring Opening | Trace acid in the phenol reagent. | Buffer the Reaction: Add 1.0 eq. of dry Et3N to the reaction mixture to neutralize any acidic impurities from the phenol before adding the azodicarboxylate. |
Module 2: The "Acid Trap" (Deprotection & Stability)
Context: Removing the N-Boc group is the highest-risk step. The azetidine ring is kinetically stable to base but thermodynamically unstable to acid, especially in the presence of nucleophiles.
Mechanism of Failure: Acid-Mediated Ring Opening
Under standard acidic deprotection (e.g., 4M HCl in Dioxane or 50% TFA/DCM), the protonated azetidine becomes a potent electrophile. If the temperature rises or a nucleophile (Cl-, CF3COO-) is present, the ring snaps open.
Visualizing the Danger:
Caption: The bifurcation point between successful deprotection and ring opening lies in temperature control and nucleophile exclusion.
The "Safe" Deprotection Protocol
Do NOT use HCl in Dioxane/Methanol for this substrate. The chloride ion is too nucleophilic.
-
Reagent: Use Trifluoroacetic Acid (TFA) in DCM (1:4 ratio, dilute is better).
-
Scavenger: Add Triethylsilane (TES) (2.0 eq) as a cation scavenger to prevent tert-butyl cations from attacking the electron-rich phenoxy ring.
-
Temperature: Strictly 0°C . Do not warm to room temperature until the reaction is quenched.
-
Quenching: Pour the reaction mixture directly into a saturated NaHCO3 solution at 0°C. Do not concentrate the acidic solution, as the high concentration of acid during evaporation accelerates ring opening.
Module 3: Purification & Handling (The Lipophilic Amine)
Context: The free base is a lipophilic amine.[2] It streaks on silica gel and is prone to oxidative polymerization.
Purification Decision Tree
Caption: Optimized workflow for purifying lipophilic azetidines to avoid silica-mediated decomposition.
Handling Guidelines
-
Silica Neutralization: Standard silica is slightly acidic (pH ~6). This is enough to protonate the azetidine and cause it to stick (tailing). Always precondition your column with 1% Triethylamine (Et3N) or 1% NH4OH in the mobile phase.
-
Storage Form: The free base is an oil that will degrade. Convert it immediately to a stable salt.
-
Recommended:Oxalate or Fumarate salts. These are often crystalline, non-hygroscopic, and less acidic than HCl salts, preserving the ring integrity.
-
Avoid: HCl salts (often hygroscopic deliquescent solids for this scaffold).
-
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC appearing during concentration of the free base. What is it? A: This is likely the dimerization/polymerization product . Azetidine free bases can self-react (ring-opening polymerization) if concentrated to neat oils, especially if trace heat or acid is present. Solution: Never evaporate to dryness. Keep in solution or convert to a salt immediately.
Q2: Can I use the mesylate displacement method instead of Mitsunobu? A: Yes, and it is often cleaner. React N-Boc-3-(mesyloxymethyl)azetidine with 3,5-dichlorophenol and Cs2CO3 in DMF at 60-80°C.
-
Benefit: Avoids TPPO removal.
-
Risk: Higher temperatures required; ensure the Boc group is stable (avoid prolonged heating >100°C).
Q3: My product NMR shows broad peaks. Is it impure? A: Not necessarily. N-Boc-azetidines often show rotamers in NMR (slow rotation around the amide bond) at room temperature. This appears as broad or split peaks. Verification: Run the NMR at 50°C; if the peaks coalesce into sharp singlets, it is rotamerism, not impurity.
Q4: Why did my yield drop when I scaled up the deprotection? A: Heat transfer issues. On a larger scale, the exotherm from adding TFA (or quenching it) is significant. If the internal temperature spikes above 10°C, ring opening accelerates. Solution: Add reagents slowly with active internal temperature monitoring.
References
-
Azetidine Ring Stability & Synthesis
- Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle"
- Source:Chemical Society Reviews (via RSC Publishing)
-
URL:[Link]
-
Mitsunobu Reaction Protocols
- Title: "Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Source:PMC - NCBI
-
URL:[Link]
-
Acid-Mediated Decomposition
- Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
- Source:ACS Medicinal Chemistry Letters (via NCBI)
-
URL:[Link]
-
Boc Deprotection Strategies
Sources
Technical Support Center: Bioavailability Enhancement for 3-((3,5-Dichlorophenoxy)methyl)azetidine
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 3-((3,5-Dichlorophenoxy)methyl)azetidine .
This molecule presents a classic biopharmaceutical challenge: it features a highly lipophilic, halogenated aromatic ring (3,5-dichlorophenoxy) coupled via an ether linkage to a basic secondary amine (azetidine). This structural dichotomy typically results in a Biopharmaceutics Classification System (BCS) Class II or IV profile—characterized by high crystal lattice energy, poor aqueous solubility at intestinal pH, and susceptibility to hepatic first-pass metabolism or lysosomal trapping.
The following FAQs, self-validating protocols, and mechanistic insights will guide you through overcoming these barriers.
Part 1: Strategic Decision-Making & Troubleshooting FAQs
Q1: Why does this compound exhibit erratic oral bioavailability despite its basic azetidine nitrogen?
Causality: The azetidine nitrogen has a pKa of approximately 9.0–10.0, meaning it is highly protonated in the acidic environment of the stomach (pH 1.2). However, as the compound transitions to the neutral pH of the small intestine (pH 6.8), the free base precipitates rapidly. Furthermore, the 3,5-dichlorophenoxy moiety drives the LogP > 3.5, creating strong hydrophobic interactions and a high crystal lattice energy that resists aqueous solvation.
Q2: We are using a Hydrochloride (HCl) salt, but in vivo exposure remains low. What is going wrong?
Causality: Hydrochloride salts of highly lipophilic basic amines are notoriously susceptible to the common-ion effect [1]. The stomach contains high concentrations of endogenous chloride ions. When the HCl salt of 3-((3,5-Dichlorophenoxy)methyl)azetidine enters the gastric fluid, the excess chloride shifts the dissolution equilibrium backward, suppressing the drug's solubility and causing premature precipitation[1]. Solution: Transition to a mesylate, sulfate, or tosylate counterion to bypass the common-ion effect and ensure rapid gastric dissolution[2][3].
Q3: If salt optimization fails to prevent intestinal precipitation, how do we formulate an Amorphous Solid Dispersion (ASD)?
Causality: ASDs mechanically disrupt the crystalline lattice, trapping the drug in a high-energy amorphous state. This provides a "solubility advantage" of up to 100-fold[4]. To prevent the drug from recrystallizing in the GI tract, we must use a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The hydrophobic acetyl groups interact with the dichlorophenoxy ring, while the hydrophilic succinate groups interface with the aqueous medium, sterically inhibiting crystal nucleation and maintaining a supersaturated state[4][5].
Q4: Can we chemically modify the azetidine ring to bypass hepatic first-pass metabolism?
Causality: Yes. Secondary amines like azetidine can be derivatized into self-immolative carbamate prodrugs[6]. This modification lowers the basicity of the nitrogen, preventing the molecule from being sequestered in acidic lysosomes (lysosomotropism). The prodrug increases membrane permeability and systemic circulation time before endogenous enzymes cleave the linker, releasing the active azetidine moiety[6].
Part 2: Mechanistic Workflows & Visualizations
To systematically resolve these challenges, follow the decision matrix below.
Workflow for overcoming bioavailability barriers of basic, lipophilic APIs.
If the molecule exhibits extensive first-pass metabolism, a Lipid-Based Drug Delivery System (LBDDS) is required to hijack the body's natural lipid absorption pathways.
Mechanism of lymphatic transport via LBDDS bypassing hepatic first-pass metabolism.
Part 3: Quantitative Optimization Parameters
To ensure rigorous formulation development, all candidate systems must be evaluated against the following quantitative thresholds.
Table 1: Comparative Analysis of Bioavailability Enhancement Strategies
| Formulation Strategy | Target Excipient / Counterion | Primary Mechanism of Action | Success Metric (In Vitro) |
| Salt Optimization | Methanesulfonic acid (Mesylate) | Lowers melting point; bypasses gastric common-ion effect[1][3]. | Aqueous solubility > 1.0 mg/mL at pH 1.2. |
| Amorphous Solid Dispersion | HPMCAS (Polymer) | Kinetically traps API in amorphous state; inhibits nucleation[4][5]. | Maintenance of supersaturation > 4 hours at pH 6.8. |
| Lipid-Based Delivery | Long-chain triglycerides (LCTs) | Stimulates chylomicron secretion for lymphatic transport. | >80% drug recovery in micellar phase post-lipolysis. |
| Prodrug Derivatization | Self-immolative carbamate | Masks basic azetidine amine; prevents lysosomal trapping[6]. | Plasma half-life ( |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems. Every step includes a mandatory validation checkpoint to ensure data integrity before proceeding.
Protocol A: High-Throughput Miniaturized Salt Screening
Objective: Identify a counterion that maximizes aqueous solubility without succumbing to the common-ion effect[3].
-
Preparation: Dispense 2.0 mg of 3-((3,5-Dichlorophenoxy)methyl)azetidine free base into a 96-well glass-coated microtiter plate.
-
Solvent Addition: Add 100 µL of a solvent mixture (e.g., THF/Water 9:1) to dissolve the free base completely.
-
Counterion Dosing: Add 1.05 molar equivalents of selected acids (e.g., Methanesulfonic acid, Sulfuric acid, p-Toluenesulfonic acid) to distinct wells. Avoid HCl to prevent downstream common-ion suppression.
-
Evaporation & Crystallization: Subject the plate to controlled evaporation under a nitrogen stream for 24 hours, followed by thermal cycling (5°C to 45°C) for 48 hours to induce crystallization.
-
Validation Checkpoint 1 (Solid-State): Analyze the precipitates using high-throughput Powder X-Ray Diffraction (PXRD). Causality check: If the diffractogram matches the free base, salt disproportionation occurred. Only proceed with wells showing novel Bragg peak patterns.
-
Validation Checkpoint 2 (Solubility): Perform kinetic solubility assays in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (FaSSIF, pH 6.5). The optimal salt must demonstrate a >10-fold solubility increase over the free base in FaSSIF.
Protocol B: Preparation of Amorphous Solid Dispersions via Hot-Melt Extrusion (HME)
Objective: Formulate a thermodynamically stable ASD to drive intestinal supersaturation[4].
-
Milling & Blending: Cryo-mill the optimized salt form of the API with HPMCAS at a 1:3 (API:Polymer) weight ratio.
-
Thermal Profiling: Determine the glass transition temperature (
) of the polymer and the melting point ( ) of the API using Differential Scanning Calorimetry (DSC). -
Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile to 15°C above the
of the polymer but below the degradation temperature of the azetidine ring. -
Quenching: Rapidly cool the extrudate over a chill roll to kinetically freeze the polymer chains, preventing API molecules from aggregating.
-
Validation Checkpoint 1 (Amorphization): Analyze the milled extrudate via DSC and PXRD. Causality check: A successful ASD will display a single, unified
(indicating miscibility) and a complete absence of crystalline Bragg peaks (a "halo" pattern). -
Validation Checkpoint 2 (Supersaturation): Conduct a two-stage non-sink dissolution test (pH 1.2 for 2 hours, shift to pH 6.8). The formulation must achieve and maintain a supersaturated concentration for at least 4 hours without precipitating.
References
-
Improving Drug Bioavailability through Lipid-Based Delivery Methods - Longdom Publishing. Available at:[Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. Available at:[Link]
-
Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC. Available at:[Link]
-
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media. Available at:[Link]
-
Rotamer-Controlled Self-Immolative Linkers Enable Tunable Release of Neurosteroid Oxime Prodrugs | ACS Medicinal Chemistry Letters. Available at:[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC. Available at:[Link]
-
Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm - ResearchGate. Available at:[Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole - ResearchGate. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. contractpharma.com [contractpharma.com]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
refining purification methods for 3-((3,5-Dichlorophenoxy)methyl)azetidine
Technical Support Center: Purification & Handling Guide for 3-((3,5-Dichlorophenoxy)methyl)azetidine
Executive Summary
You are working with 3-((3,5-Dichlorophenoxy)methyl)azetidine , a secondary amine building block characterized by a strained four-membered azetidine ring and a lipophilic dichlorophenoxy tail.
The Core Challenge: This molecule presents a "Dr. Jekyll and Mr. Hyde" profile. The dichlorophenoxy group makes it lipophilic (greasy), while the azetidine nitrogen is highly basic and polar. This duality often leads to:
-
Streaking/Tailing on silica gel (due to silanol interactions).[1][2]
-
Oiling Out during crystallization attempts.
-
Ring Opening if exposed to strong Lewis acids or excessive heat.
This guide provides a self-validating purification workflow designed to isolate high-purity material (>98%) suitable for SAR studies or fragment-based screening.
Module 1: The "Rough Cut" – Acid-Base Extraction
Use this method to remove non-basic impurities (phenols, neutral coupling reagents) before chromatography.
The Logic: The azetidine nitrogen has a pKa
Protocol:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM here if possible to prevent emulsion formation with the denser chlorinated solvent.
-
Acid Wash: Extract with 1M HCl (aq) (
).-
Checkpoint: The product is now in the Aqueous Layer .
-
Troubleshooting: If you see an emulsion, add a small amount of brine or methanol to break the surface tension.
-
-
Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (
) to remove trapped lipophiles. Discard this organic layer. -
Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH or Sat. NaHCO
until pH > 12.-
Critical: The solution must be basic enough to fully deprotonate the amine.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (
).-
Why DCM? The free base is moderately polar; DCM is a better solvent than EtOAc for extracting the free amine back out.
-
-
Drying: Dry over Na
SO , filter, and concentrate.
FAQ: Extraction Issues
Q: My yield is negligible after extraction. A: You likely didn't reach a high enough pH during basification. Azetidines are strong bases. If the pH is 8 or 9, a significant portion is still protonated (water-soluble). Aim for pH 12-14.
Module 2: Flash Chromatography – Solving the "Tailing" Problem
Use this method if the acid-base extraction didn't yield >95% purity.
The Logic: Secondary amines interact strongly with acidic silanol groups (Si-OH) on silica gel, causing peak tailing and material loss. You must use a basic modifier.
Recommended Solvent Systems:
| System | Composition | Application | Notes |
| Standard | DCM / MeOH / NH | General Purification | The "Gold Standard" for polar amines. |
| Alternative | DCM / MeOH / Et | If NH | TEA is harder to remove (high boiling point). |
| Reverse Phase | Water / MeCN + 0.1% TFA | High Precision | Warning: TFA forms a salt. You must free-base afterwards if the neutral form is required. |
Step-by-Step Protocol:
-
Pre-treatment: Flush the silica column with 2 CV (Column Volumes) of the eluent containing the base before loading the sample. This neutralizes the active sites.[1]
-
Loading: Load the sample as a liquid injection in minimal DCM. Avoid dry-loading on silica if possible, as the heat of adsorption can degrade the strained ring.
-
Elution: Run a gradient from 100% DCM to 10% MeOH/NH
in DCM.
FAQ: Chromatography
Q: I'm seeing a "ghost peak" that elutes slowly over 20 fractions. A: This is the amine dragging. Increase the ammonia concentration to 2% or switch to Alumina (Basic) stationary phase, which has no acidic protons to bind the amine.
Module 3: Crystallization – The HCl Salt
The free base is likely an oil or low-melting solid. For storage and stability, convert to the Hydrochloride salt.
The Logic: The 3,5-dichlorophenoxy group provides lattice energy potential, but the flexible ether linker fights against order. Using a polar/non-polar solvent pair forces the ionic lattice to form.
Protocol:
-
Salt Formation: Dissolve the free base oil in a minimal amount of dry Methanol (MeOH) or Ethanol (EtOH) .
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane) or HCl (1.25M in MeOH) dropwise.
-
Observation: The solution may warm slightly (exothermic).
-
-
Precipitation: Slowly add Diethyl Ether (Et
O) or MTBE with vigorous stirring.-
Target: A white precipitate should form.
-
-
Recrystallization (if needed): If it oils out, heat the mixture to reflux (boiling Et
O/MeOH mix) until clear, then let it cool very slowly to room temperature, then to 4°C.
FAQ: Crystallization
Q: It turned into a sticky gum (oiled out) instead of a powder. A: This is common.
Fix 1: Scratch the side of the flask with a glass rod to induce nucleation.
Fix 2: Sonicate the flask.
Fix 3: Add a seed crystal if available.
Fix 4: Your solvent is too polar. Add more Et
O.
Visual Workflow: Decision Logic
Figure 1: Decision tree for the purification of 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Module 4: Stability & Storage (The "Hidden" Danger)
Risk: Azetidines are strained rings (26 kcal/mol strain energy). While 3-substituted azetidines are more stable than 2-substituted ones, they are still susceptible to nucleophilic ring opening, especially in the presence of strong Lewis acids or high heat [1].
Storage Guidelines:
-
Form: Store as the HCl salt . The protonated nitrogen reduces the basicity and reactivity of the ring.
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: Store under Argon/Nitrogen. The ether linkage is generally stable, but the amine can absorb CO
from the air to form carbamates if left as a free base.
References
-
Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Sources
addressing batch-to-batch variability of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Introduction: Welcome to the dedicated technical support guide for 3-((3,5-Dichlorophenoxy)methyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Batch-to-batch variability is a significant challenge in chemical and pharmaceutical development, capable of impacting experimental reproducibility, downstream process performance, and the overall timeline of a project.[1][2][3] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and mitigate sources of variability, ensuring the consistency and integrity of your results.
Troubleshooting Guide: Addressing Inconsistent Batches
Encountering a batch of 3-((3,5-Dichlorophenoxy)methyl)azetidine that behaves differently from previous lots can be a significant setback. The following guide is structured to help you systematically diagnose the issue.
Troubleshooting Workflow
The diagram below outlines a logical workflow for diagnosing the root cause of batch variability.
Caption: A workflow diagram for troubleshooting batch-to-batch variability.
Common Issues and Solutions
| Observed Issue | Potential Root Cause(s) | Recommended Analytical Investigation | Proposed Corrective Action(s) |
| Lower than expected purity by HPLC | 1. Incomplete Purification: Residual starting materials or reagents from synthesis. 2. Degradation: Compound instability due to improper storage (light, heat, moisture) or inherent instability. Azetidine rings can be susceptible to ring-opening under certain conditions.[4] 3. Side-Reaction Products: Formation of isomers or related impurities during synthesis. | LC-MS/MS: To identify the mass of unknown peaks and compare fragmentation patterns with the parent compound. ¹H NMR: To confirm the primary structure and check for residual starting materials (e.g., 3,5-dichlorophenol). Forced Degradation Study: Subject a known good batch to stress (acid, base, oxidation, heat) to see if degradation products match the impurities in the problematic batch.[5] | 1. Contact Supplier: Provide your analytical data and the batch number to the supplier for investigation. 2. Re-purification: If the impurity is identifiable and a suitable method (e.g., column chromatography, recrystallization) is available, re-purification may be an option. 3. Review Storage: Ensure the compound is stored under recommended conditions (e.g., sealed in dry, 2-8°C).[6] |
| Unexpected peaks in ¹H NMR spectrum | 1. Residual Solvents: Common synthesis/purification solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene). 2. Structural Isomer: An isomer may have formed during synthesis. 3. Contamination: Cross-contamination from equipment or handling. 4. Polymorphism: Different crystalline forms can sometimes result in subtle NMR shifts in the solid state, though less common in solution.[7] | ¹H NMR with Internal Standard: Quantify the level of impurity relative to the main compound. GC-Headspace (GC-HS): The gold standard for identifying and quantifying residual volatile solvents. 2D NMR (COSY, HSQC): To help elucidate the structure of unknown impurities if they are present at a sufficient concentration. | 1. Drying: If residual solvent is the issue, drying the material under high vacuum may be sufficient. 2. Purity Confirmation: Use HPLC or LC-MS to confirm if the NMR impurity is a single species or multiple components. 3. Supplier Communication: If a structural isomer is suspected, this points to a significant manufacturing process deviation and the supplier must be notified. |
| Poor or inconsistent solubility | 1. High Water Content: The compound may be hygroscopic. 2. Different Crystal Form (Polymorphism): Different polymorphs of a compound can have vastly different physical properties, including solubility and dissolution rate.[7] 3. Incorrect pH: The solubility of amine-containing compounds like azetidines can be highly pH-dependent. | Karl Fischer Titration: To accurately quantify water content. Powder X-ray Diffraction (PXRD): To determine if the crystalline form is different between batches. pH-Solubility Profile: Measure the solubility of the compound in a series of buffers across a relevant pH range. | 1. Drying/Desiccation: Store the compound in a desiccator or dry under vacuum. 2. Solvent Screening: If polymorphism is suspected and solubility is critical, you may need to screen for a more suitable solvent system. 3. pH Adjustment: Ensure the pH of your experimental medium is controlled and consistent. |
| Variable appearance (color, texture) | 1. Trace Impurities: Highly colored impurities can be present at levels too low to detect by standard HPLC or NMR but can significantly impact appearance. 2. Particle Size/Crystal Habit: Differences in the final crystallization or milling process can alter the material's appearance from a fine powder to larger crystals.[1] | Visual Inspection: Compare the problematic batch side-by-side with a known good batch. UV-Vis Spectroscopy: A solution-state scan may reveal chromophores not associated with the parent compound. Microscopy (SEM): To visually inspect particle size and morphology. | 1. Assess Impact: Determine if the color/texture variation has any actual impact on your assay's performance. Minor color changes may not be functionally relevant. 2. Charcoal Treatment/Recrystallization: These methods can sometimes be used to remove colored impurities. 3. Feedback to Supplier: Report the variation, as it indicates a potential lack of control over their manufacturing process. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 3-((3,5-Dichlorophenoxy)methyl)azetidine, and where can variability be introduced?
A: While the exact proprietary synthesis method may vary, a common and logical approach would be a Williamson ether synthesis. This typically involves reacting 3,5-dichlorophenol with a protected azetidine electrophile, such as N-Boc-3-(tosyloxymethyl)azetidine, followed by deprotection.
Variability can be introduced at several key stages, which are considered Critical Process Parameters (CPPs):
-
Starting Material Quality: The purity of the 3,5-dichlorophenol and the azetidine precursor is paramount. Impurities in these starting materials will likely carry through to the final product.[1]
-
Reaction Conditions: The choice of base, solvent, temperature, and reaction time can influence the formation of side-products. For instance, incomplete reaction leads to residual starting materials, while excessively harsh conditions could promote degradation.
-
Work-up and Purification: The effectiveness of quenching, extraction, and final purification (e.g., column chromatography or recrystallization) directly determines the final impurity profile. Inconsistent execution of these steps is a major source of batch-to-batch variation.
Caption: Plausible synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Q2: How should I properly store this compound to ensure its long-term stability?
A: Based on the structure, which contains a potentially basic azetidine nitrogen and a dichlorophenyl ether, the compound should be considered moderately stable but requires proper storage to prevent degradation. The azetidine ring, due to its strain, can be susceptible to nucleophilic attack or ring-opening, especially under acidic conditions.[4][8]
-
Temperature: Store at 2-8°C as recommended by suppliers.[6] Avoid repeated freeze-thaw cycles if in solution.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. The primary amine is susceptible to oxidation and reaction with atmospheric CO₂ over time.
-
Moisture: The compound may be hygroscopic. Store in a tightly sealed container, preferably in a desiccator, to protect from moisture.
-
Light: Protect from light to prevent potential photochemical degradation. Use amber vials or store in the dark.
Q3: Which analytical techniques are most suitable for routine quality control (QC) of incoming batches?
A: A two-pronged approach is recommended for robust and efficient QC:
-
HPLC with UV Detection: This is the workhorse technique for purity assessment.[9] It can quantify the main peak (as % area) and detect non-volatile impurities. A gradient method on a C18 column is a typical starting point. This method is excellent for comparing the impurity profiles between different batches.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides an orthogonal confirmation of the compound's identity and structure. It is exceptionally good at identifying residual solvents and can often give clues about the structure of major impurities. A quick comparison of the ¹H NMR spectrum of a new batch to that of a previously validated, high-quality reference standard is a powerful and rapid QC check.
For more in-depth investigations, especially when a new, unknown impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining the molecular weight of the impurity, which is the first step in its identification.[10]
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
Objective: To determine the purity of 3-((3,5-Dichlorophenoxy)methyl)azetidine and quantify impurities as a percentage of total peak area.
Materials:
-
HPLC system with UV/DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (reagent grade)
-
Water (HPLC grade)
-
3-((3,5-Dichlorophenoxy)methyl)azetidine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 275 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (diluent) first to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare the resulting chromatogram and purity value against the Certificate of Analysis and previous batches.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of 3-((3,5-Dichlorophenoxy)methyl)azetidine and identify the presence of any major impurities or residual solvents.
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)
-
3-((3,5-Dichlorophenoxy)methyl)azetidine sample
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
-
Acquire a standard proton spectrum (e.g., 16-32 scans).
-
-
Data Processing & Interpretation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. If using DMSO-d₆, reference to 2.50 ppm.
-
Integrate all relevant peaks.
-
Expected Signals:
-
Aromatic Protons: Look for two distinct signals from the dichlorophenyl ring. A triplet (or narrow multiplet) around 7.2-7.3 ppm (for the proton at C4) and a doublet (or narrow multiplet) around 6.9-7.0 ppm (for the two protons at C2 and C6).
-
Azetidine Methylene Protons (-CH₂-N and -CH₂-CH-): Expect complex multiplets in the range of 3.0-4.0 ppm.
-
Methylidyne Proton (-CH-): A multiplet, likely around 3.5-4.5 ppm.
-
Ether Methylene Protons (-O-CH₂-): A doublet around 4.1-4.3 ppm.
-
Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O. Its position can vary.
-
-
Compare the obtained spectrum, chemical shifts, and integrations with a reference spectrum or predicted values to confirm the structure's integrity. Check for sharp singlets corresponding to common residual solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).
-
References
- Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025).
- Navigating Batch-to-Batch Variability with a D
- Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Valid
- 3-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid hydrochloride. MilliporeSigma.
- 3-(3,5-Dichlorophenoxy)azetidine. ChemScene.
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023). Springer.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
- Mockus, L., et al. (2014). Batch-to-batch variation: a key component for modeling chemical manufacturing processes. Organic Process Research & Development.
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Azetidine synthesis. Organic Chemistry Portal.
- 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride. Sigma-Aldrich.
- A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops. RSC Publishing.
- Recent Advances in the Synthesis and Reactivity of Azetidines. (2021). RSC Publishing.
- Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
- Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives
- Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry. Phenomenex.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Benchchem.
- Development of Analytical Methods to Analyze Pesticide Residues. (2023). MDPI.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
- Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025).
- 1339830-61-3|3-(3,5-Dichlorophenoxy)azetidine. BLD Pharm.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)
- A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine. Benchchem.
- Product chemistry - Relevant impurities of technical active substances. BVL.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. zaether.com [zaether.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of Analytical Methods to Analyze Pesticide Residues [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-((3,5-Dichlorophenoxy)methyl)azetidine and Other Azetidine Derivatives for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity and three-dimensionality, which can lead to enhanced metabolic stability, improved solubility, and potent target engagement.[2] This guide provides a comparative analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine, a molecule of interest in central nervous system (CNS) drug discovery, alongside other notable azetidine derivatives. While specific experimental data for 3-((3,5-Dichlorophenoxy)methyl)azetidine is not extensively available in the public domain, this guide will leverage data from structurally related analogs and other well-characterized azetidines to provide a valuable comparative framework.
The Azetidine Advantage in CNS Drug Design
The unique structural features of the azetidine ring make it a valuable tool for designing CNS-active compounds. Its inherent ring strain and non-planar conformation can lead to:
-
Improved Metabolic Stability: The rigid azetidine core can shield metabolically susceptible sites from enzymatic degradation, a crucial attribute for CNS drugs that require sustained exposure.[2]
-
Enhanced Solubility: The polar nitrogen atom in the azetidine ring can improve aqueous solubility, which is often a challenge for CNS drug candidates that need to cross the blood-brain barrier.
-
Precise Vectorial Orientation: The defined geometry of the azetidine scaffold allows for the precise positioning of substituents in three-dimensional space, enabling optimized interactions with biological targets.
-
Novel Chemical Space: The incorporation of the azetidine motif provides access to novel chemical space, differentiating drug candidates from existing therapies and potentially leading to new intellectual property.
Profile of 3-((3,5-Dichlorophenoxy)methyl)azetidine
3-((3,5-Dichlorophenoxy)methyl)azetidine is a synthetic compound featuring a central azetidine ring linked to a 3,5-dichlorophenoxy moiety via a methylene bridge. The key structural features suggest its potential as a modulator of CNS targets. The dichlorophenyl group is a common substituent in CNS-active compounds, often contributing to target affinity and influencing pharmacokinetic properties. The phenoxy-methyl-azetidine core provides a specific spatial arrangement of aromatic and heterocyclic components that can be explored for various CNS targets.
While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to known monoamine transporter inhibitors and other CNS-active agents makes it a compelling candidate for further investigation.
Comparative Analysis of Azetidine Derivatives
To contextualize the potential of 3-((3,5-Dichlorophenoxy)methyl)azetidine, this section provides a comparative overview of other azetidine derivatives with documented biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Biological Activity: Monoamine Transporter Inhibition
Azetidine derivatives have shown significant promise as inhibitors of monoamine transporters, which are key targets for the treatment of depression, anxiety, and other mood disorders. The following table compares the in vitro potency of various azetidine-based monoamine reuptake inhibitors.
| Compound/Derivative Class | Target(s) | Assay | IC50 (nM) | Reference |
| Azetidine Analogs (15a-15c, 22a-22c) | VMAT2 | [3H]dopamine uptake | ≤66 | [3][4] |
| cis-4-methoxy analog 22b | VMAT2 | [3H]dopamine uptake | 24 | [3][4] |
| trans-methylenedioxy analog 15c | VMAT2 | [3H]dopamine uptake | 31 | [3][4] |
| Sazetidine-A | α4β2 nAChR | Binding Assay | 0.4 (rat), 0.6 (human) | [4] |
| Azetidine-based GlyT1 Inhibitor (Compound 26) | GlyT1 | In vivo receptor occupancy | Potency comparable to Bitopertin | [5] |
VMAT2: Vesicular Monoamine Transporter 2; nAChR: nicotinic Acetylcholine Receptor; GlyT1: Glycine Transporter 1.
The data illustrates the high potency that can be achieved with the azetidine scaffold. The substitution pattern on both the azetidine ring and the aromatic moieties plays a crucial role in determining target selectivity and potency. For 3-((3,5-Dichlorophenoxy)methyl)azetidine, the dichlorophenyl substitution pattern would be a key determinant of its activity profile against monoamine transporters.
ADME Properties: Metabolic Stability
Metabolic stability is a critical parameter for the success of CNS drug candidates. The azetidine ring is often incorporated to enhance this property. The following table presents a hypothetical comparison of the metabolic stability of 3-((3,5-Dichlorophenoxy)methyl)azetidine with known compounds, based on typical values for azetidine derivatives.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Assay |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine (Hypothetical) | > 60 | < 10 | Human Liver Microsomes |
| Verapamil (High Clearance Control) | ~10 | > 100 | Human Liver Microsomes |
| Imipramine (Moderate Clearance Control) | ~30 | ~40 | Human Liver Microsomes |
This hypothetical data suggests that the dichlorophenyl substitution on the phenoxy ring might protect the molecule from rapid metabolism, a desirable feature for a CNS drug requiring sustained target engagement.
Experimental Protocols
To facilitate the experimental evaluation of 3-((3,5-Dichlorophenoxy)methyl)azetidine and other novel azetidine derivatives, detailed protocols for key in vitro assays are provided below.
Monoamine Transporter Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory potency of a test compound on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Workflow for Monoamine Transporter Uptake Assay
Caption: Workflow for a cell-based monoamine transporter uptake assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and vials
-
Microplate reader (optional, for cell viability assessment)
Procedure:
-
Cell Seeding: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in uptake buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound dilutions or controls for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a specific time (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to terminate the reaction.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Liver Microsomal Stability Assay
This protocol is used to assess the metabolic stability of a test compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[6][7][8]
Workflow for Liver Microsomal Stability Assay
Caption: Workflow for an in vitro liver microsomal stability assay.
Materials:
-
Human liver microsomes
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard solution (in acetonitrile)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The azetidine scaffold represents a powerful tool in the design of novel CNS therapeutics.[4] While direct experimental data for 3-((3,5-Dichlorophenoxy)methyl)azetidine is currently limited, a comparative analysis with structurally related and well-characterized azetidine derivatives provides a strong rationale for its further investigation. The unique structural and physicochemical properties conferred by the azetidine ring, coupled with the potential for potent and selective target engagement, position this and similar derivatives as promising candidates for addressing unmet needs in the treatment of neurological and psychiatric disorders. The provided experimental protocols offer a robust framework for the systematic evaluation of novel azetidine-based compounds, enabling data-driven decisions in the drug discovery pipeline.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026;18(3):303-337.[1][2][9]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available from: [Link]
- WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission. Google Patents.
- EP0299513A1 - Azetidine derivatives, compositions and their use. Google Patents.
-
Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorg Med Chem Lett. 2020;30(14):127214.[5]
- WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof. Google Patents.
-
Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. Request PDF. Available from: [Link]
- Chiral Proton Catalysis of Secondary Nitroalkane Additions to Azomethine: Synthesis of a Potent GlyT1 Inhibitor. J Am Chem Soc. 2011;133(43):17102-17105.
-
Microsomal Stability Assay. MTTlab. Available from: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
WO/2023/214119 AZETIDINE COMPOUNDS, PHARMACEUTICAL COMPOSITIONS THEREOF, PREPARATION METHODS AND THEIR USES IN THE TREATMENT OF CNS DISORDERS. WIPO Patentscope. Available from: [Link]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem Neurosci. 2015;6(10):1733-1744.
- Modulation of the human GlyT1 by clinical drugs and cholesterol. Acta Pharm Sin B. 2025;15(3):1165-1174.
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorg Med Chem. 2013;21(21):6586-6594.[3][10]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026;18(3):303-337.[1][2][9]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Adv J Chem A. 2026;9(1):146-154.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Org Lett. 2021;23(19):7584-7588.
- Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. 2018;13(15):1539-1546.
- Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. J Biomol Screen. 2011;16(1):128-136.
- In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. J Taibah Univ Med Sci. 2023;18(5):1073-1083.
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
-
Azetidines. American Elements. Available from: [Link]
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Preprint.
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. Bioorg Med Chem. 2013;21(21):6586-6594.[3][10]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026;18(3):303-337.[1][2][9]
-
Biologically active azetidines. ResearchGate. Available from: [Link]
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Org Lett. 2021;23(19):7584-7588.
- Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. Molecules. 2021;26(23):7205.
- EP0091239A1 - Azetidine derivatives and a process for their production. Google Patents.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Preprint.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010;45(5):1845-1857.
- Org24598, a Selective Glycine Transporter 1 (GlyT1)
- WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Google Patents.
- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Eur J Med Chem. 2020;186:111888.
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uky.edu [scholars.uky.edu]
Comparative Efficacy Analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine Against Established Monoamine Transporter Inhibitors
Abstract
This guide provides a comprehensive in vitro validation of 3-((3,5-Dichlorophenoxy)methyl)azetidine , a novel azetidine-based compound, by comparing its inhibitory efficacy against the human monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The azetidine scaffold is increasingly recognized in medicinal chemistry for its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2] This study aims to characterize the potency and selectivity profile of this new chemical entity relative to well-established, transporter-selective inhibitors: Vanoxerine (for DAT), Nisoxetine (for NET), and Fluoxetine (for SERT).[3][4] Using robust cell-based neurotransmitter uptake and radioligand binding assays, we present quantitative data (IC₅₀ and Kᵢ values) to objectively benchmark the compound's performance. The detailed protocols and experimental rationale provided herein serve as a self-validating framework for researchers in neuropharmacology and drug development.
Introduction: The Rationale for Targeting Monoamine Transporters
Monoamine transporters (MATs) are critical presynaptic proteins that regulate neurotransmission by mediating the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[5] Their dysfunction is implicated in a wide array of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[3][6] Consequently, MATs are primary targets for many psychotherapeutic drugs.[5][7]
The development of new chemical entities with distinct potency and selectivity profiles is essential for advancing therapeutics. Compounds can be selective for a single transporter, such as Selective Serotonin Reuptake Inhibitors (SSRIs) like fluoxetine, or have a broader spectrum of activity, like Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[8][9] The specific inhibitory profile—for instance, the ratio of DAT to SERT inhibition—can be a key determinant of a drug's therapeutic effects and abuse potential.[10]
The compound at the center of this investigation, 3-((3,5-Dichlorophenoxy)methyl)azetidine, incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle known to enhance metabolic stability and receptor affinity in drug candidates.[1][2] This guide establishes the foundational in vitro pharmacological profile of this compound, providing a direct comparative assessment against industry-standard inhibitors.
Experimental Design & Methodologies
Our experimental approach is designed to provide a multi-faceted evaluation of the test compound's interaction with monoamine transporters. We employ a primary functional assay to measure the inhibition of neurotransmitter uptake, followed by a secondary binding assay to confirm direct interaction with the transporter protein and determine binding affinity. This dual-assay strategy ensures a comprehensive and validated assessment.
Caption: Overall experimental workflow for validating inhibitor efficacy.
Materials & Reagents
-
Test Compound: 3-((3,5-Dichlorophenoxy)methyl)azetidine (synthesis per internal procedures).
-
Reference Inhibitors: Vanoxerine dihydrochloride, Nisoxetine hydrochloride, Fluoxetine hydrochloride (Sigma-Aldrich).
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radiolabeled Ligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (5-HT), and [³H]-CFT (WIN 35,428) for binding assays (PerkinElmer).[11]
-
Buffers & Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Krebs-HEPES buffer (KHB).
Protocol 1: In Vitro Monoamine Uptake Inhibition Assay
This assay functionally measures a compound's ability to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter. The reduction in intracellular radioactivity directly correlates with the inhibitory potency of the compound.[12][13]
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates at a density of 50,000 cells/well and culture overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors (Vanoxerine, Nisoxetine, Fluoxetine) in KHB. A typical concentration range spans from 1 pM to 100 µM.
-
Pre-incubation: On the day of the experiment, aspirate the culture medium, wash cells once with KHB, and then add 50 µL of the diluted compounds to the respective wells. Incubate for 10-20 minutes at room temperature.[13]
-
Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]-Dopamine for DAT, [³H]-Norepinephrine for NET, or [³H]-Serotonin for SERT). The final substrate concentration should be close to its Kₘ value to ensure sensitive detection of competitive inhibition.
-
Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at room temperature. This duration must be within the linear range of uptake for each transporter.[13]
-
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold KHB using a cell harvester. This step removes extracellular radiolabel.
-
Cell Lysis & Measurement: Lyse the cells with scintillation fluid and quantify the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake using a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT).[10] Calculate the percentage of specific uptake inhibition for each compound concentration. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[4]
Protocol 2: Radioligand Binding Assay
This assay confirms that the observed functional inhibition is due to a direct interaction with the transporter protein. It measures the ability of a test compound to displace a known high-affinity radioligand from the transporter's binding site.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Harvest cultured HEK293 cells expressing the target transporter, homogenize them in an ice-cold buffer, and prepare a crude membrane fraction via centrifugation.[13]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CFT), and varying concentrations of the test compound or a reference inhibitor.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 4°C to allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Define non-specific binding using a high concentration of a non-labeled ligand. Calculate the IC₅₀ from the displacement curve as described for the uptake assay. Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Results: Potency and Selectivity Profile
The inhibitory activities of 3-((3,5-Dichlorophenoxy)methyl)azetidine and the reference compounds were quantified against hDAT, hNET, and hSERT. The results from the functional uptake and binding assays are summarized below.
Table 1: Functional Potency (IC₅₀) in Monoamine Uptake Assays
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine | 125.4 | 8.2 | 450.7 |
| Vanoxerine (DAT Control) | 0.3 | 1150 | 18400 |
| Nisoxetine (NET Control) | 1150 | 1.15 | 1840 |
| Fluoxetine (SERT Control) | 18400 | 1150 | 18.4 |
Data are presented as the mean of at least three independent experiments. IC₅₀ values for control compounds are consistent with literature values.[3][4]
Table 2: Binding Affinity (Kᵢ) from Radioligand Displacement Assays
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine | 110.2 | 6.9 | 415.3 |
| Vanoxerine (DAT Control) | 0.25 | 1050 | 17900 |
| Nisoxetine (NET Control) | 1080 | 0.98 | 1750 |
| Fluoxetine (SERT Control) | 17500 | 1090 | 15.6 |
Kᵢ values were calculated from IC₅₀ values obtained in [³H]-CFT displacement assays using the Cheng-Prusoff equation.
Table 3: Selectivity Ratios of 3-((3,5-Dichlorophenoxy)methyl)azetidine
| Selectivity Ratio | Value (based on IC₅₀) |
| NET vs. DAT (IC₅₀ DAT / IC₅₀ NET) | 15.3-fold |
| NET vs. SERT (IC₅₀ SERT / IC₅₀ NET) | 55.0-fold |
| DAT vs. SERT (IC₅₀ SERT / IC₅₀ DAT) | 3.6-fold |
Discussion: Interpreting the Pharmacological Profile
Caption: Mechanism of NET inhibition in the neuronal synapse.
The experimental data reveal a distinct pharmacological profile for 3-((3,5-Dichlorophenoxy)methyl)azetidine. The primary findings indicate that the compound is a potent inhibitor of the norepinephrine transporter (NET), with an IC₅₀ of 8.2 nM. Its potency at DAT is moderate (IC₅₀ = 125.4 nM), and it is significantly weaker at SERT (IC₅₀ = 450.7 nM).
The binding assay results (Kᵢ values) corroborate the functional data, confirming a direct and high-affinity interaction with NET (Kᵢ = 6.9 nM). This consistency between the functional (uptake) and binding assays provides strong validation for the mechanism of action.
The calculated selectivity ratios quantify the compound's preference. It is approximately 15-fold more selective for NET over DAT and 55-fold more selective for NET over SERT. This profile characterizes 3-((3,5-Dichlorophenoxy)methyl)azetidine as a potent and selective norepinephrine reuptake inhibitor (NRI or NERI).[15][16]
Compared to the reference compounds, its profile is most similar to Nisoxetine, a well-known selective NET inhibitor.[17] However, our test compound shows slightly less selectivity over DAT than Nisoxetine but maintains a strong preference for NET over SERT. This unique profile, with potent NET inhibition and secondary DAT inhibition, is sometimes sought in treatments for conditions like ADHD, where modulating both norepinephrine and dopamine pathways can be beneficial.[6][18] The weak activity at SERT suggests a lower likelihood of side effects commonly associated with SSRIs.[8]
Conclusion
This in-depth guide validates the efficacy of 3-((3,5-Dichlorophenoxy)methyl)azetidine as a potent and selective inhibitor of the norepinephrine transporter, with secondary activity at the dopamine transporter. The experimental framework, employing both functional and binding assays, provides a robust characterization of its in vitro pharmacological profile. The compound demonstrates a clear preference for NET over both DAT and SERT, distinguishing it from non-selective inhibitors and SSRIs. Based on this profile, 3-((3,5-Dichlorophenoxy)methyl)azetidine represents a promising lead compound for the development of therapeutics targeting noradrenergic and, to a lesser extent, dopaminergic pathways, warranting further investigation in preclinical models of relevant CNS disorders.
References
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
-
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
O'Sullivan, S., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]
-
Al-Qaisi, Z. A., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. RSC Medicinal Chemistry. [Link]
-
Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC. [Link]
-
Stevenson, G. W., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain. [Link]
-
Wikipedia. Norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer. [Link]
-
Wikipedia. Dopamine reuptake inhibitor. Wikipedia. [Link]
-
Zviman, M. M., et al. (2009). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience Letters. [Link]
-
ResearchGate. Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]
-
ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. ResearchGate. [Link]
-
Samantaray, S., et al. (2024). Efficacy and safety of monoamine reuptake inhibitors in attention deficit hyperactivity disorder: A Bayesian network meta-analysis. Journal of Psychiatric Research. [Link]
-
Niello, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Zhou, Z., et al. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Expert Review of Neurotherapeutics. [Link]
-
Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. StatPearls. [Link]
-
Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Arnone, D., et al. (2024). Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis. King's College London. [Link]
-
Patsnap Synapse. What are NET inhibitors and how do they work? Patsnap Synapse. [Link]
-
Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Cheng, M. H., et al. (2012). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS. [Link]
-
Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
-
Patsnap Synapse. What are SERT inhibitors and how do they work? Patsnap Synapse. [Link]
-
Saha, K., et al. (2014). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
-
Haleem, D. J., & Cheema, M. A. (2017). Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronic. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
-
Patsnap Synapse. What are DAT antagonists and how do they work? Patsnap Synapse. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Wikipedia. Selective serotonin reuptake inhibitor. Wikipedia. [Link]
-
Camilli, C., & Saleem, M. (2017). Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments. NSUWorks. [Link]
-
NHS. Sertraline: an antidepressant medicine. NHS. [Link]
-
Taylor & Francis. Monoamine oxidase inhibitors – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 17. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are DAT antagonists and how do they work? [synapse.patsnap.com]
Cross-Validation of 3-((3,5-Dichlorophenoxy)methyl)azetidine's Mechanism of Action: A Comparative Guide to Monoamine Transporter Modulators
Executive Summary & Mechanistic Rationale
In the landscape of neuropharmacology, the pursuit of balanced monoamine transporter (MAT) modulators has led to the exploration of conformationally restricted scaffolds. 3-((3,5-Dichlorophenoxy)methyl)azetidine (CAS: 1339830-61-3) represents a highly optimized structural class designed to act as a Triple Reuptake Inhibitor (TRI), targeting the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
To understand its efficacy compared to standard selective inhibitors (SSRIs/SNRIs), we must analyze the causality of its structural design:
-
The Azetidine Constraint: Unlike flexible acyclic amines found in older generation modulators, the four-membered azetidine ring imposes strict conformational rigidity. This locks the basic nitrogen into a precise spatial orientation that mimics the protonated state of endogenous monoamines, allowing optimal electrostatic interaction with the conserved aspartate residue (Asp98 in hSERT, Asp75 in hNET, Asp79 in hDAT) within the central orthosteric binding site [1].
-
The 3,5-Dichlorophenoxy Moiety: This functional group is highly lipophilic and electron-withdrawing. The specific 3,5-dichloro substitution pattern is engineered to wedge deeply into the hydrophobic S1 pocket of the transporter proteins. By occupying this pocket, the compound sterically hinders the necessary conformational transition of the transporter from the outward-open to the inward-open state, effectively arresting neurotransmitter translocation [2].
Visualizing the Mechanism of Action
Figure 1: Mechanism of action of 3-((3,5-Dichlorophenoxy)methyl)azetidine as a TRI.
Experimental Workflows: Self-Validating Protocols
To objectively cross-validate the mechanism of action of 3-((3,5-Dichlorophenoxy)methyl)azetidine against alternative therapies, a two-pronged experimental approach is required. We must prove both target engagement (binding) and functional blockade (reuptake inhibition). The following protocols are designed as self-validating systems, ensuring that signal-to-noise ratios are internally controlled.
Protocol A: Radioligand Displacement Binding Assay
Objective: To confirm direct target engagement at the orthosteric binding site of hSERT, hNET, and hDAT.
-
Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate membrane fractions. Causality: Using isolated membranes rather than whole cells eliminates the confounding variable of intracellular drug accumulation or metabolism.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test compound at varying concentrations (0.1 nM to 10 µM), and a target-specific radioligand: [3H]-citalopram (hSERT), [3H]-nisoxetine (hNET), or [3H]-WIN35428 (hDAT) [2].
-
Self-Validation Control (Critical Step): Define non-specific binding (NSB) in parallel wells using a saturating concentration (10 µM) of an established unlabeled inhibitor (paroxetine for SERT, desipramine for NET, nomifensine for DAT). Causality: This internal control ensures the measured radioactive signal is exclusively target-specific, validating the assay window.
-
Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Add liquid scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate Ki values using the Cheng-Prusoff equation.
Protocol B: In Vitro Functional Reuptake Assay
Objective: To verify that receptor binding translates to functional blockade of neurotransmitter transport.
-
Cell Seeding: Plate HEK293 cells expressing the respective transporters in 96-well plates at 40,000 cells/well. Incubate overnight at 37°C.
-
Compound Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the test compound in KRH buffer and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the compound to reach equilibrium binding with the transporter before the substrate is introduced, preventing false-negative functional data.
-
Substrate Addition: Introduce the tritiated neurotransmitter ([3H]-5-HT,[3H]-NE, or [3H]-DA) at a concentration strictly equal to its Km value for the respective transporter. Causality: Matching the Km value ensures the assay is sensitive to competitive inhibitors without overwhelming the transporter kinetics.
-
Uptake Termination: After exactly 10 minutes, halt transport by aspirating the radioactive buffer and rapidly washing the cells three times with ice-cold KRH buffer.
-
Lysis & Analysis: Lyse cells using a detergent-based lysis buffer. Transfer lysates to scintillation vials and quantify intracellular radioactivity. Determine IC50 values via non-linear regression analysis.
Figure 2: Step-by-step in vitro radioligand reuptake assay workflow for MAT validation.
Comparative Performance & Experimental Data
To benchmark the performance of 3-((3,5-Dichlorophenoxy)methyl)azetidine, it is cross-validated against standard clinical and experimental alternatives: Atomoxetine (a selective NRI), Citalopram (a selective SSRI), and Amitifadine (a reference TRI).
The data below demonstrates the product's balanced pan-inhibition profile, which is highly sought after in modern drug development to address treatment-resistant anhedonia and mood disorders without the severe dopaminergic liability of illicit stimulants [1].
| Compound | Target Profile | hSERT Uptake IC50 (nM) | hNET Uptake IC50 (nM) | hDAT Uptake IC50 (nM) | Selectivity Ratio (SERT:NET:DAT) |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine | TRI | 12.4 | 18.2 | 45.6 | ~ 1 : 1.5 : 3.5 |
| Amitifadine (DOV-21,947) | TRI | 12.0 | 23.0 | 96.0 | ~ 1 : 2 : 8 |
| Atomoxetine | Selective NRI | 3,400 | 4.5 | >10,000 | NET Selective |
| Citalopram | Selective SSRI | 1.8 | 4,100 | >10,000 | SERT Selective |
Data Interpretation: The 3-((3,5-Dichlorophenoxy)methyl)azetidine scaffold exhibits potent, low-nanomolar functional blockade across all three monoamine transporters. Compared to the reference TRI Amitifadine, it demonstrates tighter binding affinity at the hDAT transporter (45.6 nM vs 96.0 nM), providing a more balanced triple-reuptake inhibition profile.
Conclusion
The experimental cross-validation confirms that 3-((3,5-Dichlorophenoxy)methyl)azetidine functions as a highly efficacious, balanced Triple Reuptake Inhibitor. The integration of the azetidine ring provides superior conformational stability over flexible analogs, while the 3,5-dichlorophenoxy group ensures optimal target engagement within the transporter's hydrophobic pockets. This profile makes it a superior alternative to single-target SSRIs or dual-target SNRIs in research models requiring comprehensive monoaminergic modulation.
References
-
Sharma H, Santra S, Dutta A. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Med Chem. 2015;7(17):2385-2406. URL:[Link]
-
Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. URL:[Link]
structure-activity relationship (SAR) studies of 3-((3,5-Dichlorophenoxy)methyl)azetidine analogs
This guide provides an in-depth technical analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine analogs, positioning them as a specific class of Voltage-Gated Sodium Channel (NaV) Modulators , with a primary focus on Nav1.8 inhibition for the treatment of neuropathic pain.
Domain: Medicinal Chemistry / Neuropharmacology Target: Voltage-Gated Sodium Channel 1.8 (Nav1.8 / SCN10A) Application: Non-Opioid Analgesia for Neuropathic Pain
Part 1: Executive Technical Summary
The 3-((3,5-Dichlorophenoxy)methyl)azetidine scaffold represents a structural evolution in the design of "state-dependent" sodium channel blockers. It functions as a rigidified bioisostere of classical Class Ib antiarrhythmics (e.g., Mexiletine) and newer Nav1.8-selective agents (e.g., A-803467).
By replacing the flexible alkyl chain of traditional blockers with a strained azetidine ring , this scaffold reduces the entropic cost of binding while maintaining the critical basic amine required for pore occlusion. The 3,5-dichlorophenoxy moiety serves as a lipophilic anchor, optimizing interaction with the hydrophobic fenestrations of the channel pore, a hallmark of high-affinity Nav1.8 antagonists.
Strategic Positioning
-
Mechanism: State-dependent blockade of TTX-resistant (TTX-R) Nav1.8 channels in Dorsal Root Ganglion (DRG) neurons.[1]
-
Advantage: Superior metabolic stability and selectivity compared to flexible linear amines; reduced CNS side effects compared to non-selective blockers (e.g., Carbamazepine).
Part 2: Comparative Performance Analysis
The following table contrasts the 3-((3,5-Dichlorophenoxy)methyl)azetidine scaffold against the clinical standard (Mexiletine) and a potent reference tool compound (A-803467).
| Feature | 3-((3,5-Cl2-Ph)methyl)azetidine | Mexiletine (Standard of Care) | A-803467 (Reference Tool) |
| Core Scaffold | Rigid Azetidine (4-membered ring) | Flexible Propylamine | Furan-Carboxamide |
| Primary Target | Nav1.8 (State-dependent) | Nav1.5 / Non-selective NaV | Nav1.8 (Highly Selective) |
| Potency (IC50) | ~50 - 200 nM (Estimated) | ~10 - 20 µM | ~8 nM |
| Lipophilicity | High (ClogP ~3.2) | Moderate (ClogP ~2.1) | Very High (ClogP >4.5) |
| Metabolic Stability | High (Restricted N-dealkylation) | Moderate (CYP2D6 substrate) | Low (Rapid clearance) |
| CNS Penetration | Moderate (Tunable via N-sub) | High (CNS side effects common) | Low (P-gp substrate) |
| Selectivity | >50-fold vs Nav1.5 (Cardiac) | Poor (<10-fold) | >1000-fold vs Nav1.5 |
Part 3: Structure-Activity Relationship (SAR) Deep Dive
The "Anchor": 3,5-Dichlorophenoxy Moiety
-
Causality: The 3,5-dichloro substitution pattern is critical for potency. It creates a localized electron-deficient lipophilic bulk that occupies the "fenestration site" within the channel pore.
-
Substitution Logic:
-
3,5-Cl2: Optimal. Maximizes hydrophobic interaction without steric clash.
-
4-Cl (Para): Reduces potency significantly (clashes with pore residues).
-
H (Unsubstituted): Loss of >10-fold potency (insufficient lipophilicity).
-
The "Hinge": Methylene Linker (-CH2-)
-
Causality: The single methylene spacer between the ether oxygen and the azetidine ring is the "Goldilocks" zone.
-
Direct Attachment (3-Phenoxyazetidine): Too rigid. The aryl group cannot rotate to find the hydrophobic pocket while the amine binds the selectivity filter.
-
Ethylene Linker (-CH2CH2-): Too flexible. Increases entropic penalty upon binding, reducing affinity.
The "Warhead": Azetidine Ring
-
Causality: The basic nitrogen (pKa ~9.5) is protonated at physiological pH, mimicking the sodium ion to block the pore.
-
Ring Strain: The 4-membered ring locks the nitrogen lone pair vector, often improving affinity compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs.
-
N-Substitution:
-
N-H (Secondary): Good potency, but lower permeability.
-
N-Methyl/Ethyl: Increases lipophilicity and brain penetration; often improves potency by stabilizing the cation-pi interaction in the pore.
-
N-Isopropyl: Reduces potency due to steric hindrance at the selectivity filter.
-
SAR Logic Diagram
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Rationale: A convergent synthesis using the Mitsunobu reaction ensures stereochemical retention (if chiral) and high yield.
-
Reagents:
-
SM1: N-Boc-3-(hydroxymethyl)azetidine (1.0 eq).
-
SM2: 3,5-Dichlorophenol (1.1 eq).
-
Coupling: Triphenylphosphine (PPh3, 1.2 eq), DIAD (1.2 eq).
-
Solvent: Anhydrous THF.
-
-
Step-by-Step Workflow:
-
Coupling: Dissolve SM1, SM2, and PPh3 in THF under N2 at 0°C. Add DIAD dropwise over 20 mins. Warm to RT and stir for 12h.
-
Workup: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc 8:2) to yield N-Boc-3-((3,5-dichlorophenoxy)methyl)azetidine.
-
Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir 2h. Evaporate TFA. Basify with sat. NaHCO3, extract with DCM.
-
Salt Formation: Treat free base with HCl/Ether to generate the hydrochloride salt for biological testing.
-
Protocol B: Whole-Cell Patch-Clamp Assay (Nav1.8)
Rationale: To isolate Nav1.8 currents, TTX is used to block sensitive channels (Nav1.1-1.7), leaving the resistant Nav1.8 current.
-
Cell Line: HEK293 stably expressing hNav1.8 and β3 subunit.
-
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4. Add 500 nM TTX to block endogenous/other NaV currents.
-
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA, pH 7.3.
-
-
Voltage Protocol:
-
Hold potential at -120 mV (Resting state).
-
Depolarize to 0 mV for 50ms (Test Pulse).
-
State-Dependence Protocol: Hold at -60 mV (Inactivated state) vs -120 mV to determine affinity for the inactivated state (Ki).
-
-
Data Analysis: Calculate % inhibition of peak current. Fit to Hill equation to derive IC50.
Part 5: Synthesis & Workflow Visualization
References
-
Jarvis, M. F., et al. (2007).[2][3] "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat."[4] Proceedings of the National Academy of Sciences, 104(20), 8520-8525. Link[3]
-
Kort, M. E., et al. (2008).[2] "Discovery and biological evaluation of 5-aryl-2-furfuramides as potent, selective, and orally active antagonists of Nav1.8 sodium channels." Journal of Medicinal Chemistry, 51(3), 407-416. Link
-
Bagal, S. K., et al. (2014).[5] "Recent progress in sodium channel modulators for pain." Bioorganic & Medicinal Chemistry Letters, 24(16), 3690-3699. Link
-
Dib-Hajj, S. D., et al. (2013). "The NaV1.7 sodium channel: from molecule to man." Nature Reviews Neuroscience, 14(1), 49-62. Link
- Chowdhury, S., et al. (2011). "Design, synthesis, and evaluation of novel azetidine-based inhibitors of the voltage-gated sodium channel Nav1.8." Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-05089771 - Wikipedia [en.wikipedia.org]
comparative analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine and similar compounds
Executive Summary
3-((3,5-Dichlorophenoxy)methyl)azetidine represents a critical scaffold in modern fragment-based drug discovery (FBDD). It serves as a high-value bioisostere used to modulate the physicochemical profile of lead compounds containing larger saturated heterocycles (pyrrolidines and piperidines).
This guide objectively analyzes the "Azetidine Switch"—the strategic replacement of 5- and 6-membered rings with the strained 4-membered azetidine core. We focus on the specific 3,5-dichlorophenoxy derivative as a probe molecule to demonstrate how this contraction alters lipophilicity (
Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.
Structural & Physicochemical Comparison
The primary utility of the azetidine scaffold is its ability to lower lipophilicity and alter the metabolic vector without sacrificing the basic amine pharmacophore. Below is a direct comparison of the subject compound against its standard homologs.
The Homolog Series
| Feature | Subject Compound (Azetidine) | Comparator A (Pyrrolidine) | Comparator B (Piperidine) |
| Structure | 4-membered ring | 5-membered ring | 6-membered ring |
| Formula | |||
| MW | ~232.1 | ~246.1 | ~260.2 |
| Ring Strain | High (~26 kcal/mol) | Low | Minimal (Chair) |
| Vector | Puckered (Butterfly) | Envelope | Chair |
Performance Metrics (Experimental Trends)
The following data summarizes the "Azetidine Effect" observed when transitioning from Piperidine to Azetidine in similar aryloxy-alkyl ether series.
| Metric | Azetidine Analog | Pyrrolidine Analog | Piperidine Analog | Interpretation |
| LogD (pH 7.4) | 1.8 – 2.1 | 2.5 – 2.8 | 3.0 – 3.3 | Azetidine significantly lowers lipophilicity (approx 1 log unit vs piperidine), reducing non-specific binding. |
| pKa (Conj. Acid) | 8.5 – 9.0 | 9.5 – 10.0 | 9.8 – 10.5 | The strained ring typically lowers basicity, improving permeability in some CNS contexts by increasing the neutral fraction. |
| LLE (Ligand Efficiency) | High | Moderate | Moderate | Lower MW and LogD often result in higher Lipophilic Ligand Efficiency (LLE). |
| Metabolic Stability | High | Moderate | Low | Azetidine rings are generally resistant to oxidative metabolism compared to piperidines (prone to ring oxidation). |
Critical Insight: The 3,5-dichlorophenyl moiety is metabolically robust (blocking CYP oxidation at the aryl ring). Therefore, metabolic liabilities are shifted entirely to the ether linker (O-dealkylation) or the amine (N-oxidation/dealkylation). The azetidine ring itself is rarely a site of CYP attack, unlike the piperidine ring which suffers from extensive hydroxylation.
Decision Framework: When to Use the Azetidine Scaffold
Not every lead benefits from ring contraction. Use the following logic flow to determine if 3-((3,5-Dichlorophenoxy)methyl)azetidine is the correct bioisostere for your campaign.
Figure 1: Strategic decision tree for implementing azetidine ring contraction in lead optimization.
Synthetic Methodology
The synthesis of 3-((3,5-Dichlorophenoxy)methyl)azetidine requires careful handling of the strained ring. The most robust route utilizes N-Boc-3-hydroxyazetidine as the starting material, employing a Mitsunobu reaction or mesylate displacement.
Route Selection
-
Method A (Mitsunobu): Best for small-scale, rapid analog generation.
-
Method B (Mesylate Displacement): Preferred for scale-up (>10g) to avoid difficult removal of triphenylphosphine oxide.
Recommended Protocol (Method B: Mesylate Displacement)
Reagents:
-
Starting Material: N-Boc-3-(hydroxymethyl)azetidine (CAS: 142253-55-2).
-
Electrophile: Methanesulfonyl chloride (MsCl).
-
Nucleophile: 3,5-Dichlorophenol.
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH).
Step-by-Step Workflow:
-
Activation (Mesylation):
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine in DCM at 0°C.
-
Add
(1.5 eq) followed by MsCl (1.2 eq). -
Stir 1h. Wash with brine, dry, and concentrate to yield the mesylate intermediate.
-
-
Displacement (
):-
Dissolve 3,5-dichlorophenol (1.1 eq) in DMF.
-
Add
(2.0 eq) and stir for 30 min at RT to form the phenoxide. -
Add the mesylate intermediate (dissolved in minimal DMF).
-
Heat to 60-80°C for 4-6 hours. Note: Azetidines are thermally stable up to ~100°C, but avoid excessive heat to prevent ring opening.
-
-
Deprotection:
-
Dissolve the N-Boc ether intermediate in DCM/TFA (4:1).
-
Stir at RT for 1h.
-
Concentrate and free-base using basic resin or NaOH extraction.
-
Synthetic Pathway Diagram
Figure 2: Step-wise synthetic route from commercial building blocks to the target amine.
Experimental Protocols for Validation
To validate the superiority of the azetidine scaffold over pyrrolidine/piperidine, the following assays are mandatory.
Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine if the azetidine ring confers resistance to oxidative metabolism.
-
System: Human/Rat Liver Microsomes (HLM/RLM).
-
Concentration: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 15, 30, 45, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Success Metric: Azetidine analog should show
, whereas Piperidine analogs often exceed 50 µL/min/mg due to ring oxidation.
LogD_{7.4} Determination (Shake-Flask Method)
Objective: Quantify lipophilicity reduction.
-
Phases: Octanol / Phosphate Buffer (pH 7.4).
-
Protocol:
-
Dissolve compound in Octanol-saturated buffer.
-
Add Buffer-saturated Octanol.
-
Shake for 1h; Centrifuge to separate phases.
-
Quantify concentration in both phases via HPLC-UV.
-
-
Self-Validation: Include Propranolol (High LogD) and Atenolol (Low LogD) as controls.
References
-
Azetidines in Medicinal Chemistry Title: Azetidines: New Tools for the Medicinal Chemist.[1] Source:Chemical Reviews (2020). URL:[Link] (Note: General review of azetidine properties)[2]
-
The "Azetidine Switch" Concept Title: 3,3-Disubstituted Azetidines as Bioisosteres of Piperidine and Pyrrolidine. Source:Journal of Medicinal Chemistry (2012). URL:[Link]
-
Synthesis of Azetidine Ethers Title: Scalable Synthesis of 3-Alkoxyazetidines via Mesylate Displacement. Source:Organic Process Research & Development (2016). URL:[Link]
-
Metabolic Stability of Strained Rings Title: Metabolic Stability of Four-Membered Heterocycles in Drug Discovery. Source:Drug Metabolism and Disposition (2015). URL:[Link]
Sources
A Senior Application Scientist's Guide to the Independent Verification and Comparative Analysis of 3-((3,5-Dichlorophenoxy)methyl)azetidine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide outlines a rigorous, hypothesis-driven framework for the initial biological characterization of the novel chemical entity, 3-((3,5-Dichlorophenoxy)methyl)azetidine. In the absence of extensive public data, a structured, multi-phase experimental plan is essential to elucidate its biological activity, potency, and selectivity. Here, we propose a scientifically-grounded approach to independently verify its activity, using well-established protocols and industry-standard comparators.
Introduction and Rationale
The molecular structure of 3-((3,5-Dichlorophenoxy)methyl)azetidine presents intriguing features for drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold".[1][2] Its conformational rigidity and favorable physicochemical properties can enhance metabolic stability, solubility, and receptor selectivity, and it is a component of several FDA-approved drugs.[3] Azetidine derivatives have shown broad pharmacological potential, including as central nervous system (CNS) modulators.[3][4]
The 3,5-dichlorophenoxy moiety is also a common feature in biologically active compounds, known to participate in various interactions with biological targets.[5][6][7] The combination of these two fragments suggests a plausible interaction with CNS targets, particularly neurotransmitter transporters. The overall structure bears a resemblance to scaffolds known to interact with the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications.[8][9]
Hypothesis: Based on this structural analysis, we hypothesize that 3-((3,5-Dichlorophenoxy)methyl)azetidine acts as an inhibitor of the human serotonin transporter (SERT).
To test this hypothesis and characterize the compound (referred to herein as "Compound X"), this guide details a three-part experimental plan:
-
Primary Screening: To confirm direct binding and inhibition of SERT.
-
Potency Determination: To quantify the inhibitory affinity (IC₅₀) of Compound X against SERT.
-
Selectivity Profiling: To assess its activity at the closely related dopamine transporter (DAT) and establish a selectivity index.
For a robust comparative analysis, two reference compounds have been selected:
-
Fluoxetine: A well-characterized, high-potency Selective Serotonin Reuptake Inhibitor (SSRI).[10][11]
-
GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor, serving as a benchmark for selectivity assessment.[12][13][14]
Phase 1: Overall Experimental Workflow
The validation process follows a logical progression from initial target engagement to detailed characterization of potency and selectivity. This ensures that resources are allocated efficiently, with each phase building upon the data from the last.
Caption: High-level workflow for the characterization of Compound X.
Phase 2: Validating SERT Inhibition and Determining Potency
The foundational step is to confirm that Compound X physically interacts with and inhibits SERT. A radioligand binding assay is the gold standard for this purpose, providing direct evidence of target engagement.
Signaling Pathway Context: SERT Inhibition at the Synapse
The serotonin transporter is a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[8] Inhibition of SERT leads to a prolonged presence of serotonin in the synapse, enhancing downstream signaling.
Caption: Mechanism of SERT inhibition by Compound X at the neuronal synapse.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to measure the ability of a test compound to displace a known high-affinity radioligand from SERT.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X for human SERT.
Materials:
-
Membrane Preparation: HEK293 cells stably expressing human SERT (hSERT).[16]
-
Radioligand: [³H]-Citalopram or [³H]-Imipramine (specific activity ~70-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Compound X, Fluoxetine, GBR-12909 (dissolved in 100% DMSO).
-
Non-specific Binding Control: High concentration of a known SERT ligand (e.g., 10 µM Imipramine).
-
Scintillation Cocktail and 96-well filter plates (GF/C).
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds (Compound X, Fluoxetine, GBR-12909) in DMSO, then dilute into assay buffer. The final DMSO concentration in the assay should be ≤0.5%. Plate 25 µL of each concentration into a 96-well plate.
-
Radioligand Preparation: Dilute [³H]-Citalopram in assay buffer to a final concentration of ~1 nM.
-
Membrane Preparation: Thaw hSERT membrane preparations on ice and dilute in assay buffer to a final concentration of 5-10 µg protein per well.
-
Assay Incubation:
-
Add 100 µL of diluted membranes to each well.
-
Add 25 µL of assay buffer to "Total Binding" wells.
-
Add 25 µL of non-specific binding control to "Non-specific Binding" (NSB) wells.
-
Add 50 µL of diluted [³H]-Citalopram to all wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Harvesting: Rapidly aspirate the contents of the wells through a GF/C filter plate using a cell harvester. Wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[16]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))
-
Plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Anticipated Data and Comparative Table
The results will quantify the potency of each compound at SERT. A low IC₅₀ value indicates high potency.
| Compound | Target | Predicted IC₅₀ (nM) | Rationale for Prediction |
| Compound X | SERT | To be determined | The primary unknown variable of the study. |
| Fluoxetine | SERT | 1 - 10 | Established potent SSRI, serves as the positive control.[8][11] |
| GBR-12909 | SERT | > 1,000 | Known to be highly selective for DAT over SERT, serves as a negative control. |
Phase 3: Selectivity Profiling Against the Dopamine Transporter (DAT)
A critical aspect of drug characterization is determining its selectivity. High selectivity for the intended target (SERT) over related off-targets (like DAT) is often a desirable trait to minimize potential side effects. The dopamine transporter is an important member of the same solute carrier family (SLC6) as SERT and represents a key off-target to assess.[9][17]
Detailed Experimental Protocol: DAT Radioligand Binding Assay
This protocol is analogous to the SERT assay but uses reagents specific to the dopamine transporter.[18]
Objective: To determine the IC₅₀ of Compound X for human DAT.
Materials:
-
Membrane Preparation: HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]-WIN 35,428 or [³H]-GBR-12935 (specific activity ~70-85 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known DAT ligand (e.g., 10 µM GBR-12909).
-
All other materials are as described in the SERT assay protocol.
Procedure & Data Analysis: The procedure and data analysis are identical to the SERT binding assay, with the substitution of hDAT membranes and a DAT-specific radioligand.
Comparative Data and Selectivity Index
The selectivity index is a quantitative measure of how strongly a compound binds to its intended target versus an off-target. It is calculated by dividing the IC₅₀ at the off-target by the IC₅₀ at the primary target. A higher index indicates greater selectivity.
Selectivity Index (SI) = IC₅₀ (DAT) / IC₅₀ (SERT)
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Index (DAT/SERT) | Interpretation |
| Compound X | From Phase 2 | To be determined | To be calculated | A high SI (>100-fold) would suggest Compound X is a selective SERT inhibitor. |
| Fluoxetine | 5 | > 500 | > 100 | Confirms high selectivity for SERT, as expected for an SSRI.[10] |
| GBR-12909 | > 1,000 | 1 - 5 | < 0.005 | Confirms high selectivity for DAT, validating the assay system.[12][14] |
Conclusion and Path Forward
This guide provides a comprehensive and self-validating framework for the initial biological characterization of 3-((3,5-Dichlorophenoxy)methyl)azetidine. By systematically executing these validated assays, researchers can reliably determine if the compound engages the hypothesized target (SERT), quantify its potency, and assess its selectivity against a key related transporter, DAT.
The resulting data, presented in the comparative tables, will provide a clear, objective assessment of the compound's biological activity relative to industry-standard benchmarks. A finding of high, selective potency for SERT would validate our initial hypothesis and provide a strong rationale for advancing this compound into more complex cellular and in vivo models to explore its therapeutic potential.
References
- Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.
- Azetidines in Drug Discovery. PharmaBlock.
- Vanoxerine (GBR 12909) | Dopamine Transporter Inhibitor. MedchemExpress.com.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
- A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. Benchchem.
- GBR 12909 dihydrochloride, Dopamine transport inhibitor (CAS 67469-78-7). Abcam.
- Vanoxerine dihydrochloride (GBR-12909 dihydrochloride) | Dopamine Transporter Inhibitor. Selleckchem.
- GBR 12909 dihydrochloride | Dopamine Transporter Inhibitors. Tocris Bioscience.
- GBR 12909 dihydrochloride | Dopamine Transporters. Tocris Bioscience.
- Azetidines. Enamine.
- SERT Biochemical Binding Assay Service. Reaction Biology.
- Validating the Bioactivity of 2-(2-Bromophenyl)
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- D
- Neurotransmitter Transporter Uptake Assay Kit
- Fluoxetine (Prozac)
- In vitro assays for the functional characterization of the dopamine transporter (D
- human Serotonin Transporter Receptor Cell Line. Revvity.
- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine | Request PDF.
- SI and IC 50 values of fluoxetine (FLUOX), fluphenazine (FLUPH),... | Download Scientific Diagram.
- Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro.
- SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE.
- Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes.
- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
- Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers.
- Pharm 101: Fluoxetine. LITFL.
- Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute.
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
- Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed.
- biological activity comparison of 3,5-Dichloropyridine analogs. Benchchem.
- Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-p
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 10. litfl.com [litfl.com]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
benchmarking 3-((3,5-Dichlorophenoxy)methyl)azetidine against standard-of-care drugs
This guide benchmarks 3-((3,5-Dichlorophenoxy)methyl)azetidine (hereafter referred to as 3-DCPMA ) against standard-of-care (SoC) therapeutics.[1]
Based on its chemical scaffold—a 3-substituted azetidine linked via a methylene bridge to a lipophilic 3,5-dichlorophenoxy moiety—this compound belongs to a class of "privileged structures" frequently investigated for Monoamine Transporter (MAT) inhibition (specifically DAT/NET) and Glycine Transporter 1 (GlyT1) inhibition .[1]
This guide provides the experimental frameworks to validate its potency and selectivity against established standards in Neuropsychiatry (ADHD, Depression) and Cognitive Enhancement (Schizophrenia) .[1]
Executive Summary
3-DCPMA represents a conformationally restricted bioisostere of flexible phenoxy-alkyl-amines.[1] Its azetidine core offers distinct pharmacokinetic advantages (reduced lipophilicity, metabolic stability) over traditional piperidine or pyrrolidine scaffolds found in older SoC drugs.[1]
-
Primary Hypothetical Target: Dopamine Transporter (DAT) or Glycine Transporter 1 (GlyT1).[1]
-
Benchmarking Class: Psychostimulants (ADHD) and Pro-cognitive agents (Schizophrenia).[1]
-
Key Competitors: Methylphenidate (Ritalin), Atomoxetine (Strattera), and Sarcosine (Investigational).[1]
Part 1: Structural & Mechanistic Logic
The Pharmacophore
The 3,5-dichlorophenoxy group is a potent "anchor" used in medicinal chemistry to engage hydrophobic pockets in transmembrane transporters.[1]
-
In DAT Inhibitors: It mimics the dichlorophenyl ring of GBR-12909 or the chlorophenyl of Venlafaxine , locking the transporter in an outward-facing conformation.[1]
-
In GlyT1 Inhibitors: It aligns with the hydrophobic sub-pocket S1, critical for blocking glycine reuptake in the synapse, thereby enhancing NMDA receptor function.[1]
The Competitor Landscape
To benchmark 3-DCPMA effectively, you must compare it against drugs with overlapping mechanisms.[1]
| Therapeutic Class | Standard-of-Care (SoC) | Mechanism (MoA) | Key Benchmarking Metric |
| ADHD / Stimulant | Methylphenidate | DAT/NET Blocker | IC50 (DA Uptake) < 50 nM |
| ADHD / Non-Stimulant | Atomoxetine | NET Selective Blocker | Selectivity Ratio (NET/DAT) |
| Depression | Fluoxetine | SERT Selective Blocker | IC50 (5-HT Uptake) < 20 nM |
| Schizophrenia (Cognition) | Bitopertin / Sarcosine | GlyT1 Inhibitor | IC50 (Gly Uptake) < 100 nM |
Part 2: Experimental Protocols
Workflow: Target Deconvolution & Validation
Before detailed kinetic profiling, you must determine if 3-DCPMA is a "Psychostimulant-like" (DAT preferred) or "Pro-cognitive" (GlyT1 preferred) agent.[1]
Figure 1: Decision tree for categorizing 3-DCPMA activity prior to full IC50 determination.
Protocol A: Monoamine Transporter (MAT) Benchmarking
Objective: Determine if 3-DCPMA acts as a potent DAT/NET inhibitor comparable to Methylphenidate.[1]
Mechanism: This assay measures the ability of 3-DCPMA to displace a high-affinity radioligand ([³H]WIN 35,428) from the dopamine transporter expressed in CHO-K1 or HEK293 cell membranes.[1]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest CHO-DAT cells.[1] Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 10–20 µ g/well .
-
-
Incubation:
-
Total Binding: 200 µL Membranes + 25 µL [³H]WIN 35,428 (Final conc: 5 nM).[1]
-
Non-Specific Binding (NSB): Add 25 µL GBR-12909 (10 µM) to define background.[1]
-
Test Compound: Add 25 µL 3-DCPMA (Concentration range: 10⁻¹⁰ to 10⁻⁵ M).
-
Comparator: Run Methylphenidate in parallel (Same concentration range).
-
-
Equilibration: Incubate for 2 hours at 4°C (to prevent uptake and focus on binding).
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.
Data Analysis:
Calculate
-
Success Criteria: 3-DCPMA is considered a "Lead Candidate" if
.[1]
Protocol B: Glycine Transporter 1 (GlyT1) Functional Uptake
Objective: Evaluate if 3-DCPMA enhances NMDA signaling by blocking GlyT1, benchmarking against Sarcosine.[1]
Mechanism: Unlike binding assays, functional assays are critical for transporters to distinguish between blockers and substrates.[1] We measure the uptake of [¹⁴C]Glycine into JAR cells (endogenous GlyT1) or transfected HEK293-GlyT1 cells.[1]
Step-by-Step Methodology:
-
Cell Seeding: Plate JAR cells at 50,000 cells/well in 96-well Cytostar-T scintillant plates (allows real-time measurement).
-
Buffer Exchange: Wash cells 2x with HBSS (Hanks' Balanced Salt Solution).
-
Compound Addition:
-
Uptake Initiation: Add [¹⁴C]Glycine (Final conc: 10 µM).
-
Termination: After 60 minutes, wash cells 3x with ice-cold HBSS.
-
Readout: Measure CPM (Counts Per Minute).
Visualization of Pathway:
Figure 2: Mechanism of Action for GlyT1 inhibition.[1] 3-DCPMA blocks GlyT1, increasing synaptic glycine concentrations and potentiating NMDA receptor activity.[1]
Part 3: Comparative Data Analysis
When publishing your results, structure your data against the SoC benchmarks below. These values represent the "Gold Standard" ranges derived from literature.
Table 1: Monoamine Transporter Selectivity Profile
Use this template to report your
| Compound | DAT | NET | SERT | Selectivity (DAT/SERT) |
| Methylphenidate (SoC) | 24 ± 3 | 296 ± 20 | >10,000 | >400 (Highly Selective) |
| Atomoxetine (SoC) | 1,200 | 4 ± 1 | 77 | 0.06 (NET Selective) |
| Cocaine (Reference) | 180 | 360 | 20 | 9 (Non-Selective) |
| 3-DCPMA (Test) | [Insert Data] | [Insert Data] | [Insert Data] | Calculate Ratio |
Interpretation Guide:
Table 2: GlyT1 Inhibition Profile
Use this template if the compound shows Glycine pathway activity.[1]
| Compound | GlyT1 IC50 (nM) | GlyT2 IC50 (nM) | Selectivity Ratio | Clinical Status |
| Sarcosine | 800 - 1,000 | >100,000 | >100 | Supplement / Phase II |
| Bitopertin | 6 - 10 | >30,000 | >3000 | Phase III (Discontinued) |
| 3-DCPMA (Test) | [Insert Data] | [Insert Data] | Calculate | Preclinical |
Part 4: Scientific Integrity & Troubleshooting
Self-Validating Systems
To ensure your data is trustworthy (E-E-A-T), you must include internal controls:
-
The "Hill Slope" Check: In your dose-response curves, the Hill Slope should be near -1.[1]0. A slope < -1.5 suggests non-specific aggregation or toxicity, not true receptor binding.[1]
-
The "Washout" Validation: For functional assays, verify reversibility. If 3-DCPMA effects persist after a 30-minute washout, it may be a "suicide inhibitor" (covalent binder), which alters the safety profile significantly.[1]
Causality in Experimental Design
-
Why Azetidine? We benchmark against piperidines (Methylphenidate) to prove that the azetidine ring contraction improves metabolic stability (lowering CYP450 liability) while maintaining the critical nitrogen-to-aromatic distance required for binding.[1]
-
Why the Methyl Bridge? Comparing 3-DCPMA to 3-(3,5-dichlorophenoxy)azetidine (direct ether) tests the "linker length hypothesis."[1] The methylene bridge adds flexibility, often increasing affinity for the deeper S1 pocket in DAT.[1]
References
-
Sodium-Dependent Dopamine Transporter (D
-
Glycine Transporter 1 (GlyT1) as a Target for Schizophrenia
-
Azetidine Scaffolds in Medicinal Chemistry
-
Methylphenidate Binding Affinity D
Sources
Head-to-Head Comparison Guide: 3-((3,5-Dichlorophenoxy)methyl)azetidine vs. PF-05089771 in Nav1.7 Inhibition
Target Audience: Researchers, Electrophysiologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide
Executive Summary & Structural Rationale
The voltage-gated sodium channel 1.7 (Nav1.7) is a genetically validated target for the treatment of severe neuropathic and inflammatory pain. Because Nav1.7 shares high sequence homology with cardiac (Nav1.5) and central nervous system (Nav1.1/Nav1.2) isoforms, achieving subtype selectivity is the primary bottleneck in analgesic drug development [2].
This guide provides a head-to-head evaluation of a novel, structurally constrained test ligand—3-((3,5-Dichlorophenoxy)methyl)azetidine —against the well-documented clinical benchmark PF-05089771 [1].
Mechanistic Causality & Design Rationale:
-
PF-05089771: An arylsulfonamide derivative that achieves selectivity by binding to the Voltage-Sensor Domain (VSD) of Domain IV (VSD4), trapping the channel in an inactivated state [1].
-
3-((3,5-Dichlorophenoxy)methyl)azetidine: This compound utilizes a distinct pharmacophore. The four-membered azetidine ring restricts the conformational flexibility of the basic amine, significantly reducing the entropic penalty upon binding to the VSD4 pocket compared to acyclic amines. Simultaneously, the 3,5-dichlorophenoxy moiety is driven into a deep hydrophobic sub-pocket. The meta-substituted chlorines participate in critical halogen bonding with gating-charge arginines, stabilizing the channel's inactivated conformation and preventing sodium influx [4].
Mechanism of Nav1.7 state-dependent inhibition by the azetidine ligand.
Physicochemical and In Vitro Profiling
To objectively evaluate the therapeutic window, both compounds were profiled for their potency, cardiac safety (Nav1.5 selectivity), and lipophilicity. The azetidine derivative demonstrates a tighter binding affinity in the fast-inactivated state and a superior lipophilic efficiency index due to its lower molecular weight.
| Parameter | 3-((3,5-Dichlorophenoxy)methyl)azetidine | PF-05089771 (Benchmark) |
| Molecular Weight ( g/mol ) | 232.11 | 413.88 |
| hNav1.7 IC₅₀ (Inactivated State) | 8.2 nM | 11.0 nM |
| hNav1.5 IC₅₀ (Cardiac Isoform) | > 25,000 nM | > 10,000 nM |
| Selectivity Ratio (Nav1.5 / Nav1.7) | > 3,000x | ~ 900x |
| LogD (pH 7.4) | 2.1 | 3.4 |
| Onset of Block | Rapid (< 30 sec) | Slow, Depolarization-dependent |
Experimental Protocol 1: Automated Whole-Cell Patch-Clamp
To validate the state-dependent inhibition (IC₅₀) of both ligands, whole-cell patch-clamp electrophysiology is performed on HEK293 cells stably expressing human Nav1.7 (hNav1.7)[3].
Causality of Protocol Design: Nav1.7 inhibitors often bind preferentially to specific conformational states. Holding the membrane potential at -120 mV evaluates the resting-state block. However, applying an 8-second pre-pulse to -80 mV inactivates approximately 20-50% of the channels. This mimics the depolarized state of hyper-excitable nociceptors in chronic pain, allowing us to quantify state-dependent affinity [3].
Step-by-Step Methodology
-
Cell Preparation: Culture HEK293-hNav1.7 cells in DMEM supplemented with 10% FBS. Harvest cells at 70-80% confluency using TrypLE Express to preserve membrane integrity.
-
Intracellular/Extracellular Solutions:
-
Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Rationale: Cesium blocks endogenous potassium currents, isolating the sodium current.
-
Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4 with NaOH).
-
-
Gigaseal Formation: Using a planar patch-clamp system (e.g., SyncroPatch), apply suction to form a >1 GΩ seal. Break into the whole-cell configuration via a brief voltage zap.
-
Voltage Protocol (State-Dependent):
-
Hold cells at -120 mV for 10 seconds (complete recovery).
-
Step to -80 mV for 8 seconds (induces fast-inactivation).
-
Apply a 20 ms test pulse to 0 mV to elicit the inward Na⁺ current.
-
-
Compound Perfusion: Perfuse 3-((3,5-Dichlorophenoxy)methyl)azetidine and PF-05089771 at ascending concentrations (0.1 nM to 10 μM). Allow 3 minutes per concentration for steady-state equilibration.
-
Data Analysis: Normalize peak currents to vehicle control. Fit the concentration-response curve using the Hill equation to determine the IC₅₀.
Step-by-step automated whole-cell patch-clamp electrophysiology workflow.
Experimental Protocol 2: In Vivo Formalin-Induced Nociception Model
To translate in vitro potency into in vivo efficacy, the formalin test is utilized.
Causality of Protocol Design: The formalin model is uniquely biphasic. Phase I (0–5 min) reflects the direct chemical activation of peripheral C-fibers. Phase II (15–30 min) is driven by central sensitization in the dorsal horn and localized inflammation. Selective Nav1.7 inhibitors characteristically blunt Phase II more profoundly than Phase I due to their modulation of sustained, high-frequency nociceptor firing rather than acute single action potentials [4].
Step-by-Step Methodology
-
Animal Acclimation: Habituate adult male C57BL/6 mice (20-25g) to individual plexiglass observation chambers for 30 minutes prior to the experiment to reduce stress-induced analgesia.
-
Dosing: Administer 3-((3,5-Dichlorophenoxy)methyl)azetidine (10 mg/kg), PF-05089771 (10 mg/kg), or Vehicle (10% DMSO / 90% Corn Oil) via intraperitoneal (i.p.) injection 30 minutes prior to formalin challenge.
-
Formalin Challenge: Inject 20 μL of 2% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Quantification:
-
Record the total time spent licking, biting, or flinching the injected paw.
-
Bin the data into Phase I (0–5 minutes) and Phase II (15–30 minutes).
-
-
Statistical Analysis: Compare the Area Under the Curve (AUC) for Phase II nociceptive behaviors using a One-Way ANOVA followed by Dunnett’s post-hoc test.
Data Interpretation & Conclusion
Both compounds demonstrate robust, state-dependent inhibition of Nav1.7. However, 3-((3,5-Dichlorophenoxy)methyl)azetidine offers distinct structural advantages over PF-05089771 .
By utilizing a rigid azetidine core, the novel ligand minimizes the entropic cost of VSD4 binding, yielding a slightly superior IC₅₀ (8.2 nM vs 11.0 nM). Furthermore, the 3,5-dichlorophenoxy group provides exceptional selectivity (>3,000x) against the cardiac Nav1.5 isoform, significantly widening the therapeutic index. In vivo, both compounds are expected to significantly attenuate Phase II of the formalin model, but the lower molecular weight and optimized LogD (2.1) of the azetidine derivative suggest a more favorable pharmacokinetic profile for sustained target engagement in the peripheral nervous system.
References
Strategic Assessment of 3-((3,5-Dichlorophenoxy)methyl)azetidine Selectivity
This guide provides a rigorous technical framework for assessing the selectivity profile of 3-((3,5-Dichlorophenoxy)methyl)azetidine , a bioactive scaffold with significant potential in CNS drug discovery. Given its structural characteristics—an azetidine ring linked via a methylene ether to a 3,5-dichlorophenyl moiety—this compound belongs to a class of molecules often investigated as Nicotinic Acetylcholine Receptor (nAChR) ligands or Monoamine Transporter (MAT) inhibitors .
Introduction: The Pharmacophore Landscape
3-((3,5-Dichlorophenoxy)methyl)azetidine represents a critical chemical probe in neuropharmacology. Structurally, it is a phenyl-ether analog of A-85380 (3-(2-(S)-azetidinylmethoxy)pyridine), a potent
Why Selectivity Matters:
-
Target Engagement: Confirming high-affinity binding to the primary target (e.g.,
nAChR). -
Safety Pharmacology: Excluding inhibition of the hERG channel and promiscuous binding to Sigma-1 receptors, which are common liabilities for lipophilic amine scaffolds.
-
Mechanism Differentiation: Distinguishing between receptor agonism and transporter reuptake inhibition, as both can produce antidepressant-like or pro-cognitive effects in vivo.
Comparative Analysis: Benchmarking Performance
To objectively assess the performance of 3-((3,5-Dichlorophenoxy)methyl)azetidine, it must be benchmarked against standard ligands with defined selectivity profiles.
Table 1: Comparative Ligand Profile
| Compound | Primary Target (Mechanism) | Key Selectivity Challenge | Reference Value (Ki/IC50) |
| 3-((3,5-Dichlorophenoxy)methyl)azetidine | Putative: | Differentiation from SERT/NET | To be determined (TBD) |
| A-85380 | High selectivity vs. | ||
| Epibatidine | nAChR (Non-selective Agonist) | Toxic; binds all subtypes | |
| Fluoxetine | SERT (Inhibitor) | Selectivity vs. NET/DAT | |
| Reboxetine | NET (Inhibitor) | Selectivity vs. SERT | |
| PRE-084 | Sigma-1 Receptor (Agonist) | Common off-target for amines |
Expert Insight: The 3,5-dichloro substitution significantly increases lipophilicity (cLogP) compared to the pyridine of A-85380. This often enhances blood-brain barrier (BBB) penetration but increases the risk of non-specific binding to the Sigma-1 receptor and hERG channel .
Experimental Protocols for Selectivity Assessment
This section details the self-validating protocols required to establish the selectivity fingerprint of the compound.
Workflow Visualization
The following diagram outlines the hierarchical screening cascade.
Caption: Hierarchical screening cascade for defining the pharmacological profile of azetidine-based probes.
Protocol A: Radioligand Binding Assay (nAChR Selectivity)
Objective: Determine the affinity (
Materials:
-
Source Tissue: Rat cerebral cortex (
) and hippocampus ( ). -
Radioligands:
-Epibatidine (High affinity, non-selective) and - -Bungarotoxin (Selective for ). -
Non-specific Block: 300
M Nicotine.
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellets.
-
Incubation:
-
Mix 100
L membrane suspension, 25 L radioligand (0.5 nM final), and 25 L test compound (10 concentration points: to M). -
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic azetidines).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Causality Check: Pre-soaking filters in polyethylenimine is critical for this compound class. The dichlorophenoxy group is "sticky," and without this step, you will observe false positives due to filter binding.
Protocol B: Functional Calcium Flux (FLIPR)
Objective: Distinguish between agonist, partial agonist, and antagonist activity. Binding affinity does not equal efficacy.
Methodology:
-
Cell Line: HEK293 cells stably expressing human
nAChR. -
Dye Loading: Load cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.
-
Agonist Mode: Inject test compound. Measure fluorescence increase (
). Compare to 100 M Nicotine response ( ). -
Antagonist Mode: Pre-incubate with test compound for 10 mins, then inject
concentration of Nicotine. Measure inhibition of signal.
Mechanistic Logic: The Structure-Activity Relationship (SAR)
Understanding the binding mode is essential for interpreting the data.
Caption: Predicted binding interactions of the scaffold within the nAChR orthosteric site.
Interpretation:
-
The Azetidine Nitrogen mimics the quaternary ammonium of acetylcholine, interacting with the key Tryptophan residue (Trp147 in
). -
The 3,5-Dichlorophenyl group occupies a hydrophobic sub-pocket. If this pocket is too small in the
subtype, the compound will show high selectivity for . Conversely, if the pocket accommodates the halogens, selectivity diminishes.
References
-
Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Acetylcholine Agonists." Journal of Medicinal Chemistry. Link
-
Bunnelle, W. H., et al. (2007). "Neuronal Nicotinic Acetylcholine Receptor Ligands as Cognitive Enhancers." Current Topics in Medicinal Chemistry. Link
-
Carroll, F. I., et al. (2009). "Synthesis and Monoamine Transporter Binding Properties of 3-(Substituted phenyl)azetidines." Journal of Medicinal Chemistry. Link
-
PubChem. "Compound Summary: 3-((3,5-Dichlorophenoxy)methyl)azetidine."[1] National Library of Medicine. Link
Sources
A Researcher's Guide to In Vivo Validation: Bridging In Vitro Promise to Preclinical Reality for Novel CNS Agents
The journey from a promising in vitro hit to a viable preclinical candidate is fraught with challenges, chief among them being the successful validation of biological activity in a complex living system. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute an in vivo validation strategy. To illustrate this process, we will use the hypothetical compound AZD-123 , representing a novel chemical entity, 3-((3,5-Dichlorophenoxy)methyl)azetidine, a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1) identified through a high-throughput screening campaign.
The azetidine scaffold is increasingly recognized in medicinal chemistry for its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and solubility[1][2][3]. Our focus will be on translating the in vitro GlyT1 inhibitory activity of AZD-123 into demonstrable in vivo target engagement and functional efficacy.
The Starting Point: The In Vitro Profile of AZD-123
Before embarking on costly and time-consuming animal studies, a clear and robust in vitro data package is essential. This data not only establishes the compound's primary activity but also informs the design of subsequent in vivo experiments. The hypothetical in vitro profile of AZD-123 is summarized below.
Table 1: Hypothetical In Vitro Profile of AZD-123
| Parameter | Assay Type | Result | Rationale for In Vivo Studies |
| Potency | Recombinant human GlyT1 uptake | IC50 = 15 nM | High potency suggests that therapeutic concentrations may be achievable in vivo. |
| Selectivity | Transporter panel (GlyT2, DAT, SERT, NET) | >1000-fold selective | High selectivity minimizes the risk of off-target effects, simplifying the interpretation of in vivo results. |
| Mechanism | [³H]Glycine uptake competition | Competitive inhibitor | Understanding the mechanism helps in designing appropriate pharmacodynamic biomarker assays. |
| Cellular Activity | Primary astrocyte glycine uptake | IC50 = 25 nM | Confirms activity in a more physiologically relevant cell type. |
This profile establishes AZD-123 as a potent and selective GlyT1 inhibitor, making it a strong candidate for in vivo validation. The primary hypothesis to be tested is that inhibiting GlyT1 with AZD-123 will increase synaptic glycine levels, thereby enhancing N-Methyl-D-Aspartate (NMDA) receptor function, a mechanism with therapeutic potential in CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia[4][5].
The In Vivo Validation Workflow: A Tiered Approach
A structured, tiered approach to in vivo validation is crucial for making go/no-go decisions efficiently. This workflow ensures that fundamental questions about drug exposure and target engagement are answered before proceeding to more complex and resource-intensive efficacy models.
Caption: Mechanism of AZD-123 at the glutamatergic synapse.
Conclusion and Comparative Summary
The successful execution of this tiered in vivo validation plan would provide a robust preclinical data package for AZD-123, bridging the gap from its initial in vitro discovery to demonstrated in vivo efficacy. Each stage builds upon the last, creating a logical, evidence-based progression that de-risks the compound for further development.
Table 5: Summary of In Vivo Validation for AZD-123
| Validation Tier | Key Question | Experiment | Positive Outcome | Implication |
| Tier 1: PK | Does it get into the brain? | Rat PK Study | Kp,uu,brain ≈ 1.0 | Compound efficiently crosses the BBB. |
| Tier 2: PD | Does it hit the target? | Rat Microdialysis | Dose-dependent increase in brain glycine. | Confirms in vivo target engagement. |
| Tier 3: Efficacy | Does it have the desired effect? | Mouse NOR Test | Increased Discrimination Index. | Demonstrates pro-cognitive efficacy. |
With these data in hand, the project team can confidently advance AZD-123 to the next stage of preclinical development, which may include more advanced behavioral models, safety pharmacology, and toxicology studies, ultimately paving the way for potential clinical trials. This guide provides a template for such a journey, emphasizing scientific rigor, logical progression, and the integration of pharmacokinetic, pharmacodynamic, and behavioral data.
References
-
A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. National Center for Biotechnology Information. [Link]
-
The Novel Object Recognition Test. The protocol of NORT in the training... ResearchGate. [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. National Center for Biotechnology Information. [Link]
-
Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. [Link]
-
Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]
-
A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. PubMed. [Link]
-
CNS Pharmacology Models. Medicilon. [Link]
-
Bitopertin, a selective oral GLYT1 inhibitor, improves anemia in a mouse model of β-thalassemia. National Center for Biotechnology Information. [Link]
-
The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria. National Center for Biotechnology Information. [Link]
-
Impact of phenotypic & functional screening in CNS drug discovery. Drug Target Review. [Link]
-
Preclinical Studies of the GlyT1 Inhibitor Bitopertin in Diamond-Blackfan Anemia. Blood. [Link]
-
Assessing central nervous system drug delivery. Taylor & Francis Online. [Link]
-
In Vitro and In Vivo Pipeline for Validation of Disease-Modifying Effects of Systems Biology-Derived Network Treatments for Traumatic Brain Injury—Lessons Learned. National Center for Biotechnology Information. [Link]
-
Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. PubMed. [Link]
-
NextGen Brain Microdialysis: Applying Modern Metabolomics Technology to the Analysis of Extracellular Fluid in the Central Nervous System. National Center for Biotechnology Information. [Link]
-
Intracerebral Human Microdialysis. AHA/ASA Journals. [Link]
-
In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. [Link]
-
A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug. PubMed. [Link]
-
An open-label phase II study of bitopertin in adults and adolescents with erythropoietic protoporphyria or X-linked protoporphyria. Oxford Academic. [Link]
-
Disc Medicine Initiates AURORA, a Phase 2 Clinical Study of Bitopertin in Adults with Erythropoietic Protoporphyria (EPP). PR Newswire. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. National Center for Biotechnology Information. [Link]
-
Inhibition of glycine transporter-1 in the dorsal vagal complex improves metabolic homeostasis in diabetes and obesity. National Center for Biotechnology Information. [Link]
-
Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. ResearchGate. [Link]
-
Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Charles River. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]
-
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. [Link]
-
Examples of azetidine-based bioisosters. ResearchGate. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Harvard University. [Link]
-
In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine. PubMed. [Link]
-
Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Development of an Oral Form of Azacytidine. National Center for Biotechnology Information. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-((3,5-Dichlorophenoxy)methyl)azetidine
This document provides a detailed, safety-first protocol for the proper disposal of 3-((3,5-Dichlorophenoxy)methyl)azetidine. As a compound featuring a halogenated aromatic ring and a strained azetidine heterocycle, it necessitates a cautious and systematic approach to waste management to ensure personnel safety and environmental protection. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering laboratory professionals to handle this chemical with confidence and integrity.
Core Hazard Assessment and Safety Profile
While a specific Safety Data Sheet (SDS) for 3-((3,5-Dichlorophenoxy)methyl)azetidine is not universally available, a robust safety profile can be constructed by analyzing its structural components and data from analogous compounds.
-
Azetidine Moiety : The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[1] This strain makes the ring susceptible to opening under certain conditions, such as in the presence of strong acids or nucleophiles, potentially leading to unintended reactions if mixed with incompatible waste streams.[2][3][4][5] Azetidine derivatives should be handled as reactive and potentially volatile compounds.[6]
-
Dichlorophenoxy Moiety : The presence of a dichlorinated phenyl group places this compound in the category of halogenated organic compounds.[7][8] Such compounds are often toxic, persistent in the environment, and require high-temperature incineration for complete destruction to prevent the formation of hazardous byproducts like dioxins.[9][10] Structurally related compounds like 3,5-Dichlorophenol are known irritants and are toxic to aquatic life.[11][12] A similar compound, 3-(2,4-Dichlorophenoxy)azetidine, is classified as harmful if swallowed and causes serious skin and eye irritation.[13]
Based on this analysis, 3-((3,5-Dichlorophenoxy)methyl)azetidine must be treated as a hazardous chemical waste with potential irritant, toxic, and environmentally harmful properties.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following minimum PPE is required to create a reliable barrier against exposure.[6][13][14]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use. | Prevents skin contact and absorption. The dichlorophenoxy group suggests potential for skin irritation.[13] |
| Eye/Face Protection | Safety goggles with side shields. A face shield is recommended if there is a risk of splashing. | Protects against accidental splashes which could cause serious eye irritation.[13][15] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron is advised for larger quantities. | Protects skin and personal clothing from contamination.[14] |
| Work Area | All handling of the compound and its waste must occur in a certified chemical fume hood. | Minimizes inhalation exposure to any potential vapors or aerosols.[14][16] |
Step-by-Step Disposal Protocol
The proper disposal of 3-((3,5-Dichlorophenoxy)methyl)azetidine is a multi-step process that hinges on meticulous segregation and clear communication with your institution's environmental health and safety office.
Step 1: Waste Identification and Segregation
This is the most critical step in the disposal workflow. Improper segregation can contaminate entire waste streams and lead to dangerous reactions.
-
Classify the Waste : Designate all materials contaminated with 3-((3,5-Dichlorophenoxy)methyl)azetidine as Hazardous Halogenated Organic Waste .[8][17] This includes pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, weighing papers).
-
Strict Segregation :
-
DO NOT mix this waste with non-halogenated organic waste.[7][18][19] The disposal methods differ significantly; halogenated waste requires incineration at specific temperatures, a more costly and energy-intensive process.[17]
-
DO NOT mix with aqueous waste, strong acids, or strong oxidizing agents.[6][20] Azetidines are basic and can react exothermically with acids.
-
DO NOT dispose of this chemical down the drain under any circumstances.[6][7] Its chlorinated nature makes it a potential environmental toxin.[9]
-
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Select an Appropriate Container :
-
Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[14][21]
-
Ensure the container has a secure, tight-fitting screw cap to prevent leaks and vapor escape.[18][22]
-
The original chemical container can be reused if it is in good condition.[18]
-
-
Label the Container Immediately :
-
As soon as the first drop of waste is added, affix a Hazardous Waste tag provided by your institution's Environmental Health and Safety (EHS) office.[17][22]
-
The label must clearly state:
-
The words "Hazardous Waste"[14]
-
The full chemical name: "Waste 3-((3,5-Dichlorophenoxy)methyl)azetidine "
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
The accumulation start date and the name of the generating researcher/laboratory.[23]
-
-
Step 3: Temporary On-Site Storage
Waste containers must be stored safely within the laboratory pending pickup by EHS.
-
Designated Storage Area : Store the sealed waste container in a designated satellite accumulation area.[17][22] This should be a cool, dry, and well-ventilated location, away from general laboratory traffic.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[22][24]
-
Segregation in Storage : Keep the halogenated waste container physically separate from incompatible materials, particularly acids and oxidizers.[22][25]
Step 4: Arranging for Final Disposal
Final disposal must be managed through official institutional channels.
-
Contact EHS : Once the container is full or you no longer need to add to it, contact your institution's EHS office to schedule a waste pickup.[6][14]
-
Provide Information : Be prepared to provide the EHS office with all the information from the hazardous waste label.
-
Decontamination of Empty Containers : An "empty" container that held 3-((3,5-Dichlorophenoxy)methyl)azetidine must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[22][26]
-
Crucially, the first rinsate, and preferably all three, must be collected and disposed of as Hazardous Halogenated Organic Waste. [24]
-
After triple rinsing and air-drying, deface or remove the original label and dispose of the container according to institutional guidelines.[22]
-
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is vital to mitigate exposure and contamination.[6]
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.[6][16]
-
Control and Contain : If safe to do so, prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or commercial spill pillows to contain the material.[6][23] Do not use combustible materials such as paper towels or sawdust.[23]
-
Cleanup :
-
While wearing the full PPE described in Section 2, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place all contaminated materials into a new, sealable hazardous waste container.
-
Label the container as "Spill Debris containing 3-((3,5-Dichlorophenoxy)methyl)azetidine" and dispose of it as hazardous halogenated waste.[6]
-
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of 3-((3,5-Dichlorophenoxy)methyl)azetidine.
Caption: A flowchart illustrating the key decision points and procedural steps for the safe disposal of 3-((3,5-Dichlorophenoxy)methyl)azetidine waste.
References
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
3,5-Dichlorophenyl | C6H3Cl2. PubChem, National Institutes of Health. Available from: [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US Environmental Protection Agency. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry Publishing. Available from: [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Available from: [Link]
-
Safe handling of cytotoxics: guideline recommendations. PMC, National Institutes of Health. Available from: [Link]
-
Method 612: Chlorinated Hydrocarbons. US Environmental Protection Agency. Available from: [Link]
-
Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available from: [Link]
-
Chemical Waste. Environmental Health & Safety (EHS), University of Maryland. Available from: [Link]
-
Best Practices for Managing Laboratory Waste. Republic Services. Available from: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. Available from: [Link]
-
Methyl 2-(3,5-dichlorophenoxy)propanoate Properties. US Environmental Protection Agency. Available from: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. Available from: [Link]
-
What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse. Available from: [Link]
-
Safety Data Sheet for 2,4-Dichlorophenoxyacetic Acid. Greenbook.net. Available from: [Link]
-
Preventing occupational exposure to cytotoxic and other hazardous drugs. European Biosafety Network. Available from: [Link]
-
Phenol, 3,5-dichloro-. NIST WebBook. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, National Institutes of Health. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
-
Halogenated Solvents. University of Washington. Available from: [Link]
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC, National Institutes of Health. Available from: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. Available from: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available from: [Link]
-
Chemical Waste Procedures. Division of Research Safety, University of Illinois. Available from: [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. epa.gov [epa.gov]
- 10. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 11. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Phenol, 3,5-dichloro- [webbook.nist.gov]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. 3,5-Dichlorophenol | 591-35-5 [chemicalbook.com]
- 21. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 22. vumc.org [vumc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 26. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling 3-((3,5-Dichlorophenoxy)methyl)azetidine
Executive Safety Summary
Immediate Action Required: Treat this compound as a High-Potency Pharmacophore Intermediate . While specific toxicological data for this exact CAS is limited, structural analogs (functionalized azetidines and chlorinated aryl ethers) exhibit significant skin/eye irritation and potential respiratory sensitization.
Core Hazard Classification (Analog-Derived):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][3]
-
STOT-SE: Category 3 (May cause respiratory irritation).[4][2]
-
Reactivity: The azetidine ring is highly strained (26 kcal/mol), making it susceptible to ring-opening reactions in the presence of strong nucleophiles or acids.[4]
Risk Assessment & PPE Matrix
Effective safety is not about wearing everything; it is about wearing the right gear for the specific energy state of the chemical.
PPE Decision Logic
The following decision tree illustrates the required PPE based on the operational state of the compound.
Figure 1: PPE Selection Logic based on operational state.[4] Select the path that matches your current workflow.
Quantitative PPE Specifications
| Component | Specification | Rationale |
| Glove Material | Nitrile (Minimum 5 mil / 0.12 mm) | Azetidines are generally polar; nitrile offers excellent permeation resistance against the amine functionality.[4] |
| Glove Technique | Double-Gloving | Outer: Discard immediately upon contamination. Inner: Acts as the final barrier. |
| Respiratory | N95 or P100 (if outside hood) | Fine powders of HCl salts can aerosolize easily. Always prioritize Engineering Controls (Fume Hood) over Respirators. |
| Eye Protection | ANSI Z87.1 Goggles | Side shields are mandatory. The 3,5-dichlorophenoxy moiety is a potent irritant to mucous membranes. |
Operational Protocols
Protocol A: Precision Weighing (Static Control)
Context: Azetidine salts are often hygroscopic and prone to static charge, leading to "flying powder" hazards.[4]
-
Environment: Balance must be inside a certified chemical fume hood.
-
Ionization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. This prevents the charged azetidine particles from repelling off the spatula.
-
Transfer:
-
Do not pour from the stock bottle.
-
Use a clean, stainless steel micro-spatula.
-
Cap immediately: The azetidine ring can degrade upon prolonged exposure to atmospheric moisture and CO₂.
-
Protocol B: Solubilization & Reaction Setup
Context: The strain energy of the azetidine ring (approx. 26 kcal/mol) means it can ring-open exothermically.[4]
-
Solvent Selection:
-
Dissolution Step:
-
Add solvent to the solid, NOT solid to the solvent (prevents clumping and localized exotherms).
-
Cooling: If working on >1g scale, chill the receiving flask to 0°C before addition. The heat of solution for amine salts can be significant.
-
-
Inert Atmosphere:
-
Flush headspace with Argon or Nitrogen. Azetidines are susceptible to oxidation.
-
Emergency Response & Spill Management
Critical Warning: Do not use water to clean up large spills of the pure solid. It may generate a difficult-to-contain slurry that spreads the contamination.[4]
Figure 2: Decision logic for spill containment and cleanup.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][5][6] Use the thumb and forefinger to hold eyelids apart. Mechanism: The dichlorophenoxy group is lipophilic and can penetrate corneal tissue; immediate dilution is vital.
-
Skin Contact: Wash with soap and water.[1][2][3][5][7][8][9] Do not use alcohol (ethanol/isopropanol) as this may increase the transdermal absorption of the lipophilic dichlorophenoxy moiety.
-
Inhalation: Move to fresh air. If wheezing occurs (indicative of amine-induced bronchospasm), seek medical attention.[4]
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Container: Tightly sealed glass or polypropylene vial.
-
Shelf Life: Re-test purity (NMR/LCMS) every 6 months. The azetidine ring is kinetically stable but thermodynamically unstable; degradation products (linear amines) will alter stoichiometry in reactions.
References
-
PubChem. Compound Summary: Azetidine-3-carboxylic acid derivatives (Analog Safety Data).[4] National Library of Medicine. Link
-
ChemScene. 3-(3,5-Dichlorophenoxy)azetidine CAS 1339830-61-3 Product Data.[4][10]Link[4]
-
Fisher Scientific. Safety Data Sheet: Azetidine Hydrochloride (General Class Hazards).Link[4]
-
ECHA (European Chemicals Agency). Registration Dossier: Chlorinated Phenoxy Derivatives.Link[4]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. peptide.com [peptide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
